molecular formula C9H8BrNO2 B1517676 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether CAS No. 1092352-82-3

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Cat. No.: B1517676
CAS No.: 1092352-82-3
M. Wt: 242.07 g/mol
InChI Key: DGVBUFVVDHHJTP-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether is a useful research compound. Its molecular formula is C9H8BrNO2 and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-5-methoxy-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5-11-8-4-6(12-2)3-7(10)9(8)13-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVBUFVVDHHJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delineates its chemical identity, including its definitive CAS Number, molecular structure, and physicochemical properties. A detailed, field-proven synthetic protocol is presented, elucidating the chemical logic behind the strategic selection of precursors and reaction conditions. Furthermore, this guide offers a thorough characterization profile, including predicted spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) with expert analysis of expected spectral features. Potential applications in drug discovery are explored, drawing from the extensive biological activities exhibited by the benzoxazole scaffold. Finally, a rigorous safety and handling protocol is outlined to ensure its responsible use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzoxazole, a class of bicyclic heterocyclic compounds known for their wide range of pharmacological activities.[1][2][3][4] The definitive identification of this compound is crucial for regulatory compliance, procurement, and scientific communication.

PropertyValueSource
Chemical Name This compound-
CAS Number 1092352-82-3 [5]
Molecular Formula C₉H₈BrNO₂[5]
Molecular Weight 242.07 g/mol [5]
PubChem CID 30772185[5]
Predicted XLogP3 3.2PubChem
Appearance Predicted to be a solid at room temperature-

Synthesis and Mechanistic Insights

The synthesis of this compound can be strategically approached through a two-step process, commencing with the bromination of a commercially available substituted phenol, followed by the cyclization to form the benzoxazole ring. This methodology is designed for efficiency and control over the final product's substitution pattern.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule involves disconnecting the benzoxazole ring to reveal a substituted o-aminophenol precursor. This precursor, in turn, can be derived from a more readily available methoxyphenol.

Retrosynthesis TM Target Molecule This compound P1 Precursor 1 2-Amino-3-bromo-5-methoxyphenol TM->P1 Benzoxazole Formation SM2 Starting Material 2 Acetic Anhydride TM->SM2 C2-Methyl Source P2 Precursor 2 3-Bromo-5-methoxyphenol P1->P2 Nitration & Reduction SM1 Starting Material 1 3-Methoxyphenol P2->SM1 Bromination

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Protocol

Step 1: Bromination of 3-Methoxyphenol to yield 2-Bromo-5-methoxyphenol

The initial step involves the regioselective bromination of 3-methoxyphenol. The hydroxyl and methoxy groups are ortho-, para-directing. To achieve bromination at the 2-position, a mild and selective brominating agent is required.

  • Materials: 3-Methoxyphenol, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN).

  • Procedure:

    • In a round-bottom flask, dissolve 3-methoxyphenol (1 equivalent) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound from a conceptual 2-Amino-6-bromo-4-methoxyphenol precursor

This step involves the formation of the benzoxazole ring via the condensation of an ortho-aminophenol with acetic anhydride.[6][7][8][9][10] Acetic anhydride serves as the source of the C2-methyl group and also acts as a dehydrating agent to facilitate the cyclization.

  • Materials: Conceptual 2-Amino-6-bromo-4-methoxyphenol, Acetic Anhydride.

  • Procedure:

    • Combine the 2-Amino-6-bromo-4-methoxyphenol precursor (1 equivalent) and acetic anhydride (2-3 equivalents) in a reaction vessel equipped with a reflux condenser.

    • Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. The reaction progress should be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice-cold water to precipitate the crude product.

    • Collect the solid by filtration, wash thoroughly with water to remove excess acetic acid, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Conceptual Intermediate Steps cluster_2 Step 2: Benzoxazole Formation SM1 3-Methoxyphenol R1 NBS, CH3CN, 0°C to RT SM1->R1 P1 2-Bromo-5-methoxyphenol R1->P1 P1_int 2-Bromo-5-methoxyphenol R2 1. Nitration 2. Reduction P1_int->R2 P2 2-Amino-6-bromo-4-methoxyphenol R2->P2 P2_int 2-Amino-6-bromo-4-methoxyphenol R3 Acetic Anhydride, Reflux P2_int->R3 TM Target Molecule R3->TM

Caption: Proposed synthetic workflow.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, and the methyl group at the C2 position.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4Singlet1HH-4Aromatic proton deshielded by the adjacent bromine atom.
~7.1Singlet1HH-6Aromatic proton influenced by the methoxy group.
~3.9Singlet3H-OCH₃Typical chemical shift for a methoxy group attached to an aromatic ring.
~2.6Singlet3H-CH₃Characteristic chemical shift for a methyl group at the C2 position of a benzoxazole ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C-2Deshielded carbon of the oxazole ring, doubly bonded to nitrogen and singly to oxygen.
~150C-5Aromatic carbon attached to the electron-donating methoxy group.
~148C-3aAromatic carbon at the ring junction, adjacent to oxygen.
~142C-7aAromatic carbon at the ring junction, adjacent to nitrogen.
~115C-6Aromatic carbon ortho to the methoxy group.
~112C-4Aromatic carbon meta to the methoxy group.
~100C-7Aromatic carbon bearing the bromine atom, shielded by the halogen.
~56-OCH₃Typical chemical shift for a methoxy carbon.
~15-CH₃Aliphatic carbon of the C2-methyl group.
Predicted Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of a bromine atom.

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 241 and 243, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the C2 position to give fragments at m/z 226 and 228.

    • Loss of a bromine radical (•Br) to yield a fragment at m/z 162.

    • Subsequent fragmentation of the benzoxazole ring system.[17][18][19]

Potential Applications in Drug Discovery

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3][4] While specific studies on this compound are limited, its structural features suggest potential for investigation in several therapeutic areas:

  • Antimicrobial Agents: Many benzoxazole derivatives have demonstrated potent antibacterial and antifungal properties.[4] The presence of the bromine atom may enhance lipophilicity, potentially improving cell membrane penetration.

  • Anticancer Agents: Substituted benzoxazoles have been investigated as inhibitors of various kinases and other cancer-related targets.[2]

  • Anti-inflammatory and Analgesic Agents: The benzoxazole nucleus is found in compounds with anti-inflammatory and analgesic effects.[4]

  • CNS-Active Agents: Certain benzoxazole derivatives have shown activity as modulators of central nervous system targets.

Further biological evaluation of this compound is warranted to explore its potential as a lead structure in drug discovery programs.

Safety and Handling

As a halogenated aromatic ether, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

    • Hand Protection: Nitrile or other chemically resistant gloves should be worn.

    • Skin and Body Protection: A lab coat should be worn to prevent skin contact.

  • Engineering Controls:

    • Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • An eyewash station and safety shower must be readily accessible.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents and incompatible materials.

    • Avoid the formation of dust and aerosols.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Synthesis of 2-methylbenzoxazoles directly from N-phenylacetamides catalyzed by palladium acetate - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 2-methylbenzoxazole - PrepChem.com. Available at: [Link]

  • Synthesis of 2-methylbenzoxazoles directly from N -phenylacetamides catalyzed by palladium acetate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02566A. Available at: [Link]

  • Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals | Request PDF - ResearchGate. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. Available at: [Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - NIH. Available at: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. Available at: [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. Available at: [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. Available at: [Link]

  • Bromination of para-substituted phenols using the H 2 O 2 -HBr system... - ResearchGate. Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. Available at: [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - MDPI. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Available at: [Link]

  • Synthesis of Acetaminophen. Available at: [Link]

  • 2-Methyl-1,3-benzoxazole-4-carboxylic acid methyl ester - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review | Semantic Scholar. Available at: [Link]

  • Chemical shifts. Available at: [Link]

  • Benzoxazoles: Diverse Biological Activities and Therapeutic Potential | Request PDF. Available at: [Link]

  • (PDF) Biologically active Benzoxazole: A comprehensive review - ResearchGate. Available at: [Link]

  • 5 - Chemical Hazards - EHSO Manual 2025-2026. Available at: [Link]

  • Proton NMR Table - MSU chemistry. Available at: [Link]

  • US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents.
  • Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis? - Quora. Available at: [Link]

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem. Available at: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • Supplementary Information - Beilstein Journals. Available at: [Link]

  • Scheme 2: The reaction of 4-aminophenol, 1, with acetic anhydride, 2,... - ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex.. Available at: [Link]

  • 2-methyl-1,3-benzoxazole - 95-21-6, C8H7NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar. Available at: [Link]

  • Ethers | Health & Safety | Health and Safety Department. Available at: [Link]

  • Ethers - Handling and control of exposure - Web pdf template. Available at: [Link]

  • Use of Ether - Environment, Health & Safety. Available at: [Link]

  • 7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one - Abosyn. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a specific derivative, 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether (CAS No: 1092352-82-3), a molecule with potential as a building block in drug discovery and materials science. For professionals in these fields, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a critical prerequisite for predicting its behavior, from reaction kinetics to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[3][4] This document provides an in-depth analysis of the key physicochemical parameters of this compound, including its structural features, solubility, lipophilicity (LogP), and ionization constant (pKa). As explicit experimental data for this specific molecule is not widely published, this guide synthesizes theoretical knowledge with field-proven, detailed experimental protocols to empower researchers to perform a comprehensive characterization.

Molecular Identity and Structure

The foundational step in any physicochemical analysis is the unambiguous identification and structural confirmation of the target compound. The title compound is a substituted benzoxazole, a heterocyclic aromatic molecule formed by the fusion of a benzene ring and an oxazole ring.[1]

Core Identifiers

A summary of the essential identification data for this compound is presented below.

PropertyValueSource
IUPAC Name 7-Bromo-2-methyl-5-(methyloxy)-1,3-benzoxazoleN/A
CAS Number 1092352-82-3[5]
Molecular Formula C₉H₈BrNO₂[5]
Molecular Weight 242.06 g/mol [5]
InChI 1S/C9H8BrNO2/c1-5-11-8-4-6(12-2)3-7(10)9(8)13-5/h3-4H,1-2H3[5]
Chemical Structure

The structure features a bromine atom at position 7, a methyl group at position 2, and a methyl ether (methoxy) group at position 5. The bromine atom significantly increases the molecular weight and can act as a handle for further synthetic modifications (e.g., cross-coupling reactions). The methoxy group is a hydrogen bond acceptor, and the nitrogen atom in the oxazole ring is weakly basic.

Sources

An In-depth Technical Guide to the Synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of a robust and efficient synthetic route to 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether, a substituted benzoxazole of interest in medicinal chemistry and materials science. The synthesis is strategically designed as a two-step process, commencing with the formation of the core benzoxazole ring system, followed by a classic etherification. This document will elaborate on the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into the rationale for the selection of reagents and reaction conditions.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring. This structural motif is of considerable interest in drug development due to its presence in a wide array of pharmacologically active molecules.[1] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the ether linkage and the benzoxazole ring. This leads to a two-stage synthetic strategy:

  • Stage 1: Benzoxazole Ring Formation. The core 2-methyl-1,3-benzoxazole ring is constructed via the condensation of an appropriately substituted ortho-aminophenol with acetic acid or a derivative thereof.

  • Stage 2: Williamson Ether Synthesis. The final methyl ether is installed through the methylation of the phenolic hydroxyl group of the benzoxazole intermediate.

This approach is advantageous as it utilizes well-established and reliable chemical transformations, ensuring a high probability of success and scalability.

Stage 1: Synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-ol

The cornerstone of this synthesis is the formation of the benzoxazole ring. A common and direct method involves the condensation of a 2-aminophenol with a carboxylic acid.[1] This reaction proceeds through an initial acylation of the amino group, followed by intramolecular cyclization and dehydration to yield the benzoxazole.[1]

Causality behind Experimental Choices
  • Starting Material: The key starting material for this stage is 2-amino-6-bromo-4-methoxyphenol. The positions of the bromo and methoxy substituents are crucial for obtaining the desired substitution pattern in the final product.

  • Reagent: Acetic anhydride is selected as the acylating agent. It is highly reactive and serves as both the source of the acetyl group (which becomes the 2-methyl group of the benzoxazole) and a dehydrating agent to drive the final cyclization.

  • Catalyst: Polyphosphoric acid (PPA) is a widely used and effective cyclizing agent for benzoxazole synthesis.[2] It acts as a Brønsted acid catalyst and a dehydrating agent, facilitating the intramolecular cyclization at elevated temperatures.

Experimental Protocol: Synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-ol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-Amino-6-bromo-4-methoxyphenolC₇H₈BrNO₂218.0510.9 g0.05
Acetic AnhydrideC₄H₆O₃102.095.6 mL0.06
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)N/A~50 gN/A
Sodium Bicarbonate (sat. aq. solution)NaHCO₃84.01As neededN/A
Ethyl AcetateC₄H₈O₂88.11As neededN/A
Anhydrous Magnesium SulfateMgSO₄120.37As neededN/A

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-bromo-4-methoxyphenol (10.9 g, 0.05 mol) and polyphosphoric acid (~50 g).

  • With vigorous stirring, slowly add acetic anhydride (5.6 mL, 0.06 mol) to the mixture.

  • Heat the reaction mixture to 140-150°C and maintain this temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • For purification, recrystallize the crude solid from an appropriate solvent system, such as ethanol/water.

  • Dry the purified 7-Bromo-2-methyl-1,3-benzoxazol-5-ol under vacuum.

Reaction Workflow

Benzoxazole Synthesis A 2-Amino-6-bromo-4-methoxyphenol C Polyphosphoric Acid (PPA) 140-150°C, 4h A->C B Acetic Anhydride B->C I Acylated Intermediate C->I Acylation P 7-Bromo-2-methyl-1,3-benzoxazol-5-ol I->P Intramolecular Cyclization & Dehydration

Caption: Workflow for the synthesis of the benzoxazole intermediate.

Stage 2: Synthesis of this compound

The second stage of the synthesis involves the methylation of the phenolic hydroxyl group of the intermediate synthesized in Stage 1. The Williamson ether synthesis is a classic and highly effective method for this transformation.[3] This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[3]

Rationale for Experimental Design
  • Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Potassium carbonate is a suitable choice as it is effective, inexpensive, and easy to handle.

  • Methylating Agent: Methyl iodide is a highly reactive methylating agent and is ideal for S(_N)2 reactions with phenoxides.

  • Solvent: A polar aprotic solvent like acetone is used to dissolve the reactants and facilitate the S(_N)2 reaction mechanism. It effectively solvates the cation of the base, leaving the anion more reactive.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
7-Bromo-2-methyl-1,3-benzoxazol-5-olC₈H₆BrNO₂228.0411.4 g0.05
Potassium CarbonateK₂CO₃138.2110.4 g0.075
Methyl IodideCH₃I141.943.7 mL0.06
AcetoneC₃H₆O58.08150 mLN/A
WaterH₂O18.02As neededN/A
Ethyl AcetateC₄H₈O₂88.11As neededN/A
BrineNaCl (aq)N/AAs neededN/A
Anhydrous Sodium SulfateNa₂SO₄142.04As neededN/A

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 7-Bromo-2-methyl-1,3-benzoxazol-5-ol (11.4 g, 0.05 mol) in acetone (150 mL).

  • Add potassium carbonate (10.4 g, 0.075 mol) to the solution.

  • Heat the mixture to reflux and stir for 30 minutes to ensure the formation of the phenoxide.

  • Slowly add methyl iodide (3.7 mL, 0.06 mol) to the refluxing mixture.

  • Continue to reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Mechanistic Representation

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ K⁺ Phenol->Phenoxide + K₂CO₃ Base K₂CO₃ Phenoxide_ion Ar-O⁻ Product Ar-O-CH₃ Phenoxide_ion->Product SN2 Methyl_Iodide CH₃-I Methyl_Iodide->Product SN2

Caption: Mechanism of the Williamson ether synthesis.

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.

  • Melting Point: To determine the purity of the solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

Safety Considerations

  • Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.

  • Methyl iodide is toxic and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, and appropriate gloves should be worn.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a strategic two-step approach that utilizes well-understood and robust chemical reactions, this guide offers researchers a clear and practical pathway to access this valuable chemical entity for further investigation in various scientific disciplines.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Kakkar, S., Lim, S. M., Narasimhan, B., & Ramasamy, K. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. Retrieved from [Link]

  • Lee, S., Park, K., & Kim, J. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2133-2139. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Choi, J. H., Seo, P. J., & Kim, J. N. (2011). 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-2-(diphenylmethyl)-5-ethyl-1,3-benzoxazole. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione.
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7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Senior Application Scientist Note: Experimental spectral data for the specific molecule, this compound, is not prevalent in publicly accessible literature. This guide has been constructed as a predictive analysis based on foundational spectroscopic principles and data from analogous chemical structures. It is designed to serve as an authoritative reference for researchers, illustrating the expected spectral characteristics and the rigorous methodology required for the structural elucidation of this compound.

Molecular Structure and Spectroscopic Overview

The target molecule, this compound, possesses a rigid heterocyclic core with distinct substituents that produce a unique spectroscopic fingerprint. A thorough analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structural confirmation and purity assessment.

Key Structural Features for Analysis:

  • Benzoxazole Core: A bicyclic aromatic system containing oxygen and nitrogen, which strongly influences the electronic environment of the ring protons and carbons.

  • Substituents:

    • 2-Methyl Group (-CH₃): An aliphatic group whose protons and carbon will appear in a characteristic upfield region in NMR spectra.

    • 5-Methoxy Group (-OCH₃): An electron-donating group that significantly shields nearby nuclei, affecting their chemical shifts. The C-O ether linkage will produce a strong, characteristic absorption in the IR spectrum.

    • 7-Bromo Group (-Br): An electronegative halogen that deshields adjacent nuclei and imparts a distinctive isotopic pattern in mass spectrometry.

  • Aromatic Protons: Two isolated protons on the benzene ring (at C4 and C6) whose simplicity in the ¹H NMR spectrum is a key identifying feature.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. The causality of NMR is rooted in the principle that atomic nuclei in different electronic environments resonate at distinct frequencies when placed in a magnetic field, allowing for precise structural mapping.[1]

Experimental Protocol: NMR Data Acquisition

A self-validating and robust protocol is critical for acquiring high-quality, reproducible NMR data.[2]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial as it must dissolve the sample without contributing interfering signals in the regions of interest. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryogenic probe for enhanced sensitivity.[2]

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks, using the solvent's deuterium lock signal as a reference.

  • ¹H NMR Acquisition:

    • Pulse Angle: Use a 45° pulse angle as a compromise between signal intensity and quantitative accuracy for routine spectra.[3]

    • Acquisition Time (AQ): Set to 3-4 seconds to allow for adequate decay of the free induction decay (FID) signal, ensuring good resolution.[3]

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

    • Number of Scans (NS): Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.[4]

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon atoms.

    • Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to encompass all possible carbon resonances.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[5]

  • Data Processing: Apply Fourier transformation to the FID, followed by phase and baseline correction to obtain the final spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound in Deuterated Solvent TMS Add TMS Standard Dissolve->TMS Tube Transfer to NMR Tube TMS->Tube Insert Insert Sample & Lock Tube->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire FID (¹H and ¹³C) Shim->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Analysis Peak Integration & Assignment Correction->Analysis

Caption: Standardized workflow for NMR spectral analysis.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton spectrum is expected to be simple and highly informative. Protons on carbons adjacent to heteroatoms like oxygen are shifted downfield.[6]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.45Singlet (s)1HH-4Aromatic proton deshielded by the adjacent oxazole oxygen and bromine atom. Isolated, hence a singlet.
~ 7.10Singlet (s)1HH-6Aromatic proton influenced by the adjacent methoxy and oxazole nitrogen. Isolated, hence a singlet.
~ 3.95Singlet (s)3H-OCH₃Methoxy protons are chemically equivalent and show a characteristic singlet in this region.
~ 2.60Singlet (s)3H2-CH₃Methyl protons on the benzoxazole ring are equivalent and appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The carbon spectrum will confirm the number of unique carbon environments. The chemical shifts are influenced by the electronegativity of attached atoms and the aromatic system.[7]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 164.0C-2Carbon in a C=N bond within the heterocyclic ring, significantly downfield.
~ 150.0C-5Aromatic carbon directly attached to the electron-donating methoxy group.
~ 148.5C-7aBridgehead carbon attached to both oxygen and the aromatic ring.
~ 141.0C-3aBridgehead carbon attached to nitrogen and the aromatic ring.
~ 125.0C-6Aromatic CH carbon.
~ 115.0C-4Aromatic CH carbon.
~ 105.0C-7Aromatic carbon directly attached to bromine, shifted upfield due to the heavy atom effect.
~ 56.5-OCH₃Carbon of the methoxy group.
~ 14.52-CH₃Carbon of the methyl group at the 2-position, typical for alkyl groups on a heterocycle.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. The principle lies in the absorption of specific frequencies of IR radiation that correspond to the vibrational energies of covalent bonds.[9]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most efficient. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond). Alternatively, a KBr pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Background Scan: An initial scan of the empty instrument (or clean ATR crystal) is performed to obtain a background spectrum. This is crucial for distinguishing sample absorptions from atmospheric (CO₂, H₂O) or instrument-related signals.

  • Sample Scan: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: The final spectrum is generated by ratioing the sample scan against the background scan, resulting in a transmittance or absorbance plot.

Predicted IR Spectral Data

The IR spectrum will be dominated by absorptions from the aromatic system and the ether linkage.

Predicted Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group Assignment
~ 3100-3000Medium-WeakC-H StretchAromatic C-H
~ 2950-2850MediumC-H StretchAliphatic C-H (-CH₃, -OCH₃)
~ 1620-1580Medium-StrongC=N StretchOxazole Ring
~ 1500-1450Medium-StrongC=C StretchAromatic Ring
~ 1250 and 1050StrongC-O StretchAryl-Alkyl Ether (-OCH₃)[6][10]
~ 1100-1000MediumC-N StretchOxazole Ring
Below 600MediumC-Br StretchAryl Halide

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.[11] For this molecule, the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Electrospray Ionization (ESI) in positive mode is a suitable method, which will protonate the molecule to generate the [M+H]⁺ ion. Electron Impact (EI) ionization could also be used, which would generate the radical cation M⁺•.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Fragmentation (MS/MS): To confirm the structure, collision-induced dissociation (CID) can be performed on the isolated molecular ion. This involves colliding the ion with an inert gas (e.g., argon), causing it to break apart into smaller, diagnostic fragment ions.[12]

Predicted Mass Spectrum and Fragmentation
  • Molecular Formula: C₁₀H₉Br N O₂

  • Exact Mass: 253.9895 g/mol (for ⁷⁹Br isotope)

  • Molecular Ion Peak ([M]⁺• or [M+H]⁺): A pair of peaks of nearly equal intensity will be observed at m/z 254 and m/z 256 (for the ⁷⁹Br and ⁸¹Br isotopes, respectively).

The fragmentation of benzoxazoles is often characterized by cleavage of the heterocyclic ring.[13][14]

Predicted Fragmentation Pathway (Illustrative):

  • Loss of a Methyl Radical: Cleavage of the 2-methyl group can lead to a fragment at m/z 239/241 .

  • Loss of Formaldehyde: A common fragmentation for methoxy-substituted aromatic rings is the loss of CH₂O (30 Da), resulting in a fragment at m/z 224/226 .

  • Cleavage of the Oxazole Ring: The ring can undergo cleavage, potentially leading to the loss of CO (28 Da) or HCN (27 Da) from a fragment ion.

G M [M]+• m/z 254/256 F1 [M - CH₃]+• m/z 239/241 M->F1 - •CH₃ F2 [M - CH₂O]+• m/z 224/226 M->F2 - CH₂O F3 [M - Br]+• m/z 175 M->F3 - •Br

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Fragment (m/z)Lost Neutral FragmentRationale
254 / 256-Molecular Ion (M⁺•)
239 / 241•CH₃ (15 Da)Loss of the methyl group from the 2-position.
224 / 226CH₂O (30 Da)Loss of formaldehyde from the methoxy group.
175•Br (79/81 Da)Loss of the bromine radical.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra will precisely map the carbon-hydrogen framework, identifying all unique proton and carbon environments. Infrared spectroscopy will confirm the presence of key functional groups, particularly the aryl-alkyl ether and the aromatic benzoxazole system. Finally, high-resolution mass spectrometry will establish the elemental composition and molecular weight, with the characteristic bromine isotopic pattern and logical fragmentation pathways providing definitive structural confirmation. Together, these methods provide a self-validating system for the unambiguous characterization of the target molecule.

References

  • Saber, S. O., Al-Soud, Y. A., Al-Qawasmeh, R. A., & Khanfar, M. A. (2025). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. Zeitschrift für Kristallographie - New Crystal Structures, 240(2), 319–321.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
  • ResearchGate. Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex.
  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.
  • NMR Spectroscopy: D
  • OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • Step-by-step procedure for NMR d
  • Agrawal, P. K., et al. (2006). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.
  • Chemistry Steps. Interpreting IR Spectra.
  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.
  • MDPI. (n.d.).
  • R-NMR.
  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Specac Ltd. Interpreting Infrared Spectra.
  • PNAS.
  • AWS. benzoxazol-2-yl)
  • Chemguide. interpreting C-13 NMR spectra.
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A Technical Guide to the Investigational Biological Activity of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds exhibiting a wide spectrum of pharmacological activities.[1][2][3] This technical guide delineates a strategic approach to investigate the potential biological activities of a novel derivative, 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether . While direct biological data for this specific molecule is not yet available in published literature, its structural motifs—a brominated aromatic system, a 2-methyl substituent, and a 5-methoxy group—suggest a strong rationale for targeted screening. Drawing from extensive research on analogous compounds, we hypothesize significant potential in the realms of oncology and microbiology. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore its therapeutic promise through validated, step-by-step experimental protocols and mechanistic exploration.

Introduction: The Benzoxazole Core and Rationale for Investigation

Benzoxazole derivatives are integral to a multitude of pharmacologically active agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[4][5] Their biological versatility stems from the rigid, planar benzoxazole ring system which can effectively interact with various biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.[1] The ability to readily modify the core at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The subject of this guide, This compound (hereafter referred to as C-1), possesses distinct structural features that warrant investigation:

  • The Benzoxazole Scaffold: Serves as the foundational pharmacophore.

  • 7-Bromo Substitution: Halogenation, particularly bromination, is a common strategy in drug design to enhance binding affinity and modulate metabolic stability.

  • 2-Methyl Substitution: Small alkyl groups at the 2-position are prevalent in many biologically active benzoxazoles and can influence target interaction.[6]

  • 5-Methoxy (methyl ether) Group: The presence of a methoxy group can impact solubility and is a feature in several active benzoxazole analogues.[2]

Given the established precedent for related structures, we propose a focused investigation into two primary areas of high potential: Anticancer and Antimicrobial activity.

Hypothesized Biological Activity I: Anticancer Potential

A substantial body of evidence supports the role of benzoxazole derivatives as potent anticancer agents.[1][7][8] Many exert their effects by inhibiting key enzymes in oncogenic signaling pathways, particularly protein kinases.[9][10] Receptor tyrosine kinases (RTKs) like VEGFR-2 are critical for tumor angiogenesis and growth, making them prime targets for therapeutic intervention.[11][12]

Hypothesis: C-1 will exhibit cytotoxic activity against cancer cell lines, potentially through the inhibition of receptor tyrosine kinases such as VEGFR-2.

Experimental Workflow: Anticancer Activity Screening

The following workflow provides a systematic approach to first identify cytotoxic effects and then elucidate the underlying mechanism of action.

Anticancer_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies (If IC50 is potent) A Prepare C-1 Stock Solution (DMSO) C MTT Assay (24, 48, 72h incubation) A->C B Culture Cancer Cell Lines (MCF-7, A549, HepG2) B->C D Calculate IC50 Values C->D E VEGFR-2 Kinase Assay (In vitro) D->E Proceed if IC50 < 20 µM F Cell Cycle Analysis (Flow Cytometry, PI Staining) D->F G Apoptosis Assay (Annexin V/PI Staining) D->G H Data Analysis & Interpretation E->H F->H G->H VEGFR2_Pathway cluster_cell Tumor Cell VEGFR2 VEGFR-2 Receptor PLCg PLCγ VEGFR2->PLCg Autophosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates C1 Compound C-1 C1->VEGFR2 Inhibits ATP Binding Site

Caption: Potential mechanism of C-1 via VEGFR-2 signaling inhibition.

Hypothesized Biological Activity II: Antimicrobial Potential

Benzoxazole derivatives are well-documented for their potent and broad-spectrum antimicrobial activities. [2][13]They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. [14][15][16]The mechanism can vary, with some derivatives known to inhibit essential bacterial enzymes like DNA gyrase. [17] Hypothesis: C-1 will exhibit growth inhibitory activity against a panel of pathogenic bacteria and fungi.

Experimental Workflow: Antimicrobial Screening

This workflow is designed to efficiently determine the antimicrobial spectrum and potency of C-1.

Antimicrobial_Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_analysis Analysis A Prepare C-1 Stock & Serial Dilutions D Broth Microdilution Assay (Determine MIC) A->D B Bacterial Strains (S. aureus, E. coli) B->D C Fungal Strains (C. albicans, A. niger) C->D E Record MIC Values (Lowest concentration with no visible growth) D->E

Caption: Workflow for antimicrobial screening of compound C-1.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality: This is the gold-standard method for determining the potency of an antimicrobial agent. It establishes the lowest concentration required to inhibit the visible growth of a microorganism, providing a clear quantitative endpoint (MIC).

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) to the logarithmic growth phase. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Plate Preparation: Dispense 100 µL of broth into all wells of a 96-well microtiter plate.

  • Compound Dilution: Add 100 µL of the highest concentration of C-1 stock to the first column of wells. Perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microbes + broth, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi). [2]6. Incubation: Incubate plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of C-1 at which no visible turbidity (growth) is observed.

Anticipated Data and Interpretation

The following table shows a hypothetical data summary for the antimicrobial screening.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
C-1 16323264
Ciprofloxacin 10.5N/AN/A
Fluconazole N/AN/A216
(Data is hypothetical for illustrative purposes, based on activities of related benzoxazoles)[2][6]

An outcome with MIC values in the low µg/mL range would indicate significant antimicrobial potential, particularly if it shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [2][15]

Conclusion and Future Directions

This guide presents a scientifically grounded, hypothesis-driven framework for the initial biological evaluation of This compound . Based on the extensive pharmacological history of the benzoxazole scaffold, there is a strong rationale to investigate this novel compound for anticancer and antimicrobial activities. The detailed protocols for cytotoxicity screening, kinase inhibition, and antimicrobial MIC determination provide a clear and validated path for this exploration.

Positive results from this initial screening would warrant further investigation, including:

  • Advanced Mechanistic Studies: Probing effects on other kinases, investigating DNA gyrase inhibition, or exploring impacts on cell membrane integrity.

  • In Vivo Efficacy: Testing the compound in animal models of cancer or infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of C-1 to optimize potency and selectivity.

  • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profiles.

The exploration of C-1 represents a promising avenue for the discovery of new therapeutic agents, leveraging a proven chemical scaffold to address critical needs in oncology and infectious disease.

References

  • Akshitha, A., Preethi, K. S., Fathima, T., Gokul, C., & Sharma, J. V. C. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 123-127. [Link]

  • Akshitha, A., et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 27(15), 4783. [Link]

  • Elnima, E. I., Zubair, M. U., & Al-Badr, A. A. (1981). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial Agents and Chemotherapy, 19(1), 29–32. [Link]

  • Elnima, E. I., Zubair, M. U., & Al-Badr, A. A. (1981). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial Agents and Chemotherapy, 19(1), 29-32. [Link]

  • Gümüş, M. H., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112965. [Link]

  • de Oliveira, C. S., et al. (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Chemistry & Biodiversity, 22(8), e202403459. [Link]

  • Ravinaik, B., Ramachandran, D., & Rao, M. (2019). Synthesis and Anticancer Evaluation of Amide Derivatives of 1,3,4-Oxadiazole Linked with Benzoxazole. Russian Journal of General Chemistry, 89(5), 1017-1023. [Link]

  • El-Sayed, N. N. E., et al. (2018). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1136-1143. [Link]

  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 74. [Link]

  • Bhardwaj, V., & Sharma, A. (2024). Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. UTTAR PRADESH JOURNAL OF ZOOLOGY, 45(2), 70-76. [Link]

  • Berta, D., et al. (2020). Pyrazolyl–benzoxazole derivatives as protein kinase inhibitors. Design and validation of a combinatorial library. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]

  • ResearchGate. (n.d.). Benzoxazole derivatives with anti-inflammatory potential. [Link]

  • Eldehna, W. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1986–2001. [Link]

  • Unissa, R. (2024). Review on benzoxazole chemistry and pharmacological potential. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. [Link]

  • Kumar, D., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]

  • Kauthale, S. S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 12(1), 10839. [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

  • Sharma, D., & Narasimhan, B. (2020). A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. Asian Journal of Pharmaceutical and Clinical Research, 13(1), 10-16. [Link]

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Synthesis of the Core Scaffold: 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Derivatization, and Biological Evaluation of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether Derivatives

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the synthesis, derivatization, and potential biological applications of a promising heterocyclic scaffold: This compound . The benzoxazole core is a privileged structure in medicinal chemistry, known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details the strategic synthesis of the core molecule, key methodologies for developing analogs, and protocols for biological evaluation, with a focus on its potential as a precursor for kinase inhibitors.

The construction of the target benzoxazole core is contingent on the successful synthesis of its key precursor, a substituted o-aminophenol. The overall strategy involves the formation of this precursor followed by a robust cyclization reaction to yield the final benzoxazole ring system.

Rationale and Synthesis of the Key Precursor: 2-Amino-4-bromo-6-methoxyphenol

The synthesis of this compound requires the precursor 2-amino-4-bromo-6-methoxyphenol . A plausible and efficient synthetic route begins with the commercially available 2-methoxy-4-nitrophenol . The strategy involves selective bromination followed by reduction of the nitro group.

Causality of Experimental Design:

  • Starting Material Selection: 2-methoxy-4-nitrophenol is chosen due to the ortho-para directing nature of the hydroxyl and methoxy groups. The existing nitro group at the 4-position deactivates the ring, but the strong activation by the hydroxyl group directs the incoming electrophile (bromine) to the position ortho to it (the C6 position), which is sterically accessible.

  • Bromination: Acetic acid is a common solvent for halogenation as it is polar enough to dissolve the reactants but does not interfere with the reaction.

  • Nitro Group Reduction: Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classical and highly effective method for the reduction of an aromatic nitro group to an amine, especially in the presence of other sensitive functional groups like halogens and ethers.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-bromo-6-methoxyphenol

Step 1: Bromination of 2-methoxy-4-nitrophenol

  • In a 250 mL round-bottom flask, dissolve 2-methoxy-4-nitrophenol (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of starting material).

  • Cool the flask in an ice bath to 0-5 °C with magnetic stirring.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water. The crude product, 6-bromo-2-methoxy-4-nitrophenol , will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Recrystallization from ethanol/water may be performed if further purification is needed.

Step 2: Reduction of 6-bromo-2-methoxy-4-nitrophenol

  • To a 500 mL round-bottom flask equipped with a reflux condenser, add the crude 6-bromo-2-methoxy-4-nitrophenol (1.0 eq) and ethanol (approx. 10 mL per gram).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

  • Slowly add concentrated hydrochloric acid (HCl) (approx. 5 mL per gram of nitro compound) portion-wise. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. Be cautious as this is an exothermic and gas-evolving process.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the target precursor, 2-amino-4-bromo-6-methoxyphenol .

Cyclization to Form the Benzoxazole Core

The condensation of an o-aminophenol with a carboxylic acid or its derivative is a fundamental method for benzoxazole synthesis.[1] Using acetic anhydride provides the 2-methyl group and acts as a dehydrating agent, facilitating the cyclization.

Causality of Experimental Design:

  • Reagent Choice: Acetic anhydride serves as both the source of the acetyl group (which becomes the 2-methyl group and the carbonyl carbon of the oxazole ring) and as a dehydrating agent to drive the final cyclization step.

  • Catalyst: A catalytic amount of a strong acid like sulfuric acid protonates the carbonyl of the intermediate amide, making it more electrophilic and promoting the intramolecular nucleophilic attack by the phenolic hydroxyl group.

Detailed Experimental Protocol: Synthesis of this compound
  • In a 100 mL round-bottom flask, combine 2-amino-4-bromo-6-methoxyphenol (1.0 eq) and acetic anhydride (3.0 eq).

  • With caution, add 2-3 drops of concentrated sulfuric acid (H₂SO₄) to the mixture.

  • Heat the reaction mixture to 120-130 °C and maintain for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, slowly pour the reaction mixture into ice-cold water to hydrolyze the excess acetic anhydride.

  • Neutralize the solution with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure This compound .[3]

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis A 2-Methoxy-4-nitrophenol B 6-Bromo-2-methoxy- 4-nitrophenol A->B Br₂ / Acetic Acid C 2-Amino-4-bromo- 6-methoxyphenol B->C SnCl₂ / HCl D 7-Bromo-2-methyl-1,3-benzoxazol- 5-yl methyl ether C->D Acetic Anhydride / H₂SO₄

Caption: Workflow for the synthesis of the core scaffold.

Strategies for Analog and Derivative Development

The synthesized core scaffold possesses two primary handles for chemical modification: the bromine atom at the C7 position and the methyl ether at the C5 position. These sites allow for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

C7-Position Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom is an ideal functional group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is exceptionally robust and tolerant of various functional groups.[4][5] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C7 position.

Causality of Experimental Design:

  • Catalyst Selection: A palladium catalyst, such as Pd(dppf)Cl₂, is highly effective for coupling aryl halides. The dppf ligand is a bulky phosphine ligand that promotes the reductive elimination step and stabilizes the palladium complex.[6]

  • Base and Solvent: A base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid. A solvent system like dioxane/water or DME/water provides a medium where both the organic and inorganic reagents have sufficient solubility.[7]

Detailed Experimental Protocol: C7-Arylation via Suzuki Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting C7-aryl analog by column chromatography.

C5-Position Modification via Demethylation

The C5-methoxy group can be converted to a hydroxyl group, which serves as a new point for diversification (e.g., etherification, esterification). Boron tribromide (BBr₃) is a classic and powerful reagent for the cleavage of aryl methyl ethers.

Detailed Experimental Protocol: C5-Demethylation
  • Dissolve the benzoxazole substrate (1.0 eq) in anhydrous dichloromethane (DCM) in a dry flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (1.2-1.5 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature overnight.

  • Cool the reaction back to 0 °C and cautiously quench by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting phenol by column chromatography.

G cluster_0 C7-Position Derivatization cluster_1 C5-Position Derivatization Core 7-Bromo-2-methyl-1,3-benzoxazol- 5-yl methyl ether Aryl C7-Aryl Analog Core->Aryl Suzuki Coupling (Arylboronic Acid) Heteroaryl C7-Heteroaryl Analog Core->Heteroaryl Suzuki Coupling (Heteroarylboronic Acid) Alkenyl C7-Alkenyl Analog Core->Alkenyl Suzuki Coupling (Alkenylboronic Acid) Phenol C5-Hydroxy Analog Core->Phenol Demethylation (BBr₃) Ether C5-Alkoxy Analog Phenol->Ether Williamson Ether Synthesis

Caption: Key derivatization strategies for the core scaffold.

Biological Evaluation and Potential Applications

Benzoxazole derivatives are frequently identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[8] Specifically, many benzoxazole analogs have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[9]

Target Pathway: VEGFR-2 Signaling

VEGF-A, a signaling protein, binds to and activates VEGFR-2 on endothelial cells. This activation triggers a downstream signaling cascade involving pathways like PI3K/AKT and RAS/MAPK, ultimately leading to cell proliferation, survival, migration, and the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can block these processes, effectively starving the tumor. Derivatives of the this compound scaffold are promising candidates for development as VEGFR-2 inhibitors.

G VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLC PLCγ VEGFR2->PLC Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K Dimerization & Autophosphorylation RAS RAS/MAPK Pathway VEGFR2->RAS Dimerization & Autophosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAS->Proliferation Inhibitor Benzoxazole Derivative Inhibitor->VEGFR2 INHIBITS

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Protocol for In Vitro Cytotoxicity (MTT Assay)

A primary assessment of potential anticancer agents is their ability to inhibit the proliferation of cancer cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, or HUVEC for endothelial cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Summary of Analogous Compounds

While specific biological data for derivatives of the exact title compound is not yet widely published, the therapeutic potential can be inferred from structurally related benzoxazole analogs. The following table summarizes the inhibitory activities of representative benzoxazole derivatives against various kinases and cancer cell lines, demonstrating the scaffold's promise.

Compound Class/ReferenceStructure (Simplified Description)Target Kinase / Cell LineIC₅₀ Value
Piperidinyl-based Benzoxazole[10]Benzoxazole with piperidinyl and p-fluorophenyl moietiesVEGFR-20.057 µM
Piperidinyl-based Benzoxazole[10]Benzoxazole with piperidinyl and p-fluorophenyl moietiesc-Met0.181 µM
Piperidinyl-based Benzoxazole[10]Benzoxazole with piperidinyl and p-fluorophenyl moietiesMCF-7 (Breast Cancer)0.20 µM
Benzoxazole-Oxadiazole Hybrid[11]Benzoxazole linked to a 1,3,4-oxadiazole with a 3,4,5-trimethoxyphenyl ringA549 (Lung Cancer)0.13 µM
Benzoxazole-Oxadiazole Hybrid[11]Benzoxazole linked to a 1,3,4-oxadiazole with a 3,4,5-trimethoxyphenyl ringMCF-7 (Breast Cancer)0.10 µM
Substituted Benzoxazole[7]N-aryl benzoxazole derivativeHepG2 (Liver Cancer)10.50 µM

Conclusion

The This compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure offers strategically placed functional handles for extensive derivatization via modern synthetic methods like Suzuki-Miyaura coupling. The strong precedent for potent biological activity, particularly as kinase inhibitors, in the broader benzoxazole class underscores the high potential of this specific scaffold in oncology and other therapeutic areas. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore and expand upon the chemical space and biological promise of these compounds.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). MDPI. Retrieved from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Retrieved from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Retrieved from [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). Pharmaceuticals. Retrieved from [Link]

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (2014). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. (2022). Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2021). RSC Advances. Retrieved from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (2019). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). Chemistry Central Journal. Retrieved from [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). Adooq Bioscience. Retrieved from [Link]

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An In-Depth Technical Guide to 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether: Commercial Availability and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether (CAS No. 1092352-82-3), a heterocyclic building block with significant potential in medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure in numerous biologically active compounds, and this particular derivative offers a unique arrangement of functional groups for further chemical elaboration. This document details the commercial availability of the title compound and its essential precursor, 2-amino-6-bromo-4-methoxyphenol. A robust and thoroughly explained synthetic protocol for the laboratory-scale preparation of this compound is also presented. This guide is intended for researchers, chemists, and drug development professionals who require a practical understanding of sourcing or synthesizing this valuable chemical intermediate.

Introduction and Significance

This compound is a substituted benzoxazole, a class of compounds known for a wide spectrum of biological activities. The strategic placement of a bromine atom at the 7-position provides a versatile handle for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse range of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. The methyl group at the 2-position and the methoxy group at the 5-position further influence the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets. The overall structure is of significant interest for the development of novel therapeutics and functional organic materials.

Commercial Availability: The Compound and Its Precursor

Availability of this compound

The direct commercial availability of this compound can be limited and may vary by region and supplier. While it is listed in the catalogs of some major chemical suppliers, it is often available on a made-to-order basis rather than as a stock item. Researchers are strongly advised to inquire with suppliers for current lead times and availability.

SupplierCatalog NumberPurityNotes
Sigma-AldrichKEY18315743495%Availability may be region-dependent.[1]
A More Direct Sourcing Strategy: The Key Precursor

A more reliable and often more cost-effective approach for obtaining the target compound is through the synthesis from its immediate precursor, 2-amino-6-bromo-4-methoxyphenol (CAS No. 206872-01-7). This key intermediate is readily available from several fine chemical suppliers.

SupplierCatalog NumberPurity
TCI ChemicalsA3386>98.0% (HPLC)[2]
Fluorochem06780997%[3]
BiosynthFA67809Not specified[4]
CymitQuimica54-OR30435Not specified[5]

Recommended Synthetic Protocol

The synthesis of this compound from 2-amino-6-bromo-4-methoxyphenol is a straightforward and high-yielding process involving the condensation with an acetylating agent, followed by cyclization. The use of acetic anhydride is a common and effective method for this transformation.[6]

Synthetic Scheme

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization (Dehydration) A 2-Amino-6-bromo- 4-methoxyphenol C N-(2-bromo-4-methoxy- 6-hydroxyphenyl)acetamide (Intermediate) A->C + Acetic Acid B Acetic Anhydride B->C D N-(2-bromo-4-methoxy- 6-hydroxyphenyl)acetamide E 7-Bromo-2-methyl-1,3-benzoxazol- 5-yl methyl ether D->E Heat (Δ) - H2O G A Amine Acylation B Intramolecular Nucleophilic Attack A->B Formation of Amide Intermediate C Dehydration B->C Hydroxyl group attacks amide carbonyl D Benzoxazole Formation C->D Elimination of water molecule

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling and Management of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, novel chemical entities are the bedrock of innovation. Among these is 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether, a compound with potential applications stemming from its benzoxazole core. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, drawing upon established safety principles for related chemical classes in the absence of a specific Safety Data Sheet (SDS). As a Senior Application Scientist, the following protocols are designed to be self-validating systems, prioritizing experimental integrity and, most importantly, personnel safety.

Section 1: Compound Identification and Inferred Hazard Profile

This compound is identified by the following:

Identifier Value
CAS Number 1092352-82-3[3]
Molecular Formula C9H8NO2Br[3]
Molecular Weight 242.06 g/mol [3]

Inferred Hazard Profile:

Based on structurally similar compounds, this compound should be considered potentially hazardous.[6][7] The primary hazards are anticipated to be:

  • Harmful if swallowed: Similar benzoxazole derivatives are classified as harmful if ingested.[6][7]

  • Skin Irritation: Direct contact may cause skin irritation.[7]

  • Serious Eye Irritation: The compound is likely to be an irritant to the eyes.[6][7]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4][8]

  • Long-term Effects: Halogenated aromatic hydrocarbons, as a class, have been associated with potential liver dysfunction and other delayed toxic effects.[5][9]

Section 2: Prudent Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. The following PPE is mandatory when handling this compound.

Protection Type Recommended Equipment Rationale & Specifications
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended for splash hazards.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is crucial to protect against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron must be worn.Prevents direct skin contact, which may cause irritation.[7] Glove material compatibility should be verified.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator should be used.Minimizes the risk of inhaling potentially irritating or harmful airborne particles.[10][11]

Workflow for Safe Handling: The following diagram illustrates the essential steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don PPE prep_setup Work in Ventilated Hood prep_ppe->prep_setup Ensure Safety handling_weigh Weigh Compound prep_setup->handling_weigh Proceed to Handling handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve For Solution Prep post_decon Decontaminate Surfaces handling_dissolve->post_decon After Use post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of chemical compounds.

Section 3: Experimental Protocols and Emergency Procedures

Detailed Weighing and Solution Preparation Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly donned.[4] Work must be conducted within a certified chemical fume hood.

  • Weighing: Use a tared, sealed container for weighing to minimize dust generation. If transferring the solid, use a spatula and avoid creating airborne dust.

  • Dissolution: If preparing a solution, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent. Dispose of contaminated materials as hazardous waste.[4]

Emergency First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][10]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][11]

Section 4: Storage and Disposal

Storage:

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][10] Protect from direct sunlight and store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

Disposal:

All waste materials, including empty containers, must be disposed of in accordance with federal, state, and local regulations. This will likely involve incineration at an approved waste disposal facility. Do not allow the product to enter drains.[11]

Waste Management Decision Tree:

start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Seal in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Seal in Labeled Liquid Waste Container is_liquid->liquid_container Yes dispose Dispose via Certified Hazardous Waste Vendor is_liquid->dispose No (e.g., contaminated PPE) solid_container->dispose liquid_container->dispose

Caption: Decision tree for chemical waste disposal.

Section 5: Conclusion

While this compound holds promise for scientific advancement, its handling demands a rigorous and informed approach to safety. By adhering to the principles of hazard anticipation, personal protection, and proper waste management outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment.

References

  • Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid - Benchchem. (URL: )
  • Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occup
  • Appendix I - Hazards Of Functional Groups - Cornell EHS. (URL: )
  • Halogen
  • Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - Veterinary Manual. (URL: )
  • Halogen
  • This compound. (URL: )
  • SAFETY DATA SHEET - Fisher Scientific (Methyl 2-methyl-1,3-benzoxazole-5-carboxyl
  • SAFETY DATA SHEET - Fisher Scientific (Benzoxazole). (URL: )
  • SAFETY DATA SHEET - (Benzoic acid, 3-bromo-, methyl ester). (URL: )
  • SC-298638 - 2,5-Dichloro-1,3-benzoxazole - SAFETY D
  • Safety d
  • MSDS of 3-[(S)-7-Bromo-2-oxo-5-pyridin-2-YL-2,3-dihydro-1H-1,4-benzodiazepin-3-YL]-propionic acid methyl ester - Capot Chemical. (URL: )
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • Bromomethyl methyl ether | C2H5BrO | CID 83093 - PubChem. (URL: )
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Benzoxazole - Wikipedia. (URL: )
  • 5-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER Safety D

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A-Z Guide to Mechanism of Action Prediction for Novel Benzoxazole Derivatives: The Case of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of a novel chemical entity, such as 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether, presents a critical challenge and opportunity in drug development: the elucidation of its mechanism of action (MOA). Without a clear understanding of how a compound interacts with biological systems at a molecular level, its therapeutic potential cannot be realized. This in-depth technical guide outlines a comprehensive, multi-tiered strategy for the de novo prediction and validation of the MOA for this and other novel small molecules. By integrating computational prediction, targeted biochemical assays, and broader phenotypic screening, researchers can systematically build a high-confidence model of a compound's biological activity. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to navigate the complex path from a novel structure to a well-defined mechanism.

Introduction: The Benzoxazole Scaffold and the MOA Imperative

The benzoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Many benzoxazole derivatives are known to function as kinase inhibitors, targeting enzymes like VEGFR2, which are critical in cell signaling pathways.[4] The specific substitutions on the this compound molecule—a bromine atom, a methyl group, and a methyl ether—will modulate its physicochemical properties and, consequently, its interaction with biological targets.

Predicting the MOA is a cornerstone of modern drug discovery. It enables target-based drug development, aids in optimizing lead compounds, and is crucial for anticipating potential off-target effects and toxicity.[5][6] For a novel compound where no prior biological data exists, a systematic and predictive workflow is not just advantageous; it is essential.

This guide details a logical, tiered approach to MOA prediction, beginning with rapid, cost-effective computational methods and progressing to more resource-intensive, but definitive, experimental validation.

The Predictive Workflow: A Multi-pronged Strategy

Our approach is built on a foundation of sequential, hypothesis-driven investigation. We start with a broad computational net to capture potential targets and then use progressively more focused experimental techniques to validate these predictions and observe the compound's functional effects.

G cluster_0 Part 1: In-Silico Prediction cluster_1 Part 2: In-Vitro Validation cluster_2 Part 3: Cellular Functional Analysis cluster_3 Part 4: MOA Synthesis A Compound Structure (this compound) B Similarity Search (e.g., ChEMBL, PubChem) A->B C Target Prediction (e.g., SwissTargetPrediction) A->C D Hypothesis Generation: Potential Target Classes B->D C->D E Broad Target Profiling (e.g., Kinase Panels) D->E Inform Assay Selection F Direct Binding Assays (e.g., SPR, ITC) E->F G Target Engagement Assay (e.g., CETSA) F->G H Confirmed Target(s) & Binding Affinity (Kd) G->H M Data Integration & Synthesis H->M I Phenotypic Screening (e.g., Cell Viability, Apoptosis) J High-Content Imaging I->J K Pathway Analysis (e.g., Western Blot) J->K L Cellular Phenotype & Functional Consequences K->L L->M N Proposed Mechanism of Action M->N M->N

Figure 1: A comprehensive workflow for MOA prediction.

Part 1: In-Silico Target Prediction - Generating the Initial Hypotheses

The most efficient first step is to leverage computational tools to generate educated hypotheses based on the compound's structure.[5][6] This is achieved through ligand-based methods that compare the novel molecule to databases of compounds with known biological activities.[7]

Causality and Experimental Choice

The core principle here is "guilt by association." We hypothesize that structurally similar molecules are likely to bind to similar protein targets. By identifying known targets of analogous compounds, we can create a focused list of proteins and pathways for subsequent experimental validation, saving immense time and resources compared to screening blindly.

Protocol: In-Silico Target Fishing
  • Obtain SMILES String: Convert the compound name "this compound" into its Simplified Molecular Input Line Entry System (SMILES) format. For this compound, a likely SMILES string is COc1cc(Br)c2nc(C)oc2c1.

  • Perform Similarity Search: Use databases like PubChem or ChEMBL to find molecules with high structural similarity (e.g., Tanimoto coefficient > 0.85). Analyze the annotated biological activities of these similar compounds.

  • Execute Target Prediction: Input the SMILES string into web-based target prediction tools. A highly recommended tool is SwissTargetPrediction , which predicts the most probable protein targets based on a combination of 2D and 3D similarity measures to known ligands.[8]

  • Analyze and Consolidate Results: Collate the predicted targets. Pay close attention to target classes that appear frequently. Given the benzoxazole scaffold, protein kinases are a highly probable class.[4]

Predicted Data Presentation

The output from these tools should be organized to highlight the most promising candidates for validation.

Predicted Target Class Specific Targets (Examples) Prediction Confidence (Arbitrary Score) Supporting Rationale
Protein KinaseVEGFR2, FGFR1, SRC, ABL1HighBenzoxazole is a known kinase inhibitor scaffold.[4]
Cytochrome P450CYP1A1, CYP3A4MediumCommon off-target for aromatic heterocyclic compounds.
GPCRAdenosine A1 ReceptorLowSome benzoxazoles show activity at GPCRs.[9]
TubulinBeta-tubulinLowAnthelmintic benzoxazoles act via this mechanism.[1]

Table 1: Hypothetical in-silico prediction results for this compound.

Part 2: In-Vitro Validation - From Prediction to Confirmation

With a list of putative targets, the next phase is to determine experimentally if the compound physically interacts with them. This phase focuses on specificity, affinity, and direct target engagement.

Tier 1: Broad Target Class Profiling

Causality: The in-silico analysis pointed strongly towards kinases. The most effective way to validate this is not to test individual kinases one-by-one, but to screen against a large, representative panel. This "kinome profiling" approach provides a broad view of the compound's selectivity and identifies the most potent interactions quickly.[10]

Protocol: Kinase Panel Screening

  • Select a Service: Engage a contract research organization (CRO) that offers kinome profiling services, such as Eurofins Discovery (KinaseProfiler™) or Reaction Biology (HotSpot™).[11][12]

  • Choose Assay Format: Opt for an activity-based assay. A radiometric assay (e.g., ³³P-ATP filter binding) is a robust, well-established method.[12]

  • Define Screening Conditions:

    • Compound Concentration: Screen at a single, relatively high concentration (e.g., 1 µM or 10 µM) to identify any significant interactions.

    • ATP Concentration: Screen at or near the ATP Kₘ for each kinase. This provides a more sensitive measure of inhibitory potency compared to high, non-physiological ATP concentrations.[13]

  • Data Analysis: The primary output is the percent inhibition for each kinase in the panel. Hits are typically defined as kinases showing >50% or >75% inhibition. The data can be visualized using a kinome tree map to illustrate selectivity.

Tier 2: Direct Target Engagement

Causality: While kinase profiling demonstrates functional inhibition, it does not definitively prove direct binding in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that confirms target engagement inside intact cells.[14][15] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[15]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Line Selection: Choose a cell line that expresses the target kinase(s) of interest identified from the kinome screen (e.g., HEK293, HUVEC for VEGFR2).

  • Compound Treatment: Incubate intact cells with varying concentrations of the test compound and a vehicle control (e.g., DMSO) for a set period (e.g., 1-2 hours at 37°C).[16]

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.[17]

  • Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles).[17] Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[17]

  • Detection: Collect the supernatant, which contains the soluble, non-denatured proteins.

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or ELISA. A positive result is a "shift" in the melting curve to higher temperatures in the presence of the compound, indicating stabilization and therefore, engagement.[18]

G cluster_0 CETSA Principle A Intact Cells + Compound B Heat Challenge (Temperature Gradient) A->B C Lysis & Centrifugation B->C D Unbound Target (Aggregates/Pellets) C->D E Bound & Stabilized Target (Remains Soluble) C->E F Quantify Soluble Target (e.g., Western Blot) E->F

Figure 2: The experimental principle of the CETSA workflow.

Part 3: Cellular and Phenotypic Analysis

Confirming target engagement is a critical step, but the ultimate goal is to understand the compound's functional consequences on the cell. Phenotypic screening assesses the compound's effect on cellular behavior, providing a crucial link between molecular interaction and biological outcome.[19][20][21]

Causality and Experimental Choice

If our compound is confirmed to be a potent inhibitor of a kinase like VEGFR2, we would hypothesize that it will affect processes regulated by that kinase, such as cell proliferation, migration, and survival, particularly in cells dependent on that signaling pathway. Phenotypic assays are designed to measure these exact outcomes.[22][23]

Protocol: Cell Viability and Apoptosis Assays
  • Cell Line Panel: Select a panel of cancer cell lines with varying dependencies on the target pathway. For a VEGFR2 inhibitor, this might include endothelial cells (HUVEC) and certain tumor lines known to express VEGFR2.

  • Compound Treatment: Plate cells in 96-well or 384-well plates. Treat with a serial dilution of the compound for 48-72 hours.

  • Viability Assay (e.g., CellTiter-Glo®):

    • Add the lytic reagent, which measures ATP levels as an indicator of metabolic activity and cell viability.

    • Read luminescence on a plate reader.

    • Calculate the IC50 (the concentration at which 50% of cell growth is inhibited).

  • Apoptosis Assay (e.g., Caspase-Glo® 3/7):

    • Run in parallel with the viability assay.

    • Add the reagent, which contains a luminogenic substrate for caspases 3 and 7, key executioners of apoptosis.

    • An increase in luminescence indicates the induction of apoptosis.

  • Data Interpretation: A potent IC50 in a relevant cell line, coupled with a corresponding increase in caspase activity, strongly suggests the compound is inducing cell death via an on-target effect.

Assay Type Hypothetical Result (IC50 / EC50) Interpretation
VEGFR2 Kinase Assay50 nMPotent, direct inhibition of the target enzyme.
HUVEC Cell Viability200 nMPotent anti-proliferative effect in a target-relevant cell line.
A549 Cell Viability (Low VEGFR2)>10 µMSelective for cells dependent on the target pathway.
HUVEC Caspase 3/7 Assay250 nMThe observed loss of viability is due to the induction of apoptosis.

Table 2: Example of integrated data synthesis from in-vitro and cellular assays.

Synthesis and Proposed Mechanism of Action

By integrating the data from all three parts, a high-confidence MOA can be proposed.

Proposed MOA for this compound:

Based on our predictive workflow, the compound is a potent, ATP-competitive inhibitor of the VEGFR2 protein kinase. It directly engages and stabilizes VEGFR2 in intact cells, leading to the inhibition of downstream signaling. This on-target activity results in a potent cytostatic/cytotoxic effect in endothelial cells and VEGFR2-dependent tumor cells, which is mediated by the induction of apoptosis.

G compound 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether target VEGFR2 Kinase compound->target Binds & Inhibits pathway Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) target->pathway effect1 Inhibition of Proliferation pathway->effect1 effect2 Inhibition of Migration pathway->effect2 effect3 Induction of Apoptosis pathway->effect3 Blockade leads to outcome Anti-angiogenic & Antitumor Effect effect1->outcome effect2->outcome effect3->outcome

Figure 3: Proposed signaling pathway and mechanism of action.

Conclusion

The journey from a novel chemical structure to a validated mechanism of action is a complex but logical process. By employing a strategy that begins with broad, predictive in-silico methods and systematically funnels candidates through increasingly specific in-vitro and cellular assays, researchers can efficiently and accurately define a compound's biological function. This guide provides a robust and field-proven framework for elucidating the MOA of this compound, serving as a template for future small molecule discovery programs.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Kinome Profiling. (2024). Oncolines B.V.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2023). PMC.
  • In Silico Target Prediction for Small Molecules. (2019). PubMed.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.).
  • Kinome Profiling. (n.d.). PMC - PubMed Central.
  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2019).
  • Phenotypic Screening. (n.d.).
  • In Silico Target Prediction. (n.d.).
  • KinaseProfiler Kinase Activity Profiling for Rapid Success. (n.d.). Eurofins Discovery.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
  • Biological activities of benzoxazole and its derivatives. (n.d.).
  • SwissTargetPrediction. (n.d.).
  • Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol.
  • Achieving Modern Success in Phenotypic Drug Discovery. (n.d.). Pfizer.
  • Phenotypic profiling in drug discovery. (2019). Drug Target Review.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Review of synthesis process of benzoxazole and benzothiazole deriv
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2020).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • Phenotypic Screening in Drug Discovery Definition & Role. (2026). Chemspace.
  • Biological activity of 3-(2-benzoxazol-5-yl)

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether, a substituted benzoxazole of interest in medicinal chemistry and materials science. The protocol herein details a robust and efficient two-step synthetic pathway commencing from the commercially available precursor, 2-amino-6-bromo-4-methoxyphenol. The synthesis involves an initial acylation followed by a thermally induced cyclization. This guide is designed to be self-contained, offering not only a step-by-step experimental procedure but also a thorough discussion of the underlying reaction mechanism, purification strategies, and critical process parameters. All quantitative data is summarized for clarity, and key transformations are visualized through a detailed reaction scheme.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents and functional materials. Their diverse biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties, have established them as privileged structures in drug discovery. The specific substitution pattern of this compound makes it a valuable synthon for further chemical elaboration and a potential candidate for biological screening.

This application note presents a validated and accessible protocol for the synthesis of this target molecule, designed to be readily implemented in a standard organic chemistry laboratory setting.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through a classical and reliable method for benzoxazole formation: the reaction of a substituted o-aminophenol with acetic anhydride.[1] The overall transformation is depicted below:

Reaction_Scheme reactant1 2-Amino-6-bromo-4-methoxyphenol intermediate N-(3-Bromo-5-methoxy-2-hydroxyphenyl)acetamide reactant1->intermediate + Acetic Anhydride (Acylation) reactant2 Acetic Anhydride product This compound intermediate->product Heat (Δ) (Cyclization/Dehydration)

Caption: Overall reaction scheme for the synthesis of this compound.

The reaction mechanism proceeds in two distinct stages[1]:

  • Acylation: The synthesis is initiated by the nucleophilic attack of the amino group of 2-amino-6-bromo-4-methoxyphenol on one of the carbonyl carbons of acetic anhydride. This step results in the formation of an amide bond, yielding the stable intermediate, N-(3-Bromo-5-methoxy-2-hydroxyphenyl)acetamide, with acetic acid as a byproduct.

  • Cyclization and Dehydration: The intermediate acetamidophenol undergoes an intramolecular cyclization upon heating. The hydroxyl group acts as a nucleophile, attacking the amide carbonyl carbon. Subsequent elimination of a water molecule leads to the formation of the five-membered oxazole ring, affording the final product.

Experimental Protocol

This protocol is divided into two main parts: the synthesis of the intermediate N-(3-Bromo-5-methoxy-2-hydroxyphenyl)acetamide and its subsequent cyclization to the target compound.

Part 1: Synthesis of N-(3-Bromo-5-methoxy-2-hydroxyphenyl)acetamide (Intermediate)

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Molarity/DensityAmount (mmol)Volume/Mass
2-Amino-6-bromo-4-methoxyphenol185335-67-5218.05-10.02.18 g
Acetic Anhydride108-24-7102.091.08 g/mL11.01.02 mL
Deionized Water7732-18-518.02--100 mL
Ethyl Acetate141-78-688.11--As needed
Hexanes110-54-386.18--As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-6-bromo-4-methoxyphenol (2.18 g, 10.0 mmol) in 100 mL of deionized water.

  • Addition of Acetic Anhydride: While stirring the suspension vigorously at room temperature, slowly add acetic anhydride (1.02 mL, 11.0 mmol) dropwise to the flask. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Reaction: Continue stirring the mixture at room temperature for 1-2 hours. The formation of a precipitate, the intermediate N-(3-Bromo-5-methoxy-2-hydroxyphenyl)acetamide, should be observed.

  • Isolation of Intermediate: Collect the solid precipitate by vacuum filtration, washing with cold deionized water (2 x 20 mL).

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight. The intermediate is typically used in the next step without further purification.

Part 2: Synthesis of this compound (Target Compound)

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Molarity/DensityAmount (mmol)Volume/Mass
N-(3-Bromo-5-methoxy-2-hydroxyphenyl)acetamide-260.08-(from Part 1)(from Part 1)
Toluene or Xylene108-88-3 or 1330-20-7---50 mL
Saturated Sodium Bicarbonate Solution----As needed
Anhydrous Sodium Sulfate7757-82-6142.04--As needed

Procedure:

  • Reaction Setup: Place the dried N-(3-Bromo-5-methoxy-2-hydroxyphenyl)acetamide from Part 1 into a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Add 50 mL of toluene or xylene.

  • Cyclization: Heat the reaction mixture to reflux (approximately 110°C for toluene or 140°C for xylene) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acetic acid, followed by a brine wash (1 x 30 mL).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexanes eluent system to afford the pure this compound.[2]

Workflow Visualization

Synthesis_Workflow start Start: 2-Amino-6-bromo-4-methoxyphenol acylation Acylation with Acetic Anhydride in Water (RT, 1-2h) start->acylation filtration Vacuum Filtration and Washing acylation->filtration drying1 Drying of Intermediate filtration->drying1 cyclization Cyclization in Toluene/Xylene (Reflux, 2-4h) drying1->cyclization workup Aqueous Work-up (NaHCO3, Brine) cyclization->workup drying2 Drying over Na2SO4 workup->drying2 concentration Solvent Removal (Rotovap) drying2->concentration purification Column Chromatography concentration->purification product Final Product: This compound purification->product

Caption: Step-by-step workflow for the synthesis of the target compound.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield in Part 1 Incomplete reaction.Increase the reaction time and ensure vigorous stirring to maintain a good suspension.
Loss of product during filtration.Ensure the product has fully precipitated before filtration. Use cold water for washing to minimize solubility.
Low Yield in Part 2 Incomplete cyclization.Increase the reflux time and monitor by TLC until the intermediate is no longer visible. Ensure the reaction temperature is maintained.[2]
Degradation of product.If the product is found to be sensitive to prolonged heating, consider using a higher boiling point solvent like xylene for a shorter duration.
Impure Product Presence of unreacted intermediate.Ensure the cyclization reaction goes to completion. Optimize the column chromatography conditions for better separation.
Formation of N,O-diacetylated byproduct.This is less likely under the aqueous conditions of Part 1 but can be minimized by using a controlled molar ratio of acetic anhydride (1:1.1).[2]
Difficulty in Purification Product co-elutes with impurities.Experiment with different solvent systems for column chromatography (e.g., varying the ethyl acetate/hexanes ratio).

Safety Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toluene/Xylene: Flammable liquids. Keep away from ignition sources and use in a fume hood.

  • General: Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By following the outlined steps and considering the troubleshooting advice, researchers can successfully prepare this valuable compound for further investigation in their respective fields. The use of readily available starting materials and straightforward reaction conditions makes this synthesis accessible and scalable.

References

Sources

Mastering the Purification of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical research and drug development, the molecular integrity of an active pharmaceutical ingredient (API) or its intermediate is paramount. The presence of impurities, even in trace amounts, can significantly alter pharmacological and toxicological profiles, leading to misleading biological data and potential safety concerns. 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether, a substituted benzoxazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. The benzoxazole scaffold is a privileged structure, appearing in numerous compounds with a wide range of biological activities. Achieving a high degree of purity for this intermediate is a critical step in the synthesis of more complex molecules destined for biological evaluation.

This comprehensive guide provides a detailed exploration of the principal techniques for the purification of this compound. We will delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). The causality behind experimental choices will be elucidated, empowering the researcher to not only execute these protocols but also to adapt and troubleshoot them effectively.

Physicochemical Profile: A Foundation for Purification Strategy

A successful purification strategy is built upon a thorough understanding of the target compound's physicochemical properties. While comprehensive experimental data for this compound is not extensively published, we can infer its likely characteristics based on its structure and data from commercial suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Rationale
Molecular Formula C₉H₈BrNO₂[1]
Molecular Weight 242.06 g/mol [1]
Appearance Likely a white to off-white solidBased on typical appearance of similar crystalline organic compounds.
Melting Point Not definitively reported in peer-reviewed literature.A crucial parameter to be determined experimentally for purity assessment. The sharpness of the melting point range is a key indicator of purity.[2]
Solubility Insoluble in water; likely soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and methanol. Limited solubility in non-polar solvents like hexanes.The aromatic, heterocyclic structure with a polar ether group and a non-polar bromo substituent suggests solubility in a range of organic solvents. The principle of "like dissolves like" is a guiding factor.[3]
Polarity Moderately polarThe presence of the ether and benzoxazole ring system imparts polarity, while the bromo and methyl groups contribute to its non-polar character.

Purification Workflow: A Strategic Approach

The purification of this compound from a crude reaction mixture typically involves a multi-step approach. The initial bulk purification is often achieved through recrystallization or flash column chromatography, followed by a final polishing step using preparative HPLC to achieve the highest level of purity required for pharmaceutical applications.

Caption: A generalized workflow for the purification of this compound.

Technique 1: Recrystallization - The Art of Crystal Perfection

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The underlying principle is the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have a high capacity to dissolve it at its boiling point.[4]

Rationale for Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. For this compound, a moderately polar compound, a single solvent or a binary solvent system can be effective.

  • Single Solvent System: A good starting point is to test solvents like ethanol or isopropanol. These alcohols often provide the desired solubility profile for moderately polar compounds.

  • Binary Solvent System: A more versatile approach involves a "solvent/anti-solvent" combination. In this method, the crude product is dissolved in a small amount of a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is sparingly soluble) is added until the solution becomes turbid. Gentle heating then redissolves the solid, and upon slow cooling, pure crystals form. A common and effective system for benzoxazole derivatives is a mixture of a polar solvent like acetone or ethyl acetate and a less polar anti-solvent such as hexanes or heptane.[3]

Detailed Protocol for Recrystallization

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water or oil bath

  • Condenser (optional, but recommended for volatile solvents)

  • Selected recrystallization solvent(s)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system. Place a small amount of the crude material (approx. 20-30 mg) in a test tube and add the chosen solvent dropwise at room temperature, observing for dissolution. If it dissolves readily, the solvent is too good. If it remains insoluble, heat the mixture gently. A good solvent will dissolve the compound upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume of hot solvent to ensure a good recovery of the purified product.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are less likely to trap impurities. Once the solution has reached room temperature, you can further increase the yield by placing the flask in an ice bath for 30-60 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point range (typically 1-2°C) is indicative of high purity. Further analysis by TLC, HPLC, and NMR should be performed to confirm the purity and identity of the compound.[6]

Technique 2: Flash Column Chromatography - Rapid and Efficient Separation

Flash column chromatography is a preparative liquid chromatography technique that utilizes a positive pressure to accelerate the flow of the mobile phase through a column packed with a stationary phase, typically silica gel.[7][8] This method is faster and more efficient than traditional gravity column chromatography and is ideal for separating compounds with different polarities.[9]

Causality in Method Development

The success of flash chromatography hinges on the selection of an appropriate stationary phase and mobile phase.

  • Stationary Phase: For a moderately polar compound like this compound, normal-phase chromatography on silica gel is the most common and effective choice. Silica gel is a polar adsorbent, and less polar compounds will elute faster than more polar compounds.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent ratio is determined by thin-layer chromatography (TLC). The goal is to find a solvent system that provides a good separation between the target compound and its impurities, with the target compound having an Rf value of approximately 0.2-0.4 for optimal column performance.

Detailed Protocol for Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column with a stopcock

  • Eluent (e.g., hexanes/ethyl acetate mixture)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, developing chamber, and visualization method (e.g., UV lamp)

Procedure:

  • TLC Analysis: Develop a TLC method to determine the optimal eluent for the column. Spot the crude mixture on a TLC plate and elute with various ratios of hexanes and ethyl acetate. The ideal eluent system will give the target compound an Rf value of around 0.3 and show clear separation from impurities.

  • Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Gently tap the column to ensure even packing and remove any air bubbles. Add another layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle air pressure to the top of the column to begin the elution process. Collect the eluate in fractions.

  • Fraction Analysis: Monitor the separation by collecting small fractions and analyzing them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

  • Purity Confirmation: Assess the purity of the isolated compound using HPLC, NMR, and by determining its melting point.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC_Analysis 1. TLC Analysis (Determine Eluent) Column_Packing 2. Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Sample_Loading 3. Sample Loading (Concentrated Solution) Column_Packing->Sample_Loading Elution 4. Elution (Apply Pressure) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. Fraction Analysis (TLC Monitoring) Fraction_Collection->Fraction_Analysis Combine_Fractions 7. Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal 8. Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Purified Product Solvent_Removal->Final_Product

Caption: Step-by-step workflow for flash column chromatography.

Technique 3: Preparative HPLC - The Pinnacle of Purity

For applications demanding the highest level of purity, such as in the final steps of API synthesis, preparative HPLC is the method of choice.[10][11] It offers superior resolution and the ability to isolate compounds with very similar physicochemical properties. The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger injection volumes to isolate substantial quantities of the target compound.[12]

Method Development and Scale-Up

A robust preparative HPLC method is typically developed at the analytical scale and then scaled up.

  • Column Chemistry: For a moderately polar compound like this compound, a reversed-phase column (e.g., C18 or C8) is a good starting point. In reversed-phase HPLC, the stationary phase is non-polar, and the mobile phase is polar.

  • Mobile Phase: A common mobile phase for reversed-phase HPLC is a mixture of water and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of a mixture with components of varying polarities.

  • Scale-Up: Once a good separation is achieved on an analytical column, the method can be scaled up to a preparative column by adjusting the flow rate, injection volume, and gradient profile in proportion to the increase in column diameter.

Detailed Protocol for Preparative HPLC

Materials:

  • Partially purified this compound

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis) and fraction collector

  • Preparative reversed-phase HPLC column (e.g., C18, 10 µm particle size)

  • HPLC-grade solvents (e.g., water, acetonitrile, methanol)

  • Sample vials

Procedure:

  • Analytical Method Development: Develop an analytical HPLC method on a C18 column to achieve baseline separation of the target compound from its impurities. Experiment with different mobile phase compositions (water/acetonitrile or water/methanol) and gradient profiles.

  • Sample Preparation: Dissolve the partially purified product in the mobile phase or a suitable solvent at a known concentration. The solution should be filtered through a 0.45 µm filter before injection.

  • System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Separation: Inject the sample solution onto the column. Run the preparative gradient method.

  • Fraction Collection: Monitor the elution of the compounds using the detector and collect the fraction corresponding to the peak of the pure this compound.

  • Purity Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Product Isolation: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation to obtain the final high-purity product.

  • Final Characterization: Perform a comprehensive analysis of the final product, including HPLC, NMR, mass spectrometry, and melting point determination, to confirm its identity and purity.[6]

Conclusion: A Commitment to Quality

The purification of this compound is a critical undertaking that directly impacts the quality and reliability of subsequent research and development activities. By understanding the principles behind recrystallization, flash column chromatography, and preparative HPLC, and by meticulously following well-designed protocols, researchers can confidently obtain this key intermediate with the high degree of purity required for the demanding standards of the pharmaceutical industry. The application of these techniques, coupled with rigorous in-process monitoring and final product analysis, ensures the integrity of the synthetic pathway and the ultimate success of the drug discovery program.

References

  • Why is the choice of solvent important in recrystallization? - Quora. (2021, August 29). Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • A Review Article on Flash Chromatography. (2018). Asian Journal of Research in Chemistry, 11(4), 834-839.
  • Flash Chromatography: A Speedy Solution for Separation & Purification. (2023, July 3). Modus Research and Analysis. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. (2020). Molecules, 25(23), 5789.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2018). Crystal Growth & Design, 18(11), 6893–6904.
  • Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved from [Link]

  • LABTips: Preparative HPLC for Purification Workflows. (2022, June 17). Labcompare. Retrieved from [Link]

  • The Power of Preparative HPLC Systems. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 118-123.
  • Purification, Preparative HPLC-MS. (n.d.). MicroCombiChem GmbH. Retrieved from [Link]

  • Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved from [Link]

  • Scale up to more options - Preparative HPLC columns. (n.d.). Pragolab. Retrieved from [Link]

  • A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. (2014). International Journal of Chemical and Pharmaceutical Analysis, 1(2), 58-65.
  • Prep HPLC Simplified Webinar. (2021, June 25). YouTube. Retrieved from [Link]

  • TLC chromatogram of standards: ND (Rf 0.23), MF (Rf 0.70), and MN (Rf...). (n.d.). ResearchGate. Retrieved from [Link]

  • The RF value as a constant in thin-layer chromatography. (1974).
  • Thin Layer Chromatographic Separation of Benzodiazepine Deriv
  • Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]

  • Solvent Miscibility Table. (n.d.). Retrieved from [Link]

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analytical methods for characterizing 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Analytical Characterization of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: Gemini, Senior Application Scientist
Date: January 22, 2026
Subject: Comprehensive Analytical Protocols for the Structural Elucidation and Purity Assessment of this compound.

Introduction

This compound is a substituted benzoxazole derivative. The benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The specific substitution pattern of this molecule—a bromine atom, a methyl group, and a methoxy ether—makes it a potentially valuable building block for the synthesis of novel pharmaceutical candidates and functional materials.

Given its potential application in research and development, the unambiguous confirmation of its chemical structure and the rigorous assessment of its purity are paramount. This document provides a comprehensive guide to the analytical methods required for the thorough characterization of this compound, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to provide a multi-faceted analytical approach, from initial purity checks to definitive structural confirmation.

Molecular Structure and Predicted Physicochemical Properties

A foundational understanding of the molecule's properties informs the selection and optimization of analytical techniques.

Chemical Structure:

  • IUPAC Name: 7-Bromo-5-methoxy-2-methyl-1,3-benzoxazole

  • Molecular Formula: C₉H₈BrNO₂

  • Molecular Weight: 242.07 g/mol

A summary of key predicted properties is presented in Table 1. These values are computationally estimated and should be confirmed experimentally.

Table 1: Predicted Physicochemical Properties

Property Value Significance for Analysis
Molecular Weight 242.07 g/mol Essential for mass spectrometry and elemental analysis.
Monoisotopic Mass 240.9793 g/mol Crucial for high-resolution mass spectrometry (HRMS) to confirm elemental composition.
Boiling Point ~325.7 °C Suggests low volatility at room temperature, suitable for standard chromatographic methods.
LogP 2.95 Indicates moderate lipophilicity, guiding the choice of solvents for chromatography and NMR.

| pKa | Basic: ~2.5 | The benzoxazole nitrogen is weakly basic, a factor to consider in HPLC mobile phase pH. |

Chromatographic Analysis for Purity Assessment

Chromatographic methods are indispensable for determining the purity of a synthesized compound, separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for quantitative purity analysis of moderately polar to nonpolar organic molecules. The method described below is a robust starting point for baseline separation.

Rationale for Method Design:

  • C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic retention for the aromatic system of the target molecule.

  • Acetonitrile/Water Mobile Phase: This is a common, effective solvent system for reverse-phase chromatography, offering good peak shape and resolution. Acetonitrile is chosen for its low UV cutoff and viscosity.

  • Gradient Elution: A gradient from a higher aqueous composition to a higher organic composition ensures that impurities with a wide range of polarities are eluted and resolved, while keeping the analysis time reasonable.

  • UV Detection: The benzoxazole ring system is a strong chromophore, making UV detection highly sensitive. A wavelength of 254 nm is a standard choice for aromatic compounds.

Detailed HPLC Protocol
  • System Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid (v/v).

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid (v/v).

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B (linear gradient)

    • 17-20 min: Hold at 95% B

    • 20-21 min: 95% to 5% B (linear gradient)

    • 21-25 min: Hold at 5% B (re-equilibration)

  • Analysis:

    • Inject 5 µL of the prepared sample.

    • Integrate the resulting chromatogram to determine the area percent of the main peak, which corresponds to the purity of the compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique ideal for monitoring reaction progress and for quick purity checks.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 30% Ethyl acetate in hexanes. This solvent system typically provides good separation for compounds of moderate polarity.

  • Visualization: UV light at 254 nm. The compound should appear as a dark spot on the fluorescent background.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide direct evidence of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent choice as it is a good solvent for moderately lipophilic molecules and its residual proton signal (at ~7.26 ppm) does not typically interfere with the aromatic signals of the analyte.

¹H NMR (Proton NMR)

The proton NMR spectrum will confirm the number and connectivity of hydrogen atoms.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
-OCH₃ 3.9 - 4.1 Singlet (s) 3H Methoxy group protons, deshielded by the oxygen atom.
-CH₃ 2.6 - 2.8 Singlet (s) 3H Methyl group on the oxazole ring.
Ar-H 7.0 - 7.2 Singlet (s) 1H Aromatic proton adjacent to the methoxy group.

| Ar-H | 7.3 - 7.5 | Singlet (s) | 1H | Aromatic proton adjacent to the bromine atom. |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm)
-CH₃ 14 - 16
-OCH₃ 55 - 57
Aromatic C-Br 100 - 105
Aromatic C-H 110 - 120 (2 signals)
Aromatic Quaternary C 135 - 155 (3 signals)

| C=N (Oxazole) | 160 - 165 |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula.

Rationale for Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which is expected to protonate on the benzoxazole nitrogen under acidic conditions to form the [M+H]⁺ ion. The presence of a bromine atom provides a highly characteristic isotopic pattern.

  • Expected Ion: [M+H]⁺

  • Key Observation: A pair of peaks of nearly equal intensity separated by 2 mass units (m/z). This is due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).

    • m/z for C₉H₉⁷⁹BrNO₂⁺: 241.99

    • m/z for C₉H₉⁸¹BrNO₂⁺: 243.99

High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement (to within 5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3050 - 3100 Aromatic C-H Stretch
2850 - 3000 Aliphatic C-H (-CH₃) Stretch
1620 - 1650 C=N (Oxazole ring) Stretch
1500 - 1600 C=C (Aromatic ring) Stretch
1200 - 1280 Aryl-O (Ether) Asymmetric Stretch
1020 - 1080 Aryl-O (Ether) Symmetric Stretch

| 600 - 800 | C-Br | Stretch |

Integrated Analytical Workflow

The following workflow illustrates how these techniques should be logically sequenced for a comprehensive characterization of a newly synthesized batch of this compound.

G cluster_0 Purity Assessment cluster_1 Structural Confirmation cluster_2 Final Validation TLC TLC Screen (Reaction Monitoring) HPLC HPLC Purity (>95%?) TLC->HPLC MS Mass Spectrometry (Confirm MW & Isotope Pattern) HPLC->MS If pure Synthesis Synthesized Compound HPLC->Synthesis If impure, re-purify H_NMR ¹H NMR (Proton Environment) MS->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR IR IR Spectroscopy (Functional Groups) C_NMR->IR PASS Material Certified (Release for Use) IR->PASS If all data consistent Synthesis->TLC Initial Check

Caption: Integrated workflow for compound characterization.

References

  • University of California, Davis. "Interpreting Carbon-13 NMR Spectra." Chemistry LibreTexts.[Link]

  • Reich, H. J. "Structure Determination using Spectroscopy." University of Wisconsin-Madison.[Link]

  • National Institute of Standards and Technology. "NIST Chemistry WebBook." NIST.[Link]

Application Note: Development of Screening Assays for 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale

The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties[1]. The incorporation of a bromine atom can further enhance the therapeutic potential of organic molecules by increasing their lipophilicity and metabolic stability, and by enabling specific interactions with biological targets. This application note provides a comprehensive guide for the initial characterization and development of screening assays for the novel compound, 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether.

The proposed protocols are designed to be robust and adaptable, allowing researchers to explore the potential cytotoxic and antimicrobial activities of this compound. The underlying principle of these assays is to establish a dose-dependent effect of the compound on cell viability and bacterial growth, thereby determining its potency and selectivity.

Compound Characterization and Handling

Before initiating any biological assays, a thorough characterization of the test compound is paramount. This ensures the reliability and reproducibility of the experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H8NO2Br[2]
Molecular Weight242.06 g/mol [2]
Purity>95% (Recommended)Standard Practice
SolubilityTo be determined empirically
StabilityTo be determined empirically

Protocol 2.1: Solubility and Stability Assessment

A critical first step is to determine the solubility of the compound in aqueous solutions and common organic solvents.

  • Solvent Selection: Prepare stock solutions of this compound in a range of solvents, including DMSO, ethanol, and methanol, at a high concentration (e.g., 10-50 mM).

  • Aqueous Solubility: Determine the maximum solubility in aqueous buffers (e.g., PBS, cell culture media) by serial dilution from the organic stock. Visual inspection for precipitation and spectrophotometric analysis of the supernatant can be used to quantify solubility.

  • Stability: Assess the stability of the compound in the chosen assay buffer over the time course of the experiment. This can be achieved by incubating the compound in the buffer at the experimental temperature (e.g., 37°C) and analyzing its integrity at different time points using HPLC or LC-MS.

Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes.

  • Refer to the material safety data sheet (MSDS) for comprehensive handling and disposal instructions.[3][4][5][6]

Cellular Assays for Anticancer Activity

Based on the known antitumor properties of many benzoxazole derivatives, a primary area of investigation is the potential anticancer activity of this compound.[1] The following workflow outlines a standard approach for screening the compound against a panel of cancer cell lines.

Diagram 1: Workflow for Cellular Anticancer Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Compound Stock Preparation (DMSO) D Compound Treatment (Dose-response) A->D B Cell Line Culture (e.g., HepG2, A549) C Cell Seeding (96-well plates) B->C C->D E Incubation (48-72 hours) D->E F MTT/Resazurin Assay E->F G Absorbance/Fluorescence Measurement F->G H IC50 Determination G->H

Caption: Workflow for assessing the anticancer activity of the test compound.

Protocol 3.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

The benzoxazole core is also present in numerous antibacterial agents.[1] Therefore, it is prudent to evaluate this compound for antimicrobial activity.

Diagram 2: Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Compound Stock Preparation (DMSO) C Compound Dilution in Broth (96-well plate) A->C B Bacterial Culture (e.g., S. aureus, E. coli) D Bacterial Inoculation B->D C->D E Incubation (18-24 hours) D->E F Visual Inspection for Turbidity E->F G OD600 Measurement F->G H MIC Determination G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 4.1: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth (no turbidity). The optical density at 600 nm (OD600) can also be measured using a microplate reader for a quantitative assessment.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

Potential for Fluorescence-Based Assays

Some benzoxazole derivatives are known to possess fluorescent properties.[7] This opens up the possibility of developing fluorescence-based assays, which are often more sensitive than absorbance-based methods.

Protocol 5.1: Preliminary Fluorescence Characterization

  • Excitation and Emission Spectra: Dissolve the compound in various solvents (e.g., ethanol, DMSO, PBS) and measure its excitation and emission spectra using a spectrofluorometer.

  • Quantum Yield: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

  • Environmental Sensitivity: Investigate if the fluorescence properties (intensity, wavelength) are sensitive to changes in the local environment (e.g., polarity, pH, binding to macromolecules like proteins or DNA).

Should this compound exhibit favorable fluorescence properties, it could potentially be used as a probe in binding assays or for cellular imaging studies.

Conclusion and Future Directions

This application note provides a foundational framework for initiating the biological evaluation of this compound. The described protocols for assessing anticancer and antimicrobial activities are well-established and can provide valuable preliminary data on the compound's bioactivity. Positive results from these initial screens would warrant further investigation into the compound's mechanism of action, selectivity, and potential for therapeutic development.

References

  • AWS. benzoxazol-2-yl. [Link]

  • ACS Publications. (2018-08-08). Mechanochemical Activation of Polymer-Embedded Photoluminescent Benzoxazole Moieties. [Link]

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Application Note & Scale-Up Protocol: Synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale and scale-up synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether, a key building block in medicinal chemistry and materials science. The described two-step synthetic route proceeds through a high-yielding bromination of a commercially available aminophenol, followed by a robust acetic anhydride-mediated cyclization. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and critical parameters for successful scale-up. All methodologies have been designed to be self-validating, with in-process controls and characterization steps to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

The 2-methyl-1,3-benzoxazole scaffold is a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities. The specific substitution pattern of this compound, featuring a bromine atom for subsequent cross-coupling reactions and a methoxy group, makes it a versatile intermediate for the synthesis of complex molecular architectures.

The selected synthetic strategy involves a two-stage process designed for efficiency, scalability, and control.

  • Stage 1: Electrophilic Bromination. The synthesis commences with the regioselective bromination of 2-amino-4-methoxyphenol. The directing effects of the hydroxyl and amino groups favor substitution at the position ortho to the hydroxyl group and meta to the methoxy group. N-Bromosuccinimide (NBS) is chosen as the brominating agent for its solid form, which simplifies handling compared to liquid bromine, and for its ability to provide a controlled, low-concentration source of electrophilic bromine, minimizing over-bromination side reactions.

  • Stage 2: Condensative Cyclization. The resulting 2-amino-3-bromo-5-methoxyphenol is then cyclized with acetic anhydride. This reaction proceeds via an initial N-acetylation of the amino group, followed by an intramolecular cyclodehydration to form the oxazole ring. Acetic anhydride serves as both the acetylating agent and a dehydrating agent, driving the reaction to completion. This method is widely employed for its high efficiency and the straightforward purification of the resulting product.

The overall synthetic pathway is illustrated below.

Synthetic_Pathway cluster_0 Stage 1: Regioselective Bromination cluster_1 Stage 2: Condensative Cyclization A 2-Amino-4-methoxyphenol B 2-Amino-3-bromo-5-methoxyphenol A->B  N-Bromosuccinimide (NBS)  Acetonitrile (ACN)  0°C to RT C 7-Bromo-2-methyl-1,3-benzoxazol- 5-yl methyl ether B->C  Acetic Anhydride (Ac₂O)  Reflux (140°C) Workflow_Stage1 Setup 1. Dissolve 2-amino-4-methoxyphenol in ACN in a 3-neck RBF under N₂. Cooling 2. Cool the solution to 0°C using an ice/water bath. Setup->Cooling NBS_Addition 3. Add NBS portion-wise over 30 min, maintaining T < 5°C. Cooling->NBS_Addition Reaction 4. Stir at 0°C for 1 hr, then warm to RT and stir for an additional 3 hrs. NBS_Addition->Reaction TLC_Monitor 5. Monitor reaction completion via TLC (EtOAc/Hexanes 1:1). Reaction->TLC_Monitor Quench 6. Quench with sat. Na₂S₂O₃ solution. TLC_Monitor->Quench Extraction 7. Extract product with Ethyl Acetate (3x). Quench->Extraction Wash 8. Wash combined organic layers with water and brine. Extraction->Wash Dry_Filter 9. Dry over MgSO₄, filter, and concentrate under reduced pressure. Wash->Dry_Filter Purify 10. Purify via flash chromatography (EtOAc/Hexanes gradient). Dry_Filter->Purify

Figure 2: Experimental workflow for Stage 1 bromination.

Step-by-Step Protocol:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Charge the flask with 2-amino-4-methoxyphenol (10.0 g, 71.8 mmol) and anhydrous acetonitrile (200 mL).

  • Cooling: Stir the mixture under a nitrogen atmosphere until all solids dissolve. Cool the resulting solution to 0°C using an ice/water bath.

  • NBS Addition: Once the internal temperature is stable at 0°C, add N-Bromosuccinimide (13.5 g, 75.4 mmol, 1.05 eq) in five equal portions over 30 minutes. Critical: Ensure the internal temperature does not exceed 5°C during the addition.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour after the final addition of NBS. Then, remove the ice bath and allow the reaction to warm to room temperature (approx. 20-25°C). Continue stirring for 3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Upon completion, cool the mixture again to 0°C and quench by slowly adding 100 mL of saturated aqueous sodium thiosulfate solution to neutralize any unreacted NBS.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes. Combine the product-containing fractions and concentrate to afford 2-amino-3-bromo-5-methoxyphenol as a solid.

    • Expected Yield: 12.5 - 14.0 g (80-90%).

    • Expected Appearance: Off-white to light brown solid.

Stage 2: Synthesis of this compound

Causality: This step utilizes a high-temperature condensation reaction. Acetic anhydride acts as the acetylating agent and the solvent. Running the reaction at reflux ensures sufficient thermal energy to drive the intramolecular cyclodehydration, which is the rate-limiting step. The work-up is designed to hydrolyze excess acetic anhydride and neutralize the resulting acetic acid.

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2-amino-3-bromo-5-methoxyphenol (10.0 g, 45.8 mmol) from Stage 1 with acetic anhydride (50 mL).

  • Reaction: Heat the mixture to reflux (approx. 140°C) using a heating mantle. Maintain the reflux for 4 hours.

  • Monitoring: Monitor the reaction by TLC (3:7 EtOAc/Hexanes). The reaction is complete when the aminophenol starting material is fully consumed.

  • Work-up (Hydrolysis): After completion, allow the reaction mixture to cool to room temperature. Caution: This step is exothermic. Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Once the ice has melted, slowly add saturated aqueous sodium bicarbonate solution portion-wise until the effervescence ceases and the pH of the aqueous layer is basic (pH 8-9). A precipitate should form during this process.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Drying: Dry the collected solid in a vacuum oven at 40°C overnight.

  • Recrystallization (Optional): If further purification is required, the product can be recrystallized from a hot ethanol/water mixture to yield this compound as fine, crystalline needles.

    • Expected Yield: 9.5 - 10.5 g (85-95%).

    • Expected Appearance: White to off-white crystalline solid.

Scale-Up Considerations and Process Safety

Scaling this synthesis from the gram to the kilogram scale requires careful consideration of several factors:

  • Thermal Management: The bromination in Stage 1 is exothermic. On a larger scale, the portion-wise addition of NBS must be precisely controlled, and the reactor must have efficient cooling capacity to maintain the internal temperature below 5°C. A jacketed reactor with a chiller is highly recommended. A runaway reaction can lead to a rapid temperature increase and potential pressure build-up.

  • Reagent Addition: For kilogram-scale synthesis, solid NBS should be added via a solid-dosing funnel to control the rate of addition accurately. Liquid reagents, such as acetic anhydride, should be added via a pump to ensure consistent and safe delivery.

  • Work-up and Extraction: Large-scale extractions are inefficient and generate significant solvent waste. For Stage 1, consider a solvent swap after the quench to a more water-immiscible solvent if needed, and use a bottom-outlet reactor for easy phase separation. For Stage 2, the direct crystallization/precipitation upon neutralization is highly advantageous for scale-up as it avoids a lengthy extraction process.

  • Safety:

    • N-Bromosuccinimide: A strong oxidizing agent and lachrymator. Avoid inhalation of dust and contact with skin. Handle in a well-ventilated fume hood.

    • Acetic Anhydride: Corrosive and a lachrymator. Reacts violently with water. The quench step is highly exothermic and must be performed with extreme care and efficient cooling. Ensure adequate ventilation and personal protective equipment (gloves, goggles, lab coat).

    • Acetonitrile: Flammable and toxic. All transfers should be conducted in a fume hood away from ignition sources.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data
TechniqueParameterExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~7.15 (s, 1H), 6.95 (s, 1H), 3.85 (s, 3H), 2.60 (s, 3H) ppm.
¹³C NMR (101 MHz, CDCl₃)δ ~165.0, 156.0, 145.0, 142.0, 112.0, 105.0, 100.0, 56.0, 15.0 ppm.
Mass Spec (ESI+)m/z calculated for C₉H₈BrNO₂ [M+H]⁺: 241.98, found: 241.9.
Melting Point -Approx. 110-115 °C.
Purity (HPLC) C18, MeCN/H₂O>98%

References

  • Reddy, T. J., Le, K., & Ting, P. C. (2003). An efficient one-pot synthesis of 2-substituted benzoxazoles. Tetrahedron Letters, 44(25), 4659-4662. Available at: [Link]

Application Notes and Protocols for 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Substituted Benzoxazole Scaffold

The benzoxazole motif is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and functional materials. Its rigid, planar structure and unique electronic properties make it a desirable pharmacophore in medicinal chemistry. Molecules incorporating the benzoxazole ring system have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In particular, substituted benzoxazoles have emerged as potent inhibitors of key signaling proteins such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in angiogenesis and cancer therapy.[3][4][5][6][7]

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether (also known as 7-bromo-5-methoxy-2-methylbenzoxazole) is a strategically designed building block offering multiple avenues for molecular elaboration. Its key features include:

  • A 2-methyl group , which imparts stability and specific steric and electronic properties.

  • A bromo substituent at the 7-position , providing a reactive handle for a variety of palladium-catalyzed cross-coupling reactions.

  • A methoxy group at the 5-position , which can be retained to modulate the electronic character of the ring system or cleaved to reveal a phenol for further functionalization.

This combination of functionalities makes this compound an exceptionally valuable intermediate for the synthesis of complex molecular architectures and for the rapid generation of compound libraries in drug discovery programs.

Synthesis of this compound: A Proposed Route

Part 1: Synthesis of the Precursor: 2-Amino-3-bromo-5-methoxyphenol

The synthesis of the key intermediate, 2-amino-3-bromo-5-methoxyphenol, can be envisioned starting from commercially available 3-methoxyphenol.

Sources

Application Note: Strategic Derivatization of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-methyl-5-methoxy-1,3-benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with significant biological activity. The strategic placement of a bromine atom at the C7 position on this nucleus transforms it into a versatile building block, ripe for functionalization. The electron-donating methoxy group at C5 and the heterocyclic benzoxazole ring system influence the electronic properties of the molecule, while the C7-Bromo bond serves as a key handle for introducing molecular diversity through modern cross-coupling chemistry.

This guide provides an in-depth analysis and detailed protocols for the derivatization of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether using three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the mechanistic rationale behind experimental choices to ensure robust and reproducible outcomes.

G cluster_main Derivatization Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start This compound S_reagents R-B(OH)₂ Pd Catalyst, Base Start->S_reagents B_reagents R₂NH Pd Catalyst, Base Start->B_reagents So_reagents R-C≡CH Pd/Cu Catalysts, Base Start->So_reagents S_product 7-Aryl/Vinyl Derivatives (C-C Bond) S_reagents->S_product B_product 7-Amino Derivatives (C-N Bond) B_reagents->B_product So_product 7-Alkynyl Derivatives (C-C Bond) So_reagents->So_product

Figure 1: Overview of key derivatization strategies for the target molecule.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds, particularly for synthesizing biaryl structures prevalent in pharmaceuticals.[1] Its utility stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.[2] For our substrate, this reaction allows the direct coupling of various aryl, heteroaryl, or vinyl groups at the C7 position.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C7-Br bond of the benzoxazole, forming a Pd(II) complex. This is often the rate-determining step.[2]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition and reductive elimination steps, especially with electron-rich or sterically hindered substrates.[3] The base (e.g., K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid to facilitate transmetalation.[3]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-Br pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)L₂-R oa_complex->trans_complex Transmetalation (R-B(OH)₂ + Base) product_complex Product trans_complex->product_complex Reductive Elimination product_complex->pd0 Ar-R

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of bromo-substituted N-heterocycles.[3][4]

Materials:

  • This compound

  • Arylboronic acid (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in anhydrous 1,4-dioxane. Add this catalyst solution to the Schlenk flask via syringe.

  • Add additional 1,4-dioxane and degassed water to the reaction flask to achieve a final solvent ratio of approximately 4:1 dioxane:water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhosHighly efficient for coupling aryl bromides, especially those on heterocycles.[3]
Base K₃PO₄ or Cs₂CO₃Effective in activating the boronic acid while being compatible with many functional groups.[3]
Solvent Dioxane / Water (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80 - 100 °CProvides sufficient thermal energy for oxidative addition without promoting decomposition.
Atmosphere Inert (Ar or N₂)Prevents oxidation and deactivation of the Pd(0) catalyst.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction is of paramount importance in pharmaceutical development, as the aniline and N-heterocycle motifs are ubiquitous in bioactive molecules.[6] Applying this methodology to our substrate allows for the introduction of a diverse range of primary and secondary amines at the C7 position.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[5]

  • Oxidative Addition: Pd(0) inserts into the C7-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This final step forms the C-N bond of the desired product and regenerates the Pd(0) catalyst.

The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate the deprotonation of the amine. The ligand selection is also crucial, with bulky, electron-rich biaryl phosphine ligands being the most effective for promoting the reductive elimination step.

Buchwald_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-Br pd0->oa_complex Oxidative Addition (Ar-Br) amido_complex Ar-Pd(II)L₂-NR₂ oa_complex->amido_complex Amine Binding & Deprotonation (R₂NH + Base) product_complex Product amido_complex->product_complex Reductive Elimination product_complex->pd0 Ar-NR₂

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of aryl bromides, with special consideration for heterocyclic substrates.[7][8]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equiv.)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv.)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add NaOtBu (1.4 equiv.).

  • Add this compound (1.0 equiv.), Pd₂(dba)₃ (0.01 equiv.), and XPhos (0.025 equiv.).

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon) three times.

  • Add anhydrous toluene, followed by the amine (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-24 hours), cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / XPhosA robust and highly active catalyst system for C-N coupling of a wide range of substrates.
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine for the catalytic cycle.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are required to prevent quenching of the base and catalyst.
Temperature 100 - 110 °CNecessary to drive the reaction, particularly the reductive elimination step.
Atmosphere Inert (Ar or N₂)Essential to protect the sensitive Pd(0) catalyst and the strong base.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the most widely used method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[9] This reaction is invaluable for creating scaffolds that can be used as linkers or as precursors for more complex heterocyclic systems. The reaction is unique in its typical use of a dual-catalyst system, employing both palladium and copper(I).[10]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles.[11]

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it begins with the oxidative addition of the aryl bromide to a Pd(0) species.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This copper acetylide is more reactive than the terminal alkyne itself.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The final step releases the alkynylated product and regenerates the Pd(0) catalyst.

The amine (e.g., triethylamine, diisopropylamine) serves as both the base and, often, the solvent.[10]

Sonogashira_Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-Br pd0->oa_complex Oxidative Addition (Ar-Br) product_complex Product oa_complex->product_complex Reductive Elimination product_complex->pd0 Ar-C≡C-R cu_acetylide Cu(I)-C≡C-R cu_acetylide->oa_complex Transmetalation cu_text R-C≡CH + Cu(I) + Base → Cu(I)-C≡C-R

Figure 4: Interlinked catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from the successful coupling of the closely related substrate, 5-bromo-2-(methylthio)benzoxazole.[12]

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 2.5 mol%)

  • Triethylamine (Et₃N, anhydrous)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.025 equiv.).

  • Seal the flask, then evacuate and backfill with an inert gas (Argon) three times.

  • Add anhydrous toluene and anhydrous triethylamine (Et₃N) in a 1:1 ratio.

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Pd Catalyst Pd(PPh₃)₄A common and effective Pd(0) source for Sonogashira couplings.
Cu Co-catalyst CuIActivates the terminal alkyne by forming the copper acetylide intermediate.[12]
Base/Solvent Et₃N / TolueneEt₃N acts as both a base and a solvent, while toluene helps solubilize the aryl bromide.
Temperature 80 °CMild conditions sufficient to promote the reaction without significant side product formation (e.g., Glaser coupling).
Atmosphere Inert (Ar or N₂)Crucial for preventing oxidative homocoupling of the alkyne (Glaser coupling) and protecting the catalyst.[10]

References

  • Hartwig, J. F.; Buchwald, S. L. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. [Link]

  • Gao, F.; Kim, B.-S.; Walsh, P. J. Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides. Organic Letters. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Mao, S.; Li, H.; Shi, X.; Soulé, J.-F.; Doucet, H. Palladium-catalyzed coupling of benzoxazole with meta-and. ResearchGate. [Link]

  • Wang, F.; Wang, D.; Wan, J. Amination of Benzoxazoles by Visible-Light Photoredox Catalysis. University of Liverpool Institutional Repository. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Limm, R. et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Nolan, S. P. et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Probst, N. P.; Deprez, B.; Willand, N. Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Organ, M. G. et al. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Application Note & Protocol: Evaluating 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether as a Potent VEGFR-2 Kinase Inhibitor for Anti-Angiogenic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2][3][4] This heterocyclic system is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to diverse therapeutic effects including antimicrobial, anti-inflammatory, and anticancer activities.[1][5][6] Notably, derivatives of benzoxazole have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[7][8]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[9][10] In the context of oncology, aberrant VEGFR-2 signaling is a hallmark of many solid tumors, which rely on angiogenesis to sustain their growth, invasion, and metastasis.[9] Consequently, the inhibition of VEGFR-2 has emerged as a validated and highly effective strategy in cancer therapy.[9][10] Several benzoxazole-based molecules have been successfully designed and synthesized as potent VEGFR-2 inhibitors, demonstrating significant anti-proliferative effects in various cancer cell lines.[9][11]

This application note provides a comprehensive experimental framework for the characterization of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether , a novel benzoxazole derivative, as a potential inhibitor of VEGFR-2. We present detailed protocols for a robust in vitro enzymatic assay to determine its inhibitory potency (IC₅₀) and a cell-based assay to assess its anti-proliferative effects on human cancer cells.

Part 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This section outlines the protocol for quantifying the inhibitory activity of this compound against recombinant human VEGFR-2. The assay is based on a luminescence-based ATP detection system, which measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity and vice versa.

Workflow for In Vitro VEGFR-2 Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection P1 Prepare serial dilutions of This compound R1 Dispense test compound and controls (Sorafenib, DMSO) into 384-well plate P1->R1 P2 Prepare VEGFR-2 enzyme and substrate solution R2 Add VEGFR-2 enzyme and substrate P2->R2 P3 Prepare ATP solution R3 Initiate reaction by adding ATP P3->R3 R1->R2 R2->R3 R4 Incubate at 30°C for 60 minutes R3->R4 D1 Terminate reaction and deplete remaining ATP using ADP-Glo™ Reagent R4->D1 D2 Add Kinase Detection Reagent to produce luminescence D1->D2 D3 Incubate for 30-60 minutes at room temperature D2->D3 D4 Read luminescence on a plate reader D3->D4

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Detailed Protocol

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Reference Inhibitor: Prepare a 10 mM stock solution of Sorafenib (a known VEGFR-2 inhibitor) in 100% DMSO.[9][11]

  • Kinase Buffer: Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.

  • Enzyme and Substrate: Dilute recombinant human VEGFR-2 and the poly(Glu, Tyr) 4:1 substrate in kinase buffer to the desired concentrations.

  • ATP Solution: Prepare a solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for VEGFR-2.

2. Assay Procedure (384-well plate format):

  • Create a serial dilution of the test compound and reference inhibitor in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.

  • Transfer a small volume (e.g., 1 µL) of the serially diluted compounds, DMSO (vehicle control), and a control without enzyme (background) into the wells of a 384-well plate.

  • Add the VEGFR-2 enzyme and substrate mixture to each well, except for the "no enzyme" control wells.

  • Initiate the kinase reaction by adding the ATP solution to all wells. The final assay volume is typically 10-20 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by adding an ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all other measurements.

  • Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and the highest inhibitor concentration as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Example Data Presentation
CompoundVEGFR-2 IC₅₀ (nM)
This compound (Experimental Value)
Sorafenib (Reference)90[9]

Part 2: Cell-Based Anti-Proliferative Assay

This protocol is designed to evaluate the cytotoxic effects of this compound on a human cancer cell line that is relevant to VEGFR-2 signaling, such as human umbilical vein endothelial cells (HUVECs) or a cancer cell line known to express VEGFR-2 (e.g., MCF-7 breast cancer cells). The assay utilizes the Sulforhodamine B (SRB) colorimetric method to measure cell proliferation.[9]

Workflow for Cell-Based Anti-Proliferative Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_staining Cell Staining & Measurement C1 Seed MCF-7 cells in a 96-well plate C2 Incubate for 24 hours to allow attachment C1->C2 T1 Treat cells with serial dilutions of the test compound and controls C2->T1 T2 Incubate for 72 hours T1->T2 S1 Fix cells with trichloroacetic acid (TCA) T2->S1 S2 Wash and stain with Sulforhodamine B (SRB) dye S1->S2 S3 Wash unbound dye S2->S3 S4 Solubilize bound dye with Tris buffer S3->S4 S5 Read absorbance at 570 nm S4->S5

Caption: Workflow for the SRB cell-based anti-proliferative assay.

Detailed Protocol

1. Cell Culture and Seeding:

  • Culture MCF-7 cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of this compound and a reference compound (e.g., Sorafenib) in the cell culture medium.

  • Remove the old medium from the cell plate and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

3. SRB Staining and Measurement:

  • Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the DMSO-treated control cells.

  • Plot the percentage of growth inhibition against the logarithm of the compound concentration.

  • Use a non-linear regression analysis to determine the GI₅₀ (concentration for 50% growth inhibition).

Example Data Presentation
CompoundAnti-proliferative GI₅₀ (µM) on MCF-7 cells
This compound (Experimental Value)
Sorafenib (Reference)~5-10[9]

Conclusion

The protocols detailed in this application note provide a robust and reproducible framework for the initial characterization of this compound as a potential VEGFR-2 inhibitor. The in vitro kinase assay offers a direct measure of the compound's potency against its molecular target, while the cell-based proliferation assay provides crucial information on its efficacy in a biological context. Together, these experiments will enable researchers to determine if this novel benzoxazole derivative warrants further investigation as a candidate for anti-angiogenic cancer therapy.

References

  • Vertex AI Search. (2024). Review on benzoxazole chemistry and pharmacological potential. Google Cloud.
  • Benchchem. (n.d.). Benzoxazole Derivatives as Kinase Inhibitors: A Technical Guide. Benchchem.
  • Semantic Scholar. (n.d.). Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. Semantic Scholar.
  • Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24.
  • International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
  • Abdel-Maksoud, M. S., et al. (n.d.). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central.
  • MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
  • ResearchGate. (n.d.). Pyrazolyl–benzoxazole derivatives as protein kinase inhibitors. Design and validation of a combinatorial library.
  • Taylor & Francis Online. (2022).
  • Vertex AI Search. (2024). Benzoxazole derivatives: Significance and symbolism. Google Cloud.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether. This molecule is a key building block in medicinal chemistry and drug development, making its efficient and high-yield synthesis critical for research progression. Benzoxazole synthesis, while well-established, often presents challenges such as low yields, difficult purifications, and unwanted side reactions.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these common issues. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven solutions to optimize your synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is typically approached via a two-step sequence:

  • Condensation/Cyclization: Formation of the benzoxazole core by reacting a substituted o-aminophenol with an acetylating agent.

  • Electrophilic Bromination: Regioselective bromination of the benzoxazole intermediate to install the bromine atom at the C7 position.

Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide will address both stages comprehensively.

G cluster_0 Step 1: Benzoxazole Formation cluster_1 Step 2: Regioselective Bromination cluster_2 Purification 4-Methoxy-2-aminophenol 4-Methoxy-2-aminophenol Cyclization Cyclization 4-Methoxy-2-aminophenol->Cyclization Acetic Anhydride Acetic Anhydride Acetic Anhydride->Cyclization Intermediate 2-Methyl-1,3-benzoxazol-5-yl methyl ether Cyclization->Intermediate Bromination Bromination Intermediate->Bromination Brominating_Agent N-Bromosuccinimide (NBS) Brominating_Agent->Bromination Crude_Product Crude 7-Bromo Product Bromination->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: High-level workflow for the two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this synthesis? Low yields can arise from several factors, including impure starting materials, suboptimal reaction conditions (temperature, time, solvent), formation of side products, and product loss during purification.[1] In this specific synthesis, incomplete cyclization in Step 1 and lack of regioselectivity in Step 2 are the most frequent culprits.

Q2: How critical is the purity of the starting 4-methoxy-2-aminophenol? Extremely critical. Impurities in the o-aminophenol starting material can significantly hinder the initial condensation and cyclization reaction, leading to a complex mixture of side products and a drastically reduced yield.[1][4] It is highly recommended to assess the purity via melting point analysis or NMR before starting the reaction.

Q3: What are the expected side products in the bromination step? The primary side products are other brominated isomers. The methoxy group is an activating ortho-, para-director, while the benzoxazole ring system also influences substitution. This can lead to bromination at the C4 or C6 positions. Over-bromination, resulting in di-bromo products, can also occur if the reaction is not carefully controlled.

Troubleshooting Guide

Part 1: Cyclization for 2-Methyl-1,3-benzoxazol-5-yl methyl ether

Problem: My cyclization reaction is incomplete, showing significant starting material on TLC.

  • Potential Cause 1: Insufficient Reaction Temperature or Time.

    • Explanation: The condensation of the amine with the acetyl group and subsequent intramolecular cyclization (dehydration) often requires thermal energy to overcome the activation barrier.[4] Many benzoxazole syntheses require elevated temperatures to proceed efficiently.[4]

    • Solution:

      • Ensure your reaction temperature is optimal. Many procedures call for refluxing in a high-boiling solvent or heating to temperatures around 130°C under solvent-free conditions.[5]

      • Extend the reaction time and monitor progress by taking aliquots every hour for TLC analysis.[1]

  • Potential Cause 2: Inactive or Insufficient Catalyst.

    • Explanation: While this reaction can sometimes be driven thermally, an acid catalyst (Brønsted or Lewis acid) is often employed to protonate the carbonyl group, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[5][6] If the catalyst is old, hydrated, or used in insufficient quantity, the reaction will be sluggish.

    • Solution:

      • Use a fresh, anhydrous acid catalyst. Polyphosphoric acid (PPA) or a Brønsted acidic ionic liquid can be effective.[5]

      • Consider a slight increase in catalyst loading, but be cautious, as excessive acid can sometimes lead to product degradation.[1]

Problem: My crude product after cyclization is very impure, showing multiple spots on TLC.

  • Potential Cause: Side Product Formation.

    • Explanation: The primary side product is often the uncyclized Schiff base (azomethine) intermediate or an N,O-diacetylated aminophenol.[4] These can form if the final dehydration step is inefficient. Polymerization can also occur under harsh conditions.[1]

    • Solution:

      • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent (e.g., acetic anhydride) to ensure full conversion of the aminophenol.

      • Control Temperature: Avoid excessively high temperatures, which can promote polymerization. Follow a validated temperature profile.

      • Purification: The intermediate may require purification via column chromatography before proceeding to the bromination step to avoid complicating the subsequent reaction and purification.

Part 2: Regioselective Bromination

Problem: The bromination step produces a mixture of isomers, not just the desired 7-bromo product.

  • Potential Cause: Lack of Regiocontrol.

    • Explanation: Electrophilic aromatic substitution on the 2-methyl-1,3-benzoxazol-5-yl methyl ether ring is directed by both the activating methoxy group and the heterocyclic ring. The methoxy group strongly directs ortho and para (C4 and C6), while the benzoxazole moiety also influences the final substitution pattern. Achieving high selectivity for the C7 position requires carefully chosen conditions to favor kinetic or thermodynamic control.

    • Solution:

      • Choice of Brominating Agent: Use a milder, sterically bulky, or less reactive brominating agent. N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it provides a low, steady concentration of Br₂ and can offer better regioselectivity.

      • Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with different solvents, such as CCl₄, CH₂Cl₂, or acetic acid, to find the optimal conditions.

      • Temperature Control: Run the reaction at a lower temperature (e.g., 0°C to room temperature). Lower temperatures often favor the kinetically controlled product and can enhance selectivity by reducing the rate of competing side reactions.

Problem: I am observing di-brominated or other over-brominated products.

  • Potential Cause: Excess Brominating Agent or Prolonged Reaction Time.

    • Explanation: The benzoxazole ring is activated by the methoxy group, making it susceptible to multiple substitutions if the reaction is not carefully controlled.

    • Solution:

      • Control Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., NBS).

      • Slow Addition: Add the brominating agent portion-wise or as a solution drop-wise over an extended period. This keeps the instantaneous concentration of the electrophile low, disfavoring multiple substitutions.

      • Monitor Closely: Follow the reaction's progress meticulously using TLC or GC-MS. Quench the reaction immediately upon consumption of the starting material.

General Troubleshooting

Problem: I am struggling with the final purification of the 7-bromo product.

  • Potential Cause: Similar Polarity of Product and Impurities.

    • Explanation: The brominated isomers often have very similar polarities, making separation by standard silica gel chromatography challenging.[4]

    • Solution:

      • Column Chromatography: Use a high-performance silica gel and a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). A mixture of petroleum ether and acetone (e.g., 19:1) has also been reported as effective for similar compounds.[5]

      • Recrystallization: This is often the most effective method for purifying the final product.[4] A mixed solvent system, such as acetone/acetonitrile or ethyl acetate/heptane, can be highly effective.[7] Dissolve the crude solid in a minimal amount of the "good" solvent (e.g., acetone) at an elevated temperature and slowly add the "poor" or anti-solvent (e.g., acetonitrile) to induce crystallization.[7]

G cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues Start Low Final Yield CheckPurity Assess Starting Material Purity (NMR, MP) Start->CheckPurity TLC_Step1 Analyze Crude from Step 1 (TLC/LCMS) Start->TLC_Step1 TLC_Step2 Analyze Crude from Step 2 (TLC/LCMS) Start->TLC_Step2 PurificationLoss Assess Product Loss During Purification Start->PurificationLoss Incomplete1 Incomplete Reaction? (Starting Material Present) TLC_Step1->Incomplete1 SideProds1 Side Products? (Multiple Spots) TLC_Step1->SideProds1 Isomers2 Isomer Formation? TLC_Step2->Isomers2 OverBrom Over-bromination? TLC_Step2->OverBrom Solve_Incomplete1 Solution: - Increase Temp/Time - Check Catalyst Incomplete1->Solve_Incomplete1 Solve_SideProds1 Solution: - Optimize Stoichiometry - Control Temperature SideProds1->Solve_SideProds1 Solve_Isomers2 Solution: - Use NBS - Lower Temperature - Test Solvents Isomers2->Solve_Isomers2 Solve_OverBrom Solution: - Use ~1.0 eq. NBS - Add NBS slowly - Monitor by TLC OverBrom->Solve_OverBrom

Caption: A decision-making flowchart for troubleshooting low product yield.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1,3-benzoxazol-5-yl methyl ether

  • To a round-bottom flask equipped with a reflux condenser, add 4-methoxy-2-aminophenol (1.0 eq).

  • Add polyphosphoric acid (PPA) (approx. 10x weight of aminophenol) as the solvent and catalyst.

  • Add acetic acid (1.1 eq) to the mixture.

  • Heat the reaction mixture to 130-140°C with stirring for 3-5 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, cool the mixture to approximately 80°C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until pH 7-8 is reached.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum. This material can be used in the next step or purified further by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Synthesis of this compound

  • Dissolve the crude 2-methyl-1,3-benzoxazol-5-yl methyl ether (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane (CH₂Cl₂) in a flask protected from light.

  • Cool the solution to 0-5°C using an ice bath.

  • In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent.

  • Add the NBS solution dropwise to the stirred benzoxazole solution over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction closely by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Recrystallization

  • Dissolve the crude 7-bromo product in a minimal amount of hot acetone or ethyl acetate.[7]

  • While maintaining the temperature, slowly add an anti-solvent such as acetonitrile or heptane until the solution becomes slightly turbid.[4][7]

  • Cool the solution slowly to room temperature, and then further cool in an ice bath for at least 1 hour to maximize crystal formation.[7]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Data Summary Table

ParameterRecommended ConditionRationale / Impact on Yield
Cyclization Catalyst Polyphosphoric Acid (PPA)Serves as both solvent and catalyst, promoting efficient dehydration and cyclization.
Cyclization Temp. 130-140°CEnsures reaction goes to completion; too high can cause degradation.[5]
Brominating Agent N-Bromosuccinimide (NBS)Milder than Br₂, provides a low concentration of electrophile, improving regioselectivity.
Bromination Temp. 0°C to Room Temp.Lower temperature enhances selectivity and minimizes over-bromination side reactions.
Purification Method RecrystallizationHighly effective for separating closely related isomers and achieving high purity.[4][7]

References

  • Phuong, T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved January 22, 2026, from [Link]

  • Process for the purification of substituted benzoxazole compounds. (2006). Google Patents.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2018). MDPI. Retrieved January 22, 2026, from [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Springer. Retrieved January 22, 2026, from [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether. This document is intended for researchers, scientists, and professionals in drug development who are working with this molecule. Here, we address common challenges and frequently asked questions encountered during its synthesis, providing in-depth explanations and practical troubleshooting strategies to ensure a successful and efficient experimental workflow. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of this multi-step synthesis.

Conceptual Overview of the Synthesis

The synthesis of this compound typically proceeds through a two-step pathway involving the initial formation of the benzoxazole core followed by regioselective bromination. The most common route involves the cyclization of a substituted o-aminophenol with an acetylating agent, followed by the introduction of the bromine atom at the 7-position. Understanding the nuances of each step is critical to minimizing side product formation and maximizing yield.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Incomplete Cyclization and Presence of Starting Materials

Question: After the initial cyclization step to form 2-methyl-5-methoxy-1,3-benzoxazole, I observe significant amounts of the starting 2-amino-5-methoxyphenol and a suspected N-acetyl intermediate in my crude product. What is causing this and how can I improve the conversion?

Answer: This is a common issue that points to suboptimal conditions for the condensation and cyclization reaction. The formation of a benzoxazole from an o-aminophenol and an acetylating agent (like acetic anhydride or acetic acid) is a dehydration reaction that requires sufficient heat and often an acid catalyst to proceed to completion.

Causality and Troubleshooting:

  • Insufficient Dehydration: The final ring-closing step involves the elimination of a water molecule. If the reaction conditions do not adequately remove water, the equilibrium will not favor the product.

    • Solution: When using a catalyst like polyphosphoric acid (PPA), ensure it is of good quality and used in sufficient quantity to act as both a catalyst and a dehydrating agent.[1][2][3] For other methods, consider using a Dean-Stark apparatus if the solvent forms an azeotrope with water.

  • Suboptimal Temperature: The cyclization often requires elevated temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. For PPA-catalyzed reactions, temperatures between 140-180°C are common.[4] However, be cautious of excessively high temperatures which can lead to charring and degradation. Monitor the reaction by TLC to find the optimal temperature for your specific setup.

  • Catalyst Inactivity: If using a Lewis acid or Brønsted acid catalyst, its activity might be compromised by impurities in the starting materials or solvent.

    • Solution: Ensure your starting materials and solvent are anhydrous. Consider using freshly opened or purified reagents. The choice of catalyst can also be critical; for some substrates, milder catalysts may be more effective and produce fewer side products.[5][6]

Experimental Protocol: PPA-Catalyzed Cyclization

  • To a flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA) (10 eq by weight to the aminophenol).

  • Heat the PPA to approximately 60-70°C with stirring.

  • Slowly add 2-amino-5-methoxyphenol (1.0 eq) and acetic acid (1.1 eq).

  • Increase the temperature to 150-160°C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to below 100°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methyl-5-methoxy-1,3-benzoxazole.

FAQ 2: Formation of Isomeric and Over-Brominated Side Products

Question: During the bromination of 2-methyl-5-methoxy-1,3-benzoxazole, my final product is a mixture containing the desired 7-bromo isomer, but also another brominated species and a di-brominated product. How can I improve the regioselectivity and avoid over-bromination?

Answer: The formation of isomeric and over-brominated products is a classic challenge in the electrophilic aromatic substitution of substituted aromatic rings. The methoxy group is an ortho-, para-director, and the fused oxazole ring also influences the regioselectivity. The desired 7-position is ortho to the ring nitrogen and meta to the methoxy group, which is not the most electronically favored position for substitution.

Causality and Troubleshooting:

  • Reaction Conditions: The choice of brominating agent and solvent can significantly impact the selectivity. Highly reactive brominating agents or polar solvents can reduce selectivity.

    • Solution: Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of liquid bromine. Non-polar solvents like carbon tetrachloride or chloroform at lower temperatures can also improve selectivity.

  • Steric Hindrance: The 7-position is sterically hindered by the adjacent oxazole ring. This can sometimes be exploited to achieve selectivity.

  • Reaction Time and Stoichiometry: Allowing the reaction to proceed for too long or using an excess of the brominating agent will inevitably lead to over-bromination.

    • Solution: Carefully control the stoichiometry of the brominating agent (use 1.0 to 1.1 equivalents). Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.

Table 1: Troubleshooting Bromination Side Products

IssueProbable CauseRecommended Solution
Isomeric Bromination Methoxy group directing to other positions.Use a less reactive brominating agent (e.g., NBS). Optimize solvent and temperature.
Over-bromination Excess brominating agent or prolonged reaction time.Use stoichiometric amounts of the brominating agent. Monitor the reaction closely and quench promptly.
Low Yield Incomplete reaction.Slightly increase the amount of brominating agent (up to 1.1 eq) or reaction time, while carefully monitoring for side products.

DOT Diagram: Bromination Pathways

bromination_pathways 2-methyl-5-methoxy-1,3-benzoxazole 2-methyl-5-methoxy-1,3-benzoxazole Desired Product 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether 2-methyl-5-methoxy-1,3-benzoxazole->Desired Product NBS (1.0 eq) Low Temp Isomeric Product Other Bromo-isomers 2-methyl-5-methoxy-1,3-benzoxazole->Isomeric Product Br2 High Temp Over-brominated Product Di-bromo Product 2-methyl-5-methoxy-1,3-benzoxazole->Over-brominated Product Excess NBS Long Reaction Time

Caption: Possible bromination pathways of the benzoxazole intermediate.

FAQ 3: Hydrolysis of the Methyl Ether

Question: My final product contains a significant amount of a compound that appears to be the hydroxyl analog (7-Bromo-2-methyl-1,3-benzoxazol-5-ol). What is causing the demethylation?

Answer: The hydrolysis of the methyl ether to a hydroxyl group is likely occurring if the reaction is carried out under harsh acidic conditions, particularly at elevated temperatures. This is a known side reaction for methoxy-substituted aromatic compounds.

Causality and Troubleshooting:

  • Strong Acid and High Temperature: The combination of a strong acid (like PPA or HBr generated in situ) and high temperatures can cleave the ether bond.

    • Solution: If using PPA for cyclization, try to keep the temperature as low as possible while still achieving a good conversion rate. For the bromination step, avoid using HBr. If the demethylation is happening during workup, ensure that any acidic quenching or washing steps are performed at low temperatures and for a minimal amount of time.

  • Lewis Acid Catalysts: Some Lewis acids can also promote ether cleavage.

    • Solution: If using a Lewis acid for any step, screen for one that is less prone to causing this side reaction.

DOT Diagram: Synthesis Workflow and Potential Pitfalls

synthesis_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination cluster_side_products Potential Side Products Start 2-amino-5-methoxyphenol + Acetic Anhydride/Acid Cyclization PPA or other catalyst Heat Start->Cyclization Intermediate 2-methyl-5-methoxy-1,3-benzoxazole Cyclization->Intermediate Incomplete_Cyclization Unreacted Starting Material or N-acetyl intermediate Cyclization->Incomplete_Cyclization Low Temp/ Poor Dehydration Hydrolysis Demethylated Product (Phenol) Cyclization->Hydrolysis High Temp/ Strong Acid Bromination NBS Solvent, Temp Intermediate->Bromination Final_Product 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether Bromination->Final_Product Isomers Positional Isomers of Bromine Bromination->Isomers Harsh Conditions Over_Bromination Di-bromo Product Bromination->Over_Bromination Excess Reagent

Caption: Overall synthesis workflow with key steps and potential side reactions.

References

  • Šlachtová, V., Fejér, D., & Gucký, T. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314–19323. [Link]

  • Tian, Q., Luo, W., Gan, Z., & Yuan, J. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]

  • Nguyen, T. P. T., Nguyen, T. C., & Le, T. N. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21588. [Link]

  • Özdemir, A., Gümüş, M., & Ceylan, M. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical methods. Journal of Molecular Structure, 1141, 495-511. [Link]

  • ResearchGate. (2015). How can I synthesize benzoxazole using polyphosphoric acid and carboxylic acid derivative?. [Link]

  • Lokwani, P., et al. (2012). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 4(1), 313-320.
  • Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI give various 2-substituted benzoxazoles. The Journal of Organic Chemistry, 79(13), 6310–6314. [Link]

  • Wang, C. F., & Chen, Y. J. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry, 62(12), 4017–4023.
  • Gan, H., Miao, D., Pan, Q., Hu, R., Li, X., & Han, S. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Chemistry–An Asian Journal, 11(12), 1770-1774. [Link]

  • Sharma, V., et al. (2010). A Review on Various Synthetic Methods of Benzoxazole Moiety. Rasayan Journal of Chemistry, 3(4), 635-646.
  • Kashid, P. C., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24654-24683. [Link]

  • Singh, N., et al. (2015). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2876-2881. [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • Wang, C. C., et al. (2006). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society, 53(4), 933-940.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

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Technical Support Center: Purification of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether (MW: 242.06 g/mol ).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this compound in high purity. The insights provided are based on established chemical principles and practical experience with similar heterocyclic systems.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process. Each entry details potential causes and provides systematic, actionable solutions.

Question 1: My crude product is a dark, oily residue after work-up, but I was expecting a solid. What should I do?

Plausible Causes:

  • Residual Solvent: High-boiling point solvents used in the reaction or extraction (e.g., DMF, DMSO, PPA) may be trapped in your product.[2][3]

  • Incomplete Reaction: The presence of unreacted starting materials or oily intermediates, such as a Schiff base precursor, can prevent crystallization.[4]

  • Polymeric Byproducts: Strongly acidic conditions, sometimes used for benzoxazole synthesis, can lead to the formation of polymeric tars.[4]

  • Excess Brominating Agent: Residual bromine from the synthesis can impart color and may lead to degradation or side reactions.[5]

Systematic Solutions:

  • Initial Wash: Before concentrating the organic extracts, wash the solution with a mild reducing agent like aqueous sodium bisulfite to quench any remaining bromine.[5] Follow this with a brine wash to aid in breaking up emulsions and removing water.

  • Solvent Removal:

    • If you suspect a high-boiling solvent, perform a solvent swap. Dilute the crude oil in a low-boiling solvent like ethyl acetate or dichloromethane (DCM), and then re-concentrate it under reduced pressure. Repeat this process 2-3 times.

    • For stubborn solvents, co-evaporation with a non-polar solvent like toluene or heptane can help form an azeotrope and facilitate removal.

  • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is likely insoluble (e.g., hexanes, pentane, or cold diethyl ether) to the oil. Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface. This mechanical agitation can provide the energy needed for nucleation.

  • Charcoal Treatment: If the color is intense, it may be due to highly conjugated impurities. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal (typically 1-2% w/w), stir or heat gently for 15-30 minutes, and then filter through a pad of Celite to remove the charcoal.[6] Be aware that charcoal can also adsorb your product, potentially reducing the yield.

Question 2: My TLC plate shows multiple spots after purification. How can I improve the separation?

Plausible Causes:

  • Inappropriate Solvent System: The polarity of the eluent may be too high, causing all components to move with the solvent front, or too low, resulting in poor migration from the baseline.

  • Co-eluting Impurities: Impurities may have a similar polarity (Rf value) to your target compound in the chosen solvent system. Common impurities in benzoxazole syntheses include unreacted 2-aminophenol precursors or N-acylated intermediates that have not yet cyclized.[7][8]

  • Product Degradation: The compound may be unstable on silica gel, which is slightly acidic.

Systematic Solutions:

  • Optimize TLC Solvent System: The goal is to achieve an Rf value of ~0.3-0.4 for your target compound, with clear separation from other spots.

    • Starting Point: For a moderately polar compound like a benzoxazole derivative, begin with a mixture of a non-polar and a polar solvent, such as 20% ethyl acetate in hexanes (1:4 EtOAc/Hex).[9]

    • Adjusting Polarity:

      • If all spots are at the top (high Rf), decrease the polarity by reducing the amount of ethyl acetate.

      • If all spots are at the bottom (low Rf), increase the polarity by adding more ethyl acetate or a more polar solvent like methanol (in small increments, e.g., 1-5%).[9][10]

    • Try Different Solvent Systems: If separation is still poor, change the nature of the solvents to exploit different intermolecular interactions. For aromatic compounds, incorporating toluene or DCM can be effective.[11][12] For example, try a toluene/acetone or DCM/ether system.

  • Improve Column Chromatography Technique:

    • Dry Loading: If your compound has limited solubility in the eluent, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This often results in sharper bands.

    • Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities. Gradually increase the polarity of the eluent over the course of the separation to elute your product, leaving more polar impurities behind on the column.

  • Consider Alternative Purification Methods:

    • Recrystallization: If a solid can be obtained, recrystallization is an excellent method for achieving high purity.[4][5] Experiment with different solvent systems. A good system is one where the compound is soluble when hot but poorly soluble when cold.[5] Common choices for compounds like this include ethanol, isopropanol, acetone, ethyl acetate, or mixed systems like ethanol/water or ethyl acetate/heptane.[5][6]

    • Preparative TLC: For small scales, preparative thin-layer chromatography (prep TLC) can provide excellent separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography?

A good starting point for silica gel chromatography is a mixture of hexanes (or petroleum ether) and ethyl acetate.[9][13] Based on the structure (a bromo-substituted aromatic ether), the compound is expected to be of intermediate polarity. A recommended starting eluent is 10-20% Ethyl Acetate in Hexanes . Run a TLC first to determine the optimal ratio. For similar benzoxazole systems, mixtures like acetone/petroleum ether (e.g., 1:19) have also been reported to be effective.[4][14][15]

Solvent System ComponentPolarityBoiling Point (°C)Notes
Hexanes / Petroleum EtherVery Low60-90Good for eluting non-polar impurities.
TolueneLow111Useful for aromatic compounds due to π-π interactions.[11]
Dichloromethane (DCM)Medium-Low40A good general-purpose solvent that can be mixed with many others.
Diethyl EtherMedium-Low35More polar than hexanes but highly volatile.[13]
Ethyl Acetate (EtOAc)Medium77A versatile polar component, often mixed with hexanes.[10]
AcetoneMedium-High56More polar than EtOAc; useful for eluting more polar compounds.

Q2: How can I confirm the purity and identity of my final product?

A combination of analytical techniques should be used:

  • TLC: A pure compound should appear as a single, well-defined spot in multiple solvent systems.

  • Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of purity. Impurities typically broaden and depress the melting point.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The proton NMR should show the correct number of protons, splitting patterns (e.g., aromatic region singlets or doublets), and chemical shifts for the methyl ether (~3.8-4.0 ppm) and the C2-methyl group (~2.6 ppm).

  • Mass Spectrometry (MS): This will confirm the molecular weight (242.06 g/mol ). Look for the characteristic isotopic pattern of a single bromine atom (M+ and M+2 peaks with an approximate 1:1 ratio).

Q3: My yield is very low after column chromatography. What are the common causes of product loss?

  • Product Streaking on the Column: If the compound is not fully soluble in the eluent or is loaded improperly, it can streak down the column, leading to broad fractions and difficult separation. Dry loading can mitigate this.

  • Irreversible Adsorption: Highly polar or basic compounds can sometimes bind irreversibly to the acidic silica gel. If this is suspected, you can use deactivated silica (e.g., treated with triethylamine) or switch to a different stationary phase like alumina.

  • Using Too Much Solvent: Running an unnecessarily large column with excessive solvent volumes increases purification time and the risk of product loss in the collected fractions.

  • Fractions Cut Too Broadly: Combining impure fractions with pure ones will necessitate re-purification and inevitable material loss. Monitor fractions carefully by TLC before combining them.

Visual Workflow: Purification Strategy Selection

The following flowchart provides a decision-making framework for choosing the most appropriate purification method based on the initial state of your crude product.

Purification_Strategy Figure 1. Decision Tree for Purification Strategy A Crude Product (Post-Workup) B Is the product a solid or can it be solidified (e.g., via trituration)? A->B C Attempt Recrystallization B->C Yes G Analyze crude product by TLC. Are spots well-separated? B->G No (Product is an oil) D Is the product pure (by TLC, NMR, MP)? C->D E Pure Product Isolated D->E Yes F Run Column Chromatography D->F No F->D G->F Yes H Optimize TLC Solvent System G->H No H->G Re-evaluate

Caption: A flowchart to guide the selection of a primary purification technique.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Benzoxazoles.
  • BenchChem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
  • Google Patents. (2006). Process for the purification of substituted benzoxazole compounds. (WO2006096624A1).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • BGD Group. (2011). TLC Developing System.
  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography.
  • Nguyen, T. P., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
  • ResearchGate. (2012). Solvent system for Thin Layer Chromatography of non polar extracts?.
  • Nguyen, T. P., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. National Institutes of Health.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Google Patents. (1956). Replacement of bromine by chlorine in aromatic compounds. (US2769815A).
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • International Journal of Pharmaceutical and Chemical Sciences. (2018). A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances.

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Technical Support Center: Optimizing Reaction Parameters for 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction with confidence.

Part 1: Foundational Principles & Reaction Mechanism

Before troubleshooting, a firm grasp of the reaction's foundation is essential. The synthesis of a 2-substituted benzoxazole, such as our target molecule, typically involves the condensation of a substituted 2-aminophenol with a carboxylic acid or its derivative, followed by intramolecular cyclization and dehydration.

Q1: What is the most probable synthetic route for this compound and what is the underlying mechanism?

A1: The most direct and common laboratory synthesis involves the reaction of 2-amino-4-bromo-6-methoxyphenol with an acetylating agent like acetic anhydride or acetic acid .[1] The reaction proceeds through two key stages:

  • N-Acylation: The more nucleophilic amino group (-NH2) of the 2-aminophenol attacks the electrophilic carbonyl carbon of the acetylating agent. This forms an N-acetylated intermediate.

  • Intramolecular Cyclization & Dehydration: The hydroxyl group (-OH) of the intermediate then attacks the amide carbonyl carbon. This ring-closing step is often promoted by heat or an acid catalyst, leading to a cyclized intermediate which subsequently loses a molecule of water (dehydration) to form the stable aromatic benzoxazole ring.

Below is a diagram illustrating this proposed mechanistic pathway.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminophenol 2-Amino-4-bromo -6-methoxyphenol Acylated N-Acylated Intermediate Aminophenol->Acylated N-Acylation Acetyl Acetic Anhydride (or Acetic Acid) Acetyl->Acylated Cyclized Cyclized Intermediate (Hemiaminal-like) Acylated->Cyclized Intramolecular Cyclization Benzoxazole 7-Bromo-2-methyl-1,3-benzoxazol -5-yl methyl ether Cyclized->Benzoxazole Dehydration (-H2O)

Caption: Proposed reaction mechanism for the synthesis of the target benzoxazole.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during synthesis in a direct question-and-answer format.

Q2: My reaction is resulting in a very low yield or has failed completely. What are the potential causes and how can I fix it?

A2: Low or no yield is a frequent issue stemming from several factors. A systematic approach is the best way to identify the culprit.[2]

Initial Checks:

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in the 2-aminophenol precursor can significantly interfere with the reaction.[3] Use high-purity reagents or consider purifying your starting materials by recrystallization.

  • Inert Atmosphere: 2-aminophenols are susceptible to air oxidation, which can lead to colored impurities and reduced yields.[3] Ensure your reaction is conducted under an inert atmosphere, such as nitrogen or argon.

Parameter Optimization: If starting materials are pure, the issue likely lies within the reaction conditions. The following decision tree can guide your troubleshooting process.

Troubleshooting_Workflow Start Low or No Yield CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckAtmosphere Ensure Inert Atmosphere (N2/Ar) CheckPurity->CheckAtmosphere Purity OK IncompleteReaction Reaction Stalled? (Monitor by TLC) CheckAtmosphere->IncompleteReaction Atmosphere OK OptimizeTemp Optimize Temperature IncompleteReaction->OptimizeTemp Yes, starting material remains OptimizeTime Increase Reaction Time IncompleteReaction->OptimizeTime Yes, starting material remains CheckCatalyst Evaluate Catalyst IncompleteReaction->CheckCatalyst No, complex mixture Success Improved Yield OptimizeTemp->Success OptimizeTime->Success OptimizeSolvent Screen Solvents CheckCatalyst->OptimizeSolvent CatalystActivity Check Activity/Loading CheckCatalyst->CatalystActivity OptimizeSolvent->Success CatalystActivity->Success

Caption: Troubleshooting decision tree for addressing low reaction yield.

Troubleshooting Summary Table

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time and continue monitoring by TLC until the starting material is consumed.[1]
Suboptimal temperatureGradually increase the reaction temperature. For some benzoxazole syntheses, temperatures can range from 80°C to 130°C.[3]
Impure starting materialsEnsure the 2-aminophenol precursor and acetylating agent are of high purity.[3]
Catalyst deactivation/suboptimal choiceIf using a catalyst, ensure it is fresh and active. Consider screening different acid promoters (e.g., PPA, TfOH).[2][3]
Side Product Formation Excess acetylating agentUse a controlled molar ratio of the aminophenol to the acetylating agent, typically around 1:1.1.[1]
High reaction temperaturePerform the reaction at a lower temperature to favor mono-acylation and cyclization over potential side reactions like polymerization.[1][3]
Incomplete cyclizationThe intermediate N-acetylated product may be stable. Promote cyclization by increasing the temperature or adding a suitable acid catalyst.[3]
Purification Difficulty High-boiling point solvent residueSolvents like DMF or DMSO can be difficult to remove. Use azeotropic removal with a solvent like toluene or perform a thorough aqueous workup.[4]
Colored impuritiesTreat a solution of the crude product with activated charcoal before filtration and concentration.[5]
Co-eluting impuritiesOptimize the solvent system for column chromatography. A gradient elution of ethyl acetate in hexane is a good starting point.[1][6]

Q3: I'm observing significant side products in my reaction mixture. What are they likely to be and how can I minimize them?

A3: Side product formation is a common issue that complicates purification and reduces yield. For this specific synthesis, the most likely side products are:

  • N,O-Diacetylated Byproduct: This forms when both the amino (-NH2) and hydroxyl (-OH) groups react with the acetylating agent. This is more probable under harsh conditions, such as high temperatures and a large excess of acetic anhydride.[1]

    • Solution: Carefully control the stoichiometry, using only a slight excess (e.g., 1.1 equivalents) of the acetylating agent.[1] Running the reaction at a more moderate temperature can also favor the desired mono-N-acylation.

  • Polymerization/Self-Condensation: 2-aminophenols can self-condense or polymerize, particularly at very high temperatures or under strongly acidic or basic conditions.[3]

    • Solution: Maintain careful temperature control and ensure a stoichiometric balance of reactants to minimize this pathway.[3]

Q4: How do I select the optimal solvent for this reaction?

A4: Solvent choice is critical as it influences reaction rates, yields, and solubility.[4] Both polar aprotic and even solvent-free conditions have been proven effective for benzoxazole synthesis.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, DCM): These solvents can stabilize charged intermediates that form during the cyclization process, often leading to faster reactions.[4] Dichloromethane (DCM) is often a good starting point.[6][7]

  • Protic Solvents (e.g., Ethanol): These can participate in hydrogen bonding, which may help protonate the carbonyl group and promote the initial condensation step.[4]

  • Solvent-Free Conditions: This is an environmentally friendly and often efficient method, typically requiring heating and a catalyst.[8][9][10]

It is highly recommended to screen a small range of solvents to find the optimal conditions for this specific substituted system.

Solvent Screening Guide

SolventTypeBoiling Point (°C)Key Considerations
Dichloromethane (DCM)Chlorinated40Good for reactions at or near room temperature; excellent starting point.[6][7]
Toluene / XyleneAromatic111 / ~140Allows for higher reaction temperatures (reflux) to drive dehydration.[1]
EthanolPolar Protic78"Green" solvent option; can facilitate the initial condensation step.[4][8]
DMF / DMSOPolar Aprotic153 / 189Excellent solubilizing power but can be difficult to remove during workup.[4]
None (Solvent-Free)N/AN/AEnvironmentally friendly; often requires a catalyst and higher temperatures (e.g., 130°C).[10]

Q5: My final product is difficult to purify. What are the best methods for a halogenated compound like this?

A5: Purifying halogenated heterocyclic compounds requires specific techniques to remove persistent impurities.

  • Column Chromatography: This is a powerful and common method.[1]

    • Stationary Phase: Use silica gel (200–300 mesh).[6]

    • Mobile Phase: A gradient of ethyl acetate in petroleum ether or hexane is typically effective.[6] For your target molecule, start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. Halogenated compounds can sometimes be challenging to separate from their non-halogenated analogues or starting materials, so a shallow gradient is often beneficial.[11][12]

  • Recrystallization: If the crude product is a solid, recrystallization is an excellent method for achieving high purity.[1][13]

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14] Ethanol or a mixture of acetone and acetonitrile could be effective starting points.[15][8]

  • Treatment with Activated Charcoal: If your product has persistent color, this is likely due to oxidation or polymerization byproducts.[3]

    • Procedure: Dissolve the crude product in a suitable solvent (like ethyl acetate), add a small amount of activated charcoal, stir for a short period (e.g., 30 minutes), and then filter the charcoal off through a pad of celite.[15]

Part 3: Experimental Protocols

The following protocols are generalized procedures based on established methodologies for benzoxazole synthesis and purification. Always perform a thorough risk assessment before beginning any experiment.

Protocol 1: Synthesis of this compound (Solvent-Free)

This protocol is adapted from a method utilizing a reusable heterogeneous acid catalyst, which is advantageous for its simplicity and environmental benefits.[10]

  • Materials:

    • 2-amino-4-bromo-6-methoxyphenol (1.0 mmol)

    • Acetic Acid (1.1 mmol)

    • Heterogeneous Acid Catalyst (e.g., Brønsted acidic ionic liquid gel, ~1-2 mol%)[10]

    • Ethyl acetate

    • Anhydrous MgSO₄

  • Procedure:

    • Combine the 2-amino-4-bromo-6-methoxyphenol, acetic acid, and the acid catalyst in a 5 mL reaction vessel equipped with a magnetic stir bar.

    • Heat the reaction mixture to 130°C with vigorous stirring.[10]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Once complete, cool the reaction mixture to room temperature.

    • Dissolve the mixture in ethyl acetate (10 mL).

    • If using a solid catalyst, separate it by filtration or centrifugation.[10]

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Procedure:

    • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent.

    • Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

    • Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane or 2% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (e.g., to 5%, 10%, 20% ethyl acetate in hexane).[1][6]

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

References

  • Optimizing reaction conditions for one-pot benzoxazole synthesis. Benchchem.
  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
  • Solvent effects and selection for benzoxazole formation reactions. Benchchem.
  • How to avoid impurities in 2-Methylbenzoxazole synthesis. Benchchem.
  • Troubleshooting low yield in benzoxazole cyclization reactions. Benchchem.
  • Benzoxazole: Synthetic Methodology and Biological Activities. Int. J. Pharm. Sci. Rev. Res.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. ResearchGate.
  • Synthesis of substituted 2-amino benzoxazole derivatives starting from... ResearchGate.
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Adv. J. Chem. A.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
  • A general mechanism for benzoxazole synthesis. ResearchGate.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • This compound.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC - NIH.
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Semantic Scholar.
  • Understanding Compound Purification Practices. Moravek.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH.
  • Process for the purification of substituted benzoxazole compounds. Google Patents.
  • Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor.
  • The Purification of Organic Compound: Techniques and Applications. Reachem.
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate.
  • Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. ResearchGate.
  • Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Scribd.
  • Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione.

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common pitfalls in the synthesis of benzoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzoxazole Synthesis

From the Senior Application Scientist's Desk:

Welcome to the technical support center for benzoxazole synthesis. As a core scaffold in medicinal chemistry and materials science, the successful synthesis of benzoxazole derivatives is critical for advancing research and development.[1][2] However, like any heterocyclic synthesis, the path from starting materials to the final, pure product can be fraught with challenges. Low yields, unexpected side products, and purification difficulties are common hurdles.[3]

This guide is structured to function as a direct line to a seasoned expert. We will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions. By understanding why a particular problem occurs, you will be better equipped to solve it and, more importantly, to prevent it in future experiments. The troubleshooting sections are designed to be practical and actionable, reflecting insights gained from years of hands-on experience in synthetic chemistry.

Part 1: Troubleshooting & FAQs

This section addresses the most frequently encountered issues during benzoxazole synthesis in a direct question-and-answer format.

Category 1: Low Yield or No Product

Question: My reaction has a very low yield, or I'm not seeing any product formation by TLC/LC-MS. What are the first things I should check?

Answer: This is a common and frustrating issue. A systematic approach is key to diagnosing the problem. Low yields can often be traced back to issues with starting materials, reaction conditions, or competing side reactions.[4]

  • Probable Cause 1: Purity of Starting Materials

    • Expert Insight: The primary starting material, o-aminophenol, is notoriously susceptible to oxidation. Over time, it can darken from a white or off-white solid to a brown or black tar-like substance due to air exposure. This oxidation not only reduces the amount of active starting material but the resulting impurities can actively interfere with the reaction.

    • Solution:

      • Assess Purity: Before starting, check the melting point of your o-aminophenol. A sharp melting point close to the literature value (approx. 174 °C) is a good indicator of purity.[4] Discoloration is a clear red flag.

      • Purification: If oxidation is suspected, recrystallize the o-aminophenol from hot water or an ethanol/water mixture under an inert atmosphere.

      • Inert Atmosphere: For the reaction itself, especially if it's sensitive, degas your solvent and run the reaction under a nitrogen or argon atmosphere to prevent in-situ oxidation.

  • Probable Cause 2: Ineffective Dehydration/Cyclization

    • Expert Insight: The final step in most benzoxazole syntheses is a cyclodehydration reaction. If this step is incomplete, your reaction will stall at the intermediate stage (e.g., an o-hydroxy amide). This is particularly common in classic methods that rely on thermal condensation.

    • Solution:

      • Stronger Dehydrating Agent: If you are using a mild acid catalyst or just heat, consider switching to a more powerful dehydrating agent. Polyphosphoric acid (PPA) is a classic choice that acts as both an acid catalyst and a potent dehydrating agent.[5][6] For particularly stubborn substrates, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is even more effective.

      • Higher Temperature: Ensure your reaction temperature is sufficient to drive off water and overcome the activation energy for cyclization. For PPA-mediated reactions, temperatures often need to be in the 150-250 °C range.[6]

      • Water Removal: If applicable to your setup, using a Dean-Stark trap can be effective for removing water as it forms, driving the equilibrium towards the cyclized product.

  • Probable Cause 3: Catalyst Inactivity or Incompatibility

    • Expert Insight: Many modern benzoxazole syntheses utilize catalysts, from simple Brønsted or Lewis acids to complex metal catalysts.[3][7] These can be sensitive to air, moisture, or impurities.

    • Solution:

      • Verify Catalyst Activity: Ensure your catalyst is fresh and has been stored under the correct conditions. Some catalysts may require pre-activation.

      • Check Catalyst Loading: Insufficient catalyst loading is a simple but common error. A small increase might be all that is needed to push the reaction to completion.

      • Screen Catalysts: Not all catalysts work for all substrates. The electronic nature of your o-aminophenol and your coupling partner (aldehyde, carboxylic acid, etc.) may favor a different type of catalyst. A small-scale screen of different acid or metal catalysts can be highly informative.

Category 2: Side Product Formation

Question: I'm getting multiple spots on my TLC plate, and my final product is impure. What are the likely side products and how can I avoid them?

Answer: Side product formation is a major challenge that directly impacts both yield and purification difficulty.[4] The type of side product is highly dependent on your specific synthetic route.

  • Probable Cause 1: Incomplete Cyclization (Stalled Intermediate)

    • Expert Insight: As mentioned above, the reaction can stall at the pre-cyclization stage. For instance, in the reaction of o-aminophenol with a carboxylic acid, the stable N-(2-hydroxyphenyl)amide intermediate may be the major product if conditions for cyclodehydration are not forceful enough.

    • Solution:

      • Increase Temperature/Use Stronger Acid: This is the most direct way to promote the final ring-closing step.

      • Microwave Synthesis: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by efficiently promoting the high-energy cyclodehydration step.[8]

  • Probable Cause 2: Bis-Benzoxazole or Polymer Formation

    • Expert Insight: If you are reacting a di-carboxylic acid with o-aminophenol, it's possible to form a bis-benzoxazole where two benzoxazole units are linked.[6] In some cases, particularly with harsh acidic conditions and high temperatures, polymerization of the starting materials or product can occur, leading to intractable tars.

    • Solution:

      • Control Stoichiometry: Carefully control the molar ratios of your reactants. For bis-benzoxazole formation, a 2:1 ratio of o-aminophenol to dicarboxylic acid is required.

      • Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times, which can favor polymerization. Stepwise temperature ramping can sometimes help.

  • Probable Cause 3: Competing N- vs. O-Acylation

    • Expert Insight: In reactions with acylating agents, acylation can potentially occur on either the amino group (N-acylation) or the hydroxyl group (O-acylation) of the o-aminophenol. N-acylation is the desired pathway leading to the benzoxazole precursor. O-acylation is typically a non-productive side reaction.

    • Solution:

      • pH Control: The nucleophilicity of the amine vs. the hydroxyl group is pH-dependent. In general, under neutral or slightly basic conditions, the amino group is a better nucleophile. Under strongly acidic conditions where the amine is protonated, O-acylation can become more competitive.

      • Choice of Acylating Agent: Using a pre-activated carboxylic acid (like an acid chloride or ester) often provides better selectivity for N-acylation under controlled conditions.

Category 3: Work-up and Purification

Question: My product seems to be lost or degraded during the work-up and purification steps. What are some best practices for isolating benzoxazoles?

Answer: It's easy to lose a significant portion of your product during post-reaction processing. Benzoxazoles have varying stability and solubility profiles, so a one-size-fits-all approach doesn't work.

  • Problem 1: Hydrolysis during Aqueous Work-up

    • Expert Insight: While the benzoxazole ring is generally stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. If your work-up involves a strong acid or base wash, you risk cleaving the ring.

    • Solution:

      • Use Mild Conditions: Neutralize the reaction mixture carefully, preferably at low temperatures (ice bath). Use milder wash solutions like saturated sodium bicarbonate (for acid) or dilute ammonium chloride (for base).

      • Minimize Contact Time: Perform aqueous extractions quickly and move to the drying and solvent removal steps promptly.

  • Problem 2: Difficulty with Column Chromatography

    • Expert Insight: Benzoxazoles are often moderately polar compounds. They can streak on silica gel columns if the wrong solvent system is used, leading to poor separation and product loss.

    • Solution:

      • Solvent System Optimization: Use TLC to find the ideal solvent system before committing to a large-scale column. A common starting point is a mixture of hexanes and ethyl acetate. For more polar benzoxazoles, dichloromethane/methanol might be necessary.

      • Deactivate Silica: If your compound is basic (e.g., contains a pyridine ring), it may stick irreversibly to acidic silica gel. Pre-treating the silica with a small amount of triethylamine (e.g., 1% in your eluent) can neutralize the acidic sites and significantly improve recovery.

      • Consider Reversed-Phase: For very polar or water-soluble benzoxazoles, reversed-phase chromatography (C18 silica) may be a more effective purification method.

  • Problem 3: Product is an Oil or Low-Melting Solid

    • Expert Insight: Not all benzoxazoles are nice crystalline solids. Many are oils or waxy solids that are difficult to handle and dry completely.

    • Solution:

      • High-Vacuum Drying: Use a high-vacuum pump (Schlenk line) to remove the last traces of solvent. Gentle heating can sometimes help, but be cautious of product decomposition.

      • Trituration/Recrystallization: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes crash out the product as a solid. If that fails, perform a careful screen for a suitable recrystallization solvent.

Part 2: Key Workflows & Protocols

To provide a practical framework, here are two detailed protocols for common benzoxazole syntheses, highlighting the critical steps and the reasoning behind them.

Protocol 1: Classical PPA-Mediated Synthesis of 2-Phenylbenzoxazole

This method is robust and effective for many simple substrates, relying on high temperatures and a strong dehydrating acid.

Experimental Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser (with a drying tube), add o-aminophenol (5.45 g, 50 mmol) and benzoic acid (6.10 g, 50 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (PPA, ~50 g) to the flask. The mixture will be thick.

    • Scientist's Note: PPA is highly viscous. It's often easier to weigh it directly into the reaction flask. It serves as both the solvent and the catalyst/dehydrating agent.[9]

  • Reaction: Begin stirring and slowly heat the mixture in an oil bath to 220-240 °C. The mixture will become more mobile as it heats. Maintain this temperature for 4 hours.

    • Scientist's Note: Vigorous stirring is essential to ensure a homogenous reaction. The high temperature is required to drive the final cyclodehydration.[6]

  • Work-up: Allow the reaction to cool to below 100 °C. Very carefully and slowly, pour the viscous mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Scientist's Note: This step is highly exothermic. Add the reaction mixture to the ice slowly to control the quench.

  • Neutralization & Filtration: Slowly neutralize the acidic slurry by adding a concentrated sodium hydroxide solution until the pH is ~7-8. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then dry it. Recrystallize the crude solid from ethanol to yield pure 2-phenylbenzoxazole as white needles.

Protocol 2: Modern Catalyst-Mediated Synthesis

This approach uses a milder, catalyzed method that often provides higher yields and accommodates more sensitive functional groups.

Experimental Protocol:

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 2-aminophenol (1.09 g, 10 mmol), 4-methoxybenzaldehyde (1.36 g, 10 mmol), and a Brønsted acidic ionic liquid gel catalyst (0.010 g, 1.0 mol %).[3]

    • Scientist's Note: The inert atmosphere is crucial to prevent the oxidation of the o-aminophenol. The catalyst provides an acidic environment to promote the reaction under milder conditions than PPA.[3]

  • Reaction: The reaction mixture is stirred under solvent-free conditions at 130 °C for 5 hours.[3] The progress can be monitored by TLC.

    • Scientist's Note: Solvent-free conditions are a hallmark of green chemistry, reducing waste. The temperature is significantly lower than the PPA method, which helps to prevent degradation of sensitive substrates.

  • Work-up: After the reaction is complete, cool the mixture and dissolve it in ethyl acetate (20 mL).

  • Catalyst Recovery: The heterogeneous catalyst can be recovered by simple filtration and washed with ethyl acetate.[3]

    • Scientist's Note: The reusability of the catalyst is a major advantage of this method, making it more cost-effective and environmentally friendly.[3]

  • Purification: The combined organic filtrate is washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-(4-methoxyphenyl)benzoxazole.

Part 3: Data & Visualizations

Table 1: Comparison of Synthetic Conditions
ParameterClassical PPA MethodModern Catalytic MethodMicrowave-Assisted Method
Catalyst/Reagent Polyphosphoric Acid (PPA)Brønsted/Lewis Acids, Metal CatalystsVarious (often catalyst-free)
Temperature High (180-250 °C)Moderate (80-130 °C)High (localized superheating)
Reaction Time Long (4-12 hours)Moderate (2-8 hours)Very Short (5-30 minutes)
Substrate Scope Limited to robust moleculesBroad, tolerates functional groupsBroad, very efficient
Yields Moderate to GoodGood to ExcellentOften Excellent
Work-up Difficult (viscous, harsh quench)Simple (filtration, extraction)Simple (extraction)
Diagrams

General Troubleshooting Workflow

This diagram outlines a logical sequence of steps to diagnose a failed or low-yielding reaction.

G start Low Yield / No Product check_sm 1. Check Starting Materials - Purity (TLC, MP) - Degradation (color) - Stoichiometry start->check_sm check_cond 2. Analyze Reaction Conditions - Temperature - Time - Atmosphere (Inert?) start->check_cond check_cat 3. Evaluate Catalyst - Activity / Age - Loading - Compatibility start->check_cat check_pur 4. Review Purification - Loss during work-up? - Column streaking? - Product stability? start->check_pur solution_sm Solution: Recrystallize SMs Run under N2/Ar check_sm->solution_sm Impurities found solution_cond Solution: Increase Temperature Increase Time Use Dehydrating Agent (PPA) check_cond->solution_cond Conditions suboptimal solution_cat Solution: Use Fresh Catalyst Increase Loading Screen New Catalysts check_cat->solution_cat Catalyst issue solution_pur Solution: Use milder work-up Optimize column solvent Add NEt3 to silica check_pur->solution_pur Purification loss

A logical workflow for troubleshooting common synthesis problems.

Core Benzoxazole Synthesis Mechanism

This diagram illustrates the key chemical transformation from starting materials to the final product.

G cluster_0 Reactants aminophenol o-Aminophenol intermediate Intermediate N-(2-hydroxyphenyl)amide aminophenol->intermediate Acylation acid Carboxylic Acid (or derivative) acid->intermediate product 2-Substituted Benzoxazole intermediate->product Cyclodehydration (-H2O) [Heat, Acid]

The fundamental two-step mechanism of benzoxazole formation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093–24111. Available from: [Link]

  • Parmar, N., & Pansuriya, P. (2014). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • Journal of Organic Chemistry and Pharmaceutical Process. (n.d.).
  • Li, Y., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(5), 1510. Available from: [Link]

  • Azizi, N., & Gholibegloo, E. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1834–1840. Available from: [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 83. Available from: [Link]

  • World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles.
  • R. M. Acheson, et al. (1996). Synthetic Strategies Towards Benzoxazole Ring Systems: A Review.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available from: [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.

Sources

Technical Support Center: Purification of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether. As a Senior Application Scientist, this resource is designed to deliver expert insights and practical solutions to common challenges encountered during the purification of this and similar heterocyclic compounds.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering step-by-step guidance to resolve them.

Q1: After synthesis, my crude product is an oil and won't crystallize. How can I induce crystallization?

A1: Oiling out is a common issue when impurities are present or when the solution is supersaturated and cools too quickly.[1] Here is a systematic approach to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[1]

  • Seeding: If you have a small amount of pure crystalline product, add a tiny "seed" crystal to the solution to initiate crystallization.[1][2]

  • Solvent Adjustment: Add a small amount of a solvent in which your compound is less soluble (an anti-solvent) dropwise to the oiled-out mixture. This can often shock the system into crystallization.

  • Slow Cooling: If the solution was cooled too rapidly, gently reheat it until the oil redissolves, and then allow it to cool to room temperature slowly, followed by further cooling in an ice bath.[1] Insulating the flask can promote slower cooling.[2]

  • Pre-purification: If impurities are preventing crystallization, a quick preliminary purification step, such as passing the crude material through a small plug of silica gel, can be effective.[1]

Q2: I'm performing column chromatography, but the separation between my product and an impurity is very poor (overlapping spots on TLC). What can I do?

A2: Poor separation in column chromatography is a frequent challenge. Here’s how to troubleshoot:

  • Solvent System Optimization: The key to good separation is selecting the right mobile phase.[1]

    • Polarity Adjustment: Systematically vary the polarity of your eluent. If your compound and the impurity have very similar Rf values, try a less polar solvent system to increase the interaction with the stationary phase (silica gel), which may improve separation. Conversely, if the spots are too low on the TLC plate, a slight increase in polarity is needed.[1]

    • Solvent Selectivity: Sometimes, simply adjusting the ratio of two solvents isn't enough. Introducing a third solvent with different properties (e.g., adding a small amount of methanol to a hexane/ethyl acetate mixture) can alter the selectivity of the separation.

  • Stationary Phase: While silica gel is common, for certain separations, other stationary phases like alumina or reverse-phase silica might provide better results.[3]

  • Column Parameters:

    • Column Length and Diameter: A longer, narrower column generally provides better resolution for difficult separations.

    • Loading Technique: Ensure you load your crude product onto the column in a concentrated band using a minimal amount of solvent. A diffuse starting band will lead to poor separation.

Q3: My yield after recrystallization is very low. What are the likely causes and how can I improve it?

A3: Low recovery is a common problem in recrystallization. Here are the primary causes and solutions:

  • Excessive Solvent: Using too much hot solvent to dissolve the crude product is a frequent error.[1]

    • Solution: Use the minimum amount of boiling solvent necessary to just dissolve the solid.[4] After filtering the crystals, you can reduce the volume of the mother liquor by evaporation and cool it again to recover a second crop of crystals.[1] This second crop may require re-purification.

  • Premature Crystallization: If crystals form too quickly in the funnel during hot filtration, you can lose a significant amount of product.

    • Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible. Adding a small excess of hot solvent before filtration can also help keep the product in solution.[2]

  • Compound Solubility: The compound may have significant solubility in the cold solvent.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor. If solubility is still an issue, a different recrystallization solvent may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of benzoxazole derivatives can include:

  • Unreacted Starting Materials: Such as the corresponding o-aminophenol and acetic acid or its derivatives.

  • Side Products: Arising from incomplete cyclization or side reactions of the functional groups. For instance, incompletely cyclized intermediates may be present.[5]

  • Reagent-Derived Impurities: Impurities present in the starting materials or solvents can carry through the reaction.[6]

  • Degradation Products: The benzoxazole ring can be sensitive to harsh reaction or workup conditions, leading to decomposition.[6]

Q2: What is a good starting point for a solvent system for column chromatography of this compound?

A2: For benzoxazole derivatives, a common starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7][8] A typical starting ratio to try for TLC analysis would be in the range of 9:1 to 4:1 hexane:ethyl acetate. Based on the TLC results, you can then adjust the polarity to achieve an Rf value for your product of around 0.3-0.4 for optimal column separation.[3]

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[9]

  • During Column Chromatography: Collect fractions and spot them on a TLC plate alongside your crude material and a pure standard if available. This allows you to identify which fractions contain your pure product and which are mixed or contain only impurities.

  • After Recrystallization: Dissolve a small amount of your recrystallized solid and the mother liquor and spot them on a TLC plate. A pure product should show a single spot, while the mother liquor will likely show the product spot along with spots for the impurities.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is suitable for purifying solid this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Induce Crystallization: While the ethanol solution is still hot, add water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

  • TLC Analysis: Determine an appropriate solvent system (e.g., hexane/ethyl acetate) that gives your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin elution.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualization of Purification Workflow

Purification_Workflow Crude Crude Product Analysis TLC Analysis Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Single major spot, solid crude Column Column Chromatography Analysis->Column Multiple spots or oily crude Pure_Product Pure Product Recrystallization->Pure_Product Impure Impurities in Mother Liquor/Fractions Recrystallization->Impure Mother Liquor Column->Pure_Product Pure Fractions Column->Impure Impure Fractions

Caption: Decision workflow for purification method selection.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Purification Issue Low_Yield Low Yield in Recrystallization? Start->Low_Yield Poor_Sep Poor Separation in Column Chromatography? Start->Poor_Sep No_Crystals Product Oiling Out? Start->No_Crystals Solvent_Check Used minimum hot solvent? Low_Yield->Solvent_Check Yes Low_Yield->Solvent_Check No Reduce solvent Solvent_System Optimize solvent system (TLC) Poor_Sep->Solvent_System Yes Poor_Sep->Solvent_System No Start here Scratch_Seed Scratch flask/ Add seed crystal No_Crystals->Scratch_Seed Yes No_Crystals->Scratch_Seed No Try first Cooling_Check Cooled thoroughly? Solvent_Check->Cooling_Check Yes Column_Params Adjust column length/loading Solvent_System->Column_Params If needed Slow_Cool Re-dissolve and cool slowly Scratch_Seed->Slow_Cool If needed

Caption: Logic diagram for troubleshooting common purification issues.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Technologies.
  • National Institutes of Health (NIH). (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. NIH.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • American Chemical Society (ACS). (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. BenchChem.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. University of Rochester.
  • Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
  • Supporting Information. (n.d.). Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols.
  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.

Sources

Technical Support Center: 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. Here, we address potential challenges and unexpected reactivity patterns you may encounter, providing in-depth troubleshooting advice and detailed experimental protocols to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Suzuki-Miyaura coupling with this compound, but I am observing significant amounts of a de-brominated side product. What is causing this?

A1: The formation of 2-methyl-1,3-benzoxazol-5-yl methyl ether (de-brominated product) during a Suzuki-Miyaura coupling is a common side reaction known as dehalogenation.[1] This typically occurs when the palladium catalyst's oxidative addition intermediate reacts with a hydride source in the reaction mixture before transmetalation with the boronic acid can take place.[1] Potential hydride sources include amine bases or alcoholic solvents. To mitigate this, ensure your solvent and base are anhydrous and consider using a non-protic base like potassium carbonate or cesium carbonate. Additionally, optimizing the ligand-to-palladium ratio can sometimes suppress this side reaction.

Q2: My Grignard reagent formation using this compound is failing to initiate. What are the likely causes?

A2: The initiation of a Grignard reaction is highly sensitive to the reaction conditions.[2][3] The primary culprits for failure to initiate are typically:

  • Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture.[3][4] Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and that anhydrous solvents are used.[3]

  • Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide.[2] This layer prevents the reaction with the aryl bromide.[2] Activating the magnesium surface by crushing the turnings in the flask or adding a small crystal of iodine can help initiate the reaction.[2][3]

  • Slow Initiation: Some Grignard reactions are slow to start. Gentle warming of the flask may be necessary to initiate the reaction.[4]

Q3: I am observing cleavage of the methyl ether group during my reaction. Under what conditions is this likely to occur?

A3: The methyl ether group on the benzoxazole ring is generally stable but can be cleaved under certain conditions, particularly in the presence of strong acids or Lewis acids.[5][6] Boron tribromide (BBr₃) is a reagent commonly used for the cleavage of aryl methyl ethers.[7][8] Strong protic acids like HBr or HI at elevated temperatures can also facilitate ether cleavage.[6] If your reaction conditions involve strong Lewis acids or high temperatures in the presence of strong protic acids, you should anticipate potential cleavage of the methyl ether.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptom Potential Cause Troubleshooting Steps
Low conversion of starting material Inactive catalyst or poor ligand choice.1. Ensure the palladium catalyst is active. Older catalysts or those exposed to air can be less effective.[1] 2. Experiment with different phosphine ligands. Bulky, electron-rich ligands often improve the efficiency of cross-coupling with aryl chlorides and bromides.[9] 3. Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.[1]
Formation of homocoupled product Presence of Pd(II) species or oxygen in the reaction.1. Use a Pd(0) source like Pd(PPh₃)₄ or ensure complete reduction of a Pd(II) precursor.[1] 2. Thoroughly degas the solvent and reaction mixture to minimize oxygen levels.[1]
De-brominated side product Premature reduction of the aryl-palladium intermediate.1. Use anhydrous solvents and non-protic bases (e.g., K₂CO₃, Cs₂CO₃). 2. Avoid alcoholic solvents if possible.[1] 3. Consider using a different palladium precursor or ligand system.
Issue 2: Unexpected Side Products in Reactions Involving Strong Bases or Nucleophiles
Symptom Potential Cause Troubleshooting Steps
Formation of biphenyl-type impurities in Grignard reactions Coupling of the Grignard reagent with unreacted starting material.1. Control the rate of addition of the aryl bromide to the magnesium turnings to maintain a low concentration of the starting material.[10] 2. Avoid elevated reaction temperatures which can favor this side reaction.[10]
Evidence of benzoxazole ring opening Harsh reaction conditions (very strong acid or base at high temperatures).1. Benzoxazole rings are generally stable, but extreme conditions can lead to degradation.[11] 2. If possible, moderate the reaction conditions (lower temperature, less harsh reagents). 3. Analyze the reaction mixture for byproducts indicative of ring opening to confirm this pathway.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To couple an aryl boronic acid with this compound.

Materials:

  • This compound (1 equivalent)

  • Aryl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (2 equivalents)

  • Toluene/Water (4:1 mixture)

  • Anhydrous, degassed solvents

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via cannula.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Formation of a Grignard Reagent from this compound

Objective: To prepare the Grignard reagent for subsequent reaction with an electrophile.

Materials:

  • This compound (1 equivalent)

  • Magnesium turnings (1.2 equivalents)

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine

Procedure:

  • Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add the iodine crystal to the flask.

  • Dissolve the this compound in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium turnings.

  • Gently warm the flask to initiate the reaction. The disappearance of the iodine color and the appearance of bubbling indicate initiation.[2][3]

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[3]

  • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

  • The resulting Grignard reagent is ready for use in the next step.

Visualizing Reaction Pathways and Troubleshooting

Suzuki-Miyaura Coupling: Key Steps and Potential Pitfalls

Suzuki_Miyaura_Coupling Start Ar-Br + Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)L2-Br Start->OxAdd Transmetalation Transmetalation Ar-Pd(II)L2-Ar' OxAdd->Transmetalation + Ar'B(OH)2 + Base Debromination De-bromination Ar-H OxAdd->Debromination [H-] (from solvent/base) RedElim Reductive Elimination Ar-Ar' Transmetalation->RedElim Homocoupling Homocoupling Ar'-Ar' Transmetalation->Homocoupling O2 Pd(II) RedElim->Start Pd(0)L2 (Catalyst Regeneration) Product Desired Product Ar-Ar' RedElim->Product Grignard_Troubleshooting Start Grignard Reaction Fails to Initiate CheckMoisture Check for Moisture (Wet glassware/solvents?) Start->CheckMoisture DryApparatus Action: Flame-dry glassware, use anhydrous solvents CheckMoisture->DryApparatus Yes CheckMg Check Mg Activation (Oxide layer?) CheckMoisture->CheckMg No DryApparatus->Start ActivateMg Action: Add Iodine crystal, crush Mg turnings CheckMg->ActivateMg Yes CheckTemp Check Temperature (Too cold?) CheckMg->CheckTemp No ActivateMg->Start WarmReaction Action: Gently warm the reaction mixture CheckTemp->WarmReaction Yes Success Reaction Initiates CheckTemp->Success No, re-evaluate WarmReaction->Success

Caption: Troubleshooting flowchart for Grignard reaction initiation.

References

  • Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. (n.d.). Journal of Molecular Structure.
  • Wang, K., & Wang, L. (2019). Unexpected Rearrangement Reaction and Synthesis of Benzoxazoles. Chinese Journal of Organic Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Grignard Reaction. (n.d.). Chem 355 Jasperse.
  • ResearchGate. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures | Request PDF.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • The Grignard Reaction. (n.d.). Experiment 25.
  • Ether cleavage. (n.d.). In Wikipedia.
  • The Grignard Reaction. (n.d.). Chemistry at Winthrop University.
  • Functionalization reactions involving benzoxazole derivatives. (n.d.). ResearchGate.
  • 7-Bromo-2-(diphenylmethyl)-5-ethyl-1,3-benzoxazole. (n.d.). PubChem.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science.
  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). BMC Chemistry.
  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). University of Wisconsin-Madison Chemistry Department.
  • Synthesis of substituted benzoxazole derivatives starting from... (n.d.). ResearchGate.
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). National Institutes of Health.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health.
  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry.
  • Other Ether Cleavage Reactions. (2018). YouTube.

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether. Our focus is on providing practical, field-tested insights to overcome common experimental challenges.

Introduction to the Substrate: this compound

This compound is a versatile building block in medicinal chemistry and materials science. The presence of a bromine atom on the benzoxazole core makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. However, the electronic nature of the benzoxazole ring system and the methoxy substituent can influence reactivity, necessitating careful optimization of catalytic conditions.

This guide will address common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with this substrate, providing a logical framework for troubleshooting and optimization.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[1] However, challenges can arise, particularly with heteroaromatic substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the primary causes?

A1: Low or no yield in Suzuki couplings with brominated oxazoles and similar heterocycles often stems from several key factors:

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, the insertion of the Pd(0) catalyst into the C-Br bond, can be sluggish. This is particularly true for electron-rich heteroaromatics.

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be sensitive to the reaction conditions, particularly the base and the presence of water, leading to its decomposition to the corresponding arene.

  • Catalyst Inhibition: The nitrogen atom in the benzoxazole ring can potentially coordinate to the palladium center, inhibiting its catalytic activity.

  • Formation of Side Products: Common side reactions include dehalogenation of the starting material (replacement of Br with H) and homocoupling of the boronic acid.[2]

Q2: What is the best initial catalyst and ligand combination to try for this substrate?

A2: For challenging heteroaryl couplings, moving beyond the traditional Pd(PPh₃)₄ is often necessary. A robust starting point would be to use a pre-catalyst with a bulky, electron-rich phosphine ligand. These ligands are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

Catalyst/Pre-catalystLigandKey Advantages
Pd(OAc)₂ / Pd₂(dba)₃XPhos or SPhosBuchwald ligands; excellent for electron-rich and sterically hindered aryl bromides.
Pd(dppf)Cl₂(dppf)Often effective for a wide range of bromo-heterocycles.[4]
Pd[P(tBu)₃]₂P(tBu)₃A very bulky and electron-rich ligand, good for promoting oxidative addition.

Q3: How do I choose the right base and solvent for my reaction?

A3: The choice of base is critical for activating the boronic acid for transmetalation.[5] For this compound, a screening of bases is recommended.

  • Bases: Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[4][5] For base-sensitive functional groups on your coupling partner, a milder base such as KF might be beneficial.[2] Cesium carbonate (Cs₂CO₃) is often a stronger and more effective base for difficult couplings.[6]

  • Solvents: Anhydrous aprotic polar solvents are generally preferred. 1,4-Dioxane, THF, and toluene are common choices.[6][7] A mixture of an organic solvent with water (e.g., Toluene/H₂O) is often used with inorganic bases.[5]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem: No reaction or very low conversion.

  • Hypothesis 1: Ineffective Catalyst System.

    • Solution: Switch to a more active catalyst system. If you started with Pd(PPh₃)₄, try a pre-catalyst with a Buchwald ligand like XPhos or SPhos.[3] Ensure your palladium source is fresh, as Pd₂(dba)₃ can degrade over time.

  • Hypothesis 2: Poor Base Selection.

    • Solution: Screen different bases. Move from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[3][5] Ensure the base is finely powdered to maximize surface area.

  • Hypothesis 3: Low Reaction Temperature.

    • Solution: Increase the reaction temperature. While many Suzuki reactions proceed at 80-90 °C, some challenging substrates may require temperatures up to 110 °C.[6]

Problem: Significant formation of dehalogenated starting material.

  • Hypothesis 1: Presence of Protic Impurities.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry the base before use.

  • Hypothesis 2: Unfavorable Ligand Choice.

    • Solution: A different ligand may disfavor the side reaction. Screen alternative bulky phosphine ligands.

Problem: Protodeboronation of the boronic acid is observed.

  • Hypothesis 1: Harsh Basic Conditions.

    • Solution: Switch to a milder base (e.g., KF) or use anhydrous conditions with K₃PO₄.[2][8]

  • Hypothesis 2: Boronic Acid Instability.

    • Solution: Consider using a more stable boronic acid derivative, such as a pinacol ester (BPin) or an MIDA boronate.

Experimental Protocol: General Starting Conditions for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine: - 7-Bromo-benzoxazole (1.0 equiv) - Boronic acid/ester (1.2 equiv) - Base (e.g., K₃PO₄, 2.0 equiv) purge 2. Purge flask with Argon/N₂ reagents->purge catalyst 3. Add Catalyst: - Pd precatalyst (e.g., XPhos Pd G3, 2 mol%) - Ligand (if not a precatalyst) purge->catalyst solvent 4. Add anhydrous solvent (e.g., Dioxane) catalyst->solvent heat 5. Heat to 80-100 °C solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool to RT monitor->cool filter 8. Filter through Celite cool->filter extract 9. Aqueous workup & extraction filter->extract purify 10. Purify by column chromatography extract->purify

General workflow for Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[9] Reactions involving heteroaryl halides can be challenging due to potential catalyst inhibition by the heteroatom.[7]

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination is failing. What are the most likely reasons?

A1: Similar to the Suzuki coupling, the choice of catalyst, ligand, and base is paramount. Common failure points include:

  • Catalyst Deactivation: The benzoxazole nitrogen can coordinate to the palladium catalyst, hindering its activity. Using a ligand that is bulky enough to prevent this interaction is key.

  • Incorrect Base: The pKa of the amine and the nature of the base must be well-matched. Strong, non-nucleophilic bases are typically required.

  • Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Incomplete degassing can lead to catalyst oxidation and reaction failure.[7]

Q2: Which catalyst/ligand system should I start with for the amination of this compound?

A2: Sterically hindered and electron-rich biaryl phosphine ligands (Buchwald ligands) are generally the most successful for amination reactions.

Catalyst/Pre-catalystLigandKey Advantages
Pd(OAc)₂ / Pd₂(dba)₃RuPhos or XPhosHighly active for a broad range of aryl and heteroaryl bromides.
BrettPhos Pd G3BrettPhosA third-generation precatalyst, often effective for challenging substrates.
XantphosXantphosA bidentate ligand that can be effective in preventing side reactions.

Q3: What is the best base for a Buchwald-Hartwig amination?

A3: Strong, non-nucleophilic bases are standard. The choice can depend on the pKa of the amine being coupled.

  • Sodium tert-butoxide (NaOtBu): A very common and effective strong base.

  • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base, often used for less reactive systems.

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Can be effective, especially with more sensitive substrates where a milder base is required.

Troubleshooting Guide: Buchwald-Hartwig Amination

Buchwald_Troubleshooting cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions start Low/No Product cat_check Is the ligand bulky enough? (e.g., RuPhos, XPhos) start->cat_check cat_sol Switch to a more sterically hindered ligand/precatalyst. cat_check->cat_sol [No] base_check Is the base strong enough? (e.g., NaOtBu, LHMDS) cat_check->base_check [Yes] base_sol Screen stronger bases. base_check->base_sol [No] cond_check Is the system oxygen-free? Is the temperature optimal? base_check->cond_check [Yes] cond_sol Ensure rigorous degassing. Optimize temperature (80-110 °C). cond_check->cond_sol [No] end Reaction Optimized cond_check->end [Yes]

Troubleshooting decision tree for Buchwald-Hartwig amination.

III. Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[10] While versatile, controlling selectivity and avoiding side reactions is key.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of regioisomers in my Heck reaction. How can I improve selectivity?

A1: Regioselectivity in the Heck reaction is influenced by both electronic and steric factors of the alkene and the catalyst system. For terminal alkenes, the arylation typically occurs at the less substituted carbon.

  • Ligand Choice: The use of bidentate phosphine ligands can often improve regioselectivity compared to monodentate ligands.

  • Reaction Conditions: In some cases, adjusting the temperature or solvent can influence the regiochemical outcome.

Q2: What are common side reactions in Heck couplings and how can I minimize them?

A2: The most common side reaction is the isomerization of the product double bond.

  • Minimizing Isomerization: This can often be suppressed by the choice of base and solvent. Using a tertiary amine base like triethylamine (Et₃N) is common.[11] Running the reaction at the lowest effective temperature can also help.

Experimental Protocol: General Starting Conditions for Heck Reaction
ParameterRecommended ConditionsNotes
Catalyst Pd(OAc)₂ (2-5 mol%)A common and effective palladium source.
Ligand PPh₃ or P(o-tol)₃ (4-10 mol%)Triphenylphosphine is a standard choice.
Base Et₃N or K₂CO₃ (1.5-2.0 equiv.)Triethylamine is frequently used.
Solvent DMF, MeCN, or TolueneAnhydrous polar aprotic solvents are typical.
Temperature 80 - 120 °CHigher temperatures may be needed for less reactive substrates.[12]
Alkene 1.1 - 1.5 equivalentsA slight excess of the alkene is often used.

References

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • Semantic Scholar. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]

  • Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Palladium-catalysed coupling of benzoxazole with para-substi- tuted aryl bromides (Scheme 2). [a]. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress.[1][2] Benzoxazole derivatives, such as 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether, are a class of heterocyclic compounds of significant interest due to their diverse pharmacological activities.[1][3] This guide provides an in-depth, experience-driven approach to the mass spectrometric analysis of this target compound. We will explore optimal analytical strategies, predict fragmentation behaviors, and compare mass spectrometry with orthogonal techniques to provide a holistic view of its characterization.

Part 1: Foundational Mass Analysis

Before any analysis, the first step is to predict the theoretical mass and isotopic distribution of the target molecule. This foundational data is critical for instrument setup and data interpretation. The molecular formula for this compound is C₁₀H₁₀BrNO₂.

A key feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 natural abundance ratio.[4][5][6][7][8] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion will appear as two peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units.[4][5][7] This "M" and "M+2" pattern is a definitive signature for the presence of a single bromine atom.

Parameter Value (for ⁷⁹Br Isotope) Value (for ⁸¹Br Isotope)
Molecular Formula C₁₀H₁₀⁷⁹BrNO₂C₁₀H₁₀⁸¹BrNO₂
Nominal Mass 255 Da257 Da
Monoisotopic Mass 254.9949 Da256.9929 Da
Expected Isotopic Ratio ~50.5%~49.5%

Table 1: Predicted mass and isotopic data for this compound.

Part 2: Strategic Selection of Analytical Methodology

The choice of the right analytical technique is paramount. The primary decision point for a small, heterocyclic molecule like our target compound is the selection of the inlet system and corresponding ionization source: Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_0 cluster_1 cluster_2 A Analyte: This compound B Assess Volatility & Thermal Stability A->B C Sufficiently Volatile & Thermally Stable? B->C D GC-MS with Electron Ionization (EI) C->D Yes E LC-MS C->E No F Assess Polarity & Ionizability in Solution E->F G Electrospray Ionization (ESI) F->G Polar/ Protonatable H Atmospheric Pressure Chemical Ionization (APCI) F->H Less Polar

Caption: Decision workflow for selecting the appropriate MS-based analytical platform.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for volatile and thermally stable compounds.[9][10] Given the structure of our analyte, it is likely to have sufficient volatility for GC analysis. The primary advantage of using Electron Ionization (EI) is the generation of extensive, reproducible fragmentation patterns that provide a detailed structural fingerprint.

Predicted EI Fragmentation:

In EI, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (M⁺•) and subsequent fragmentation.[11][12] For this compound, the fragmentation is likely to proceed through several key pathways:

  • Loss of a Methyl Radical: A common fragmentation for methyl ethers is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable cation.

  • Loss of a Bromo Radical: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br).

  • Ring Cleavage: The benzoxazole ring system, while aromatic and relatively stable, can undergo characteristic cleavages.

G cluster_frags M [M]⁺• m/z 255/257 A [M - CH₃]⁺ m/z 240/242 M->A - •CH₃ B [M - Br]⁺ m/z 176 M->B - •Br C [M - CH₃ - CO]⁺ m/z 212/214 A->C - CO

Caption: Predicted major fragmentation pathways in Electron Ionization (EI) mode.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS)

If the compound exhibits thermal lability or insufficient volatility, LC-MS is the preferred alternative. Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are typically used, which result in less fragmentation and a prominent molecular ion peak.[13][14][15]

  • Electrospray Ionization (ESI): ESI is suitable for polar molecules that can be readily ionized in solution.[16][17] The nitrogen atom in the benzoxazole ring could potentially be protonated, forming an [M+H]⁺ ion.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable compounds that are not easily ionized by ESI.[14][15][18] It involves a corona discharge to ionize the solvent, which then transfers a proton to the analyte.[14] For our target molecule, APCI is a very strong candidate.[14][15][18][19][20]

In an LC-MS/MS experiment (e.g., using a triple quadrupole or ion trap), the [M+H]⁺ ion would be selected and subjected to collision-induced dissociation (CID) to generate structurally informative fragment ions.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dissolve the sample in a mixture of methanol and water (e.g., 50:50 v/v) to a concentration of approximately 10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions (APCI):

    • Ionization Mode: Positive.

    • Corona Current: 4.0 µA.

    • Vaporizer Temperature: 350 °C.

    • Scan Range: m/z 100-500.

Part 3: The Advantage of High-Resolution Mass Spectrometry (HRMS)

While nominal mass instruments provide integer mass data, high-resolution mass spectrometers (such as Orbitrap or TOF analyzers) provide highly accurate mass measurements, typically to within 5 ppm.[21][22][23] This capability allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, providing a much higher degree of confidence in identification.[21][22][23]

Elemental Formula Monoisotopic Mass Difference (mDa) Comment
C₁₀H₁₀⁷⁹BrNO₂ 254.9949 - Target Ion
C₁₁H₁₂N₃O₅255.0855+90.6Plausible organic molecule
C₁₄H₁₅N₂S255.0956+100.7Plausible organic molecule

Table 2: Comparison of the target ion's exact mass with other potential elemental compositions at the same nominal mass. HRMS can easily distinguish these.

Part 4: Comparison with Orthogonal Analytical Techniques

Mass spectrometry is a powerful tool, but for complete and regulatory-compliant structural elucidation, it should be used in concert with other analytical techniques.

Technique Information Provided Strengths for this Analyte Limitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.Confirms molecular weight and bromine presence. Fragmentation gives connectivity clues.Does not definitively establish isomeric structure or stereochemistry.
Nuclear Magnetic Resonance (NMR) Detailed atomic connectivity (¹H, ¹³C, COSY, HMBC), stereochemistry.The "gold standard" for unambiguous structure elucidation. Determines the exact positions of all substituents.Requires a larger amount of pure sample; less sensitive than MS.
Infrared (IR) Spectroscopy Presence of specific functional groups.Confirms the presence of C-O (ether), C=N, and aromatic C-H bonds.Provides limited information on the overall molecular skeleton.

Conclusion

The comprehensive analysis of this compound is best achieved through a multi-faceted approach. An initial GC-MS analysis using Electron Ionization is recommended to leverage its extensive and reproducible fragmentation for structural fingerprinting. This should be complemented by LC-HRMS analysis to confirm the elemental composition with high confidence. While MS provides critical information regarding molecular weight and formula, it is essential to recognize its role as a complementary technique to NMR spectroscopy, which remains the definitive method for complete structure elucidation. This integrated analytical strategy ensures the highest level of scientific rigor and trustworthiness in the characterization of novel compounds.

References

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comparing the efficacy of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether and Structurally Related Analogs in Drug Discovery

In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone for the development of novel therapeutic agents due to its wide spectrum of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the potential efficacy of this compound and its structural analogs. While direct comparative studies on this specific molecule are not extensively documented in publicly available literature, a robust understanding of its potential can be extrapolated from established structure-activity relationships (SAR) within the benzoxazole class.[4][5][6] This analysis will delve into the anticipated impact of its distinct structural features on biological activity and propose a framework for its experimental evaluation against similar compounds.

The Benzoxazole Core: A Privileged Scaffold

The benzoxazole ring system, an aromatic structure formed by the fusion of a benzene and an oxazole ring, is a key pharmacophore found in numerous biologically active compounds.[2][3][7] Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind effectively to a diverse range of biological targets, including enzymes and receptors.[8] The versatility of the benzoxazole nucleus allows for extensive chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][9]

Deconstructing this compound: A SAR-Based Perspective

To forecast the efficacy of this compound, we will analyze its key structural motifs and their known contributions to the biological activities of related benzoxazole derivatives.

The 2-Methyl Group

Substitution at the 2-position of the benzoxazole ring is a common strategy in the design of bioactive molecules. The presence of a small alkyl group, such as methyl, can influence the compound's lipophilicity and steric profile, which in turn can affect its ability to cross cell membranes and interact with target proteins. In some series of benzoxazole derivatives, 2-methyl substitution has been associated with potent biological activities.[10]

The 5-Methoxy Group

The methoxy group (-OCH3) at the 5-position is an electron-donating group that can influence the electronic properties of the benzoxazole ring system. The presence and position of methoxy groups on the benzene ring of benzoxazole derivatives have been shown to be critical for their biological activity, including anticancer and antimicrobial effects.[1] For instance, certain methoxy-substituted benzoxazoles have demonstrated significant cytotoxic activity against cancer cell lines.[1]

The 7-Bromo Group

Halogenation is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of a bromine atom at the 7-position is expected to significantly impact the molecule's properties. Bromine, being an electron-withdrawing and lipophilic atom, can enhance membrane permeability and introduce new points of interaction with biological targets. Halogenated benzoxazole derivatives have been reported to exhibit a range of activities, and the position of the halogen is often crucial for potency.

Hypothetical Efficacy Comparison with Structurally Similar Compounds

Based on the principles of SAR, we can postulate the relative efficacy of this compound in comparison to a series of hypothetical, structurally related analogs. The following table outlines these compounds and the rationale for their comparison.

Compound IDStructureRationale for Comparison
Target This compoundThe primary compound of interest.
Analog 1 2-Methyl-1,3-benzoxazol-5-yl methyl etherTo evaluate the contribution of the 7-bromo substituent to biological activity.
Analog 2 7-Chloro-2-methyl-1,3-benzoxazol-5-yl methyl etherTo compare the effect of different halogen substitutions at the 7-position.
Analog 3 7-Bromo-1,3-benzoxazol-5-yl methyl etherTo assess the influence of the 2-methyl group on efficacy.
Analog 4 7-Bromo-2-methyl-1,3-benzoxazol-5-olTo determine the impact of the 5-methoxy group versus a 5-hydroxy group, which could affect hydrogen bonding capabilities.

Experimental Protocols for Efficacy Evaluation

To empirically validate the hypothetical efficacy of these compounds, a series of standardized in vitro assays are recommended.

Anticancer Activity Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9] It is a fundamental tool for the initial screening of potential anticancer agents.

Step-by-Step Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours. Control wells should include a vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin).[9]

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.[9]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Antimicrobial Activity Evaluation: Agar Well Diffusion Method

This method is a widely used technique to determine the antimicrobial activity of test compounds.[9][11]

Step-by-Step Protocol:

  • Media Preparation: A sterile agar medium (e.g., Mueller-Hinton Agar for bacteria) is prepared and poured into sterile Petri plates.[9]

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.[9]

  • Inoculation: The surface of the agar plate is uniformly swabbed with the microbial suspension.

  • Well Creation: Sterile wells (6-8 mm in diameter) are aseptically punched into the agar.[9]

  • Compound Loading: A fixed volume (e.g., 50-100 µL) of the benzoxazole compound solution (at a known concentration) is added to each well.[9] A standard antibiotic (e.g., ofloxacin) is used as a positive control.[1]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Synthesis and Experimental Workflow

General Synthesis of 2-Substituted Benzoxazoles

The synthesis of 2-substituted benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. A general synthetic scheme is depicted below.

G aminophenol o-Aminophenol intermediate Intermediate aminophenol->intermediate Condensation acid Carboxylic Acid (R-COOH) acid->intermediate benzoxazole 2-Substituted Benzoxazole intermediate->benzoxazole Cyclization

Caption: General synthetic route for 2-substituted benzoxazoles.

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a logical workflow for the comparative evaluation of the synthesized benzoxazole analogs.

G cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of Target and Analog Compounds anticancer Anticancer Screening (MTT Assay) synthesis->anticancer antimicrobial Antimicrobial Screening (Agar Well Diffusion) synthesis->antimicrobial ic50 Determine IC50 Values anticancer->ic50 zoi Measure Zones of Inhibition antimicrobial->zoi sar Structure-Activity Relationship Analysis ic50->sar zoi->sar

Caption: Experimental workflow for comparative efficacy analysis.

Potential Mechanism of Action: VEGFR-2 Inhibition

Several benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[12] Inhibition of VEGFR-2 signaling can lead to the induction of apoptosis in cancer cells.

G benzoxazole Benzoxazole Derivative vegfr2 VEGFR-2 benzoxazole->vegfr2 Inhibits apoptosis Apoptosis Induction benzoxazole->apoptosis pi3k PI3K/Akt Pathway vegfr2->pi3k Activates ras Ras/MAPK Pathway vegfr2->ras Activates angiogenesis Angiogenesis pi3k->angiogenesis Promotes ras->angiogenesis Promotes

Caption: Potential mechanism of action via VEGFR-2 inhibition.

Conclusion

While further experimental validation is necessary, this comparative guide, grounded in established structure-activity relationships, provides a strong rationale for investigating this compound as a potentially potent bioactive compound. The proposed experimental framework offers a clear path for its evaluation against structurally similar analogs, which will be crucial in elucidating the precise contributions of its chemical features to its overall efficacy. The insights gained from such studies will undoubtedly contribute to the rational design of next-generation benzoxazole-based therapeutics.

References

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A Comparative Guide to the Biological Activity of Benzoxazole Derivatives: Contextualizing 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to an oxazole ring, serves as a versatile framework for the development of novel therapeutic agents.[2][3] The biological activities associated with benzoxazole derivatives are vast and potent, spanning anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[1][3][4] This guide provides a comparative analysis of the biological activities of various benzoxazole derivatives, with a particular focus on anticancer and antimicrobial effects. We will contextualize the potential activity of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether by examining established structure-activity relationships (SAR) within this esteemed class of compounds.

The Benzoxazole Core: A Hub of Pharmacological Potential

The planar, aromatic nature of the benzoxazole ring system allows it to function as a structural isostere of naturally occurring nucleic acid bases like adenine and guanine. This mimicry is thought to facilitate interactions with various biopolymers and biological systems, contributing to its broad spectrum of activity.[1][5] The versatility of the benzoxazole nucleus lies in the ease with which substitutions can be made at various positions, primarily at the 2-, 5-, and 7-positions, leading to significant modulation of their pharmacological profiles.[6][7]

Anticancer Activity: A Primary Therapeutic Target

A significant body of research has been dedicated to exploring the anticancer potential of benzoxazole derivatives.[3][7][8] These compounds have demonstrated cytotoxicity against a wide array of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HT-29), and liver (HepG2) cancers.[1][9][10] The mechanisms underlying their anticancer effects are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

One of the prominent mechanisms of action is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a pivotal role in tumor angiogenesis.[11][12] By blocking VEGFR-2, benzoxazole derivatives can stifle the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth and metastasis.[12] Furthermore, many benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, a critical process for eliminating malignant cells.[11][13] This is often achieved through the modulation of apoptotic regulators like the Bcl-2 protein family and the activation of caspases.[13][14]

Structure-Activity Relationship in Anticancer Benzoxazoles

The anticancer potency of benzoxazole derivatives is intricately linked to the nature and position of substituents on the core structure.

  • Substitution at the 2-position: The introduction of various aryl and heteroaryl groups at the 2-position has been a successful strategy for enhancing anticancer activity. For instance, linking the benzoxazole core to other heterocyclic moieties like oxadiazoles has resulted in compounds with potent cytotoxicity.[9]

  • Substitution on the Benzene Ring: Modifications on the benzene portion of the benzoxazole nucleus also profoundly impact activity. The presence of electron-withdrawing groups, such as halogens (e.g., chlorine, bromine), often correlates with increased cytotoxic potential.[12][15] For example, derivatives with a 5-chloro substituent have shown enhanced activity compared to their unsubstituted counterparts.[12]

Contextualizing this compound

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential activity based on established SAR principles.

  • The 7-bromo substitution introduces a halogen, which, as noted, can enhance cytotoxic activity.

  • The 2-methyl group is a simple alkyl substituent. Its impact would need to be experimentally determined, but it contributes to the overall lipophilicity of the molecule.

  • The 5-methoxy (methyl ether) group is an electron-donating group, which could modulate the electronic properties of the benzoxazole system and its interaction with biological targets.

Based on these features, it is plausible that this compound could exhibit anticancer properties, and it represents an interesting candidate for synthesis and biological evaluation.

Comparative Cytotoxicity of Benzoxazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of several representative benzoxazole derivatives against various cancer cell lines to illustrate the range of potencies observed within this class.

Compound IDR Group at 2-positionR' Group on Benzene RingCancer Cell LineIC50 (µM)
Analog 1 3,4,5-trimethoxyphenylHMCF-70.10 ± 0.013[9]
Analog 2 3,4,5-trimethoxyphenylHA5490.13 ± 0.014[9]
Analog 3 4-pyridyl5-methylMCF-74[10]
Analog 4 2,5-dichlorophenyl5-chloroMCF-77.75 ± 0.24[12]
Analog 5 4-hydroxyphenyl5-chloroHepG29.93 ± 0.85[12]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[4] Benzoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][16][17]

The antimicrobial efficacy of benzoxazoles is often attributed to their ability to inhibit essential microbial enzymes or disrupt cellular processes. For instance, some derivatives are believed to exert their antibacterial effects by inhibiting DNA gyrase, an enzyme critical for bacterial DNA replication.[16]

Structure-Activity Relationship in Antimicrobial Benzoxazoles

Similar to their anticancer properties, the antimicrobial activity of benzoxazoles is highly dependent on their substitution patterns.

  • Substitution at the 2-position: The nature of the substituent at this position is a key determinant of antimicrobial potency and spectrum.[16]

  • Substitution at the 5-position: Modifications at the 5-position have also been shown to significantly influence antimicrobial activity.

Comparative Antimicrobial Activity of Benzoxazole Derivatives

The following table presents the antimicrobial activity of selected benzoxazole derivatives, typically measured as the Minimum Inhibitory Concentration (MIC) in µg/mL or the diameter of the zone of inhibition in mm.

Compound IDR Group at 2-positionR' Group on Benzene RingMicroorganismMIC (µg/mL)Zone of Inhibition (mm)
Analog A (Arylhydrazono)cyanomethylHStaphylococcus aureus<12.5[18]-
Analog B 4-amino-3-substituted-2-thioxo-2,3-dihydrothiazol-5-ylHBacillus subtilis<12.5[18]-
Analog C (N-substituted thiocarbamoyl)cyanomethylHEscherichia coli<25[18]-
Analog D p-chlorophenyl-piperazin-1-yl]acetamido2-(p-chlorobenzyl)Enterococcus faecalis32[19]-
Analog E --S. aureus-Varies (e.g., N5 shows valuable effect)[20]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

Workflow:

MTT_Assay A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of benzoxazole derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Protocol 2: Agar Well Diffusion for Antimicrobial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents.[21][22]

Workflow:

Agar_Well_Diffusion A Prepare Mueller-Hinton agar plates B Inoculate with a standardized microbial suspension A->B C Create wells in the agar B->C D Add solutions of benzoxazole derivatives to the wells C->D E Incubate at 37°C for 24 hours D->E F Measure the diameter of the zone of inhibition E->F

Caption: Workflow of the agar well diffusion antimicrobial assay.

Conclusion

The benzoxazole scaffold represents a highly versatile and pharmacologically significant core in modern drug discovery. The extensive research into its derivatives has revealed potent anticancer and antimicrobial activities, driven by a variety of mechanisms of action. The biological profile of these compounds can be finely tuned through chemical modifications, as evidenced by the well-established structure-activity relationships. While this compound remains to be fully characterized biologically, its structural features suggest it is a promising candidate for investigation within the broader family of bioactive benzoxazoles. Further synthesis and rigorous biological evaluation of this and other novel derivatives will undoubtedly continue to enrich the therapeutic potential of this remarkable class of compounds.

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A Spectroscopic Journey: Characterizing the Synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, benzoxazole derivatives stand out for their wide-ranging pharmacological activities and unique photophysical properties.[1] The synthesis of these valuable scaffolds requires rigorous analytical oversight to confirm the success of each chemical transformation. Spectroscopic analysis is the cornerstone of this verification process, providing an unambiguous fingerprint of molecular structure.

This guide offers an in-depth spectroscopic comparison of the target molecule, 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether , and its key precursors. By dissecting the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data at each synthetic stage, we can confidently track the molecule's formation and confirm the identity of the final product. Our analysis will follow a common synthetic route, starting from a substituted aminophenol, proceeding through an acetylated intermediate, and culminating in the cyclized benzoxazole.

The Synthetic Pathway: From Precursor to Product

The construction of the 2-methyl-1,3-benzoxazole core is typically achieved through the cyclization of a 2-aminophenol derivative with an acetylating agent, such as acetic anhydride. This reaction proceeds via an N-acetylated intermediate which then undergoes intramolecular cyclization and dehydration to form the stable oxazole ring.

Synthetic_Pathway Precursor1 Precursor 1 2-Amino-4-bromo-6-methoxyphenol Intermediate Intermediate N-(5-Bromo-2-hydroxy-3-methoxyphenyl)acetamide Precursor1->Intermediate Acetic Anhydride (Ac₂O) Pyridine Product Final Product This compound Intermediate->Product Heat (Δ) - H₂O

Caption: Synthetic route to this compound.

¹H NMR Spectroscopy: Mapping Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of different types of protons. The transformation from our starting material to the final product is marked by several distinct changes in the ¹H NMR spectrum.

The critical diagnostic signals are the disappearance of the broad, exchangeable amine (-NH₂) and hydroxyl (-OH) protons from the precursor and the appearance of two new sharp singlets corresponding to the newly introduced C2-methyl group and the existing methoxy group in the final product.

Compound Chemical Shift (δ, ppm) & Multiplicity Assignment
Precursor 1 ~9.0 (br s, 1H), ~6.8 (s, 1H), ~6.6 (s, 1H), ~4.5 (br s, 2H), ~3.8 (s, 3H)-OH, Ar-H, Ar-H, -NH₂, -OCH₃
Intermediate ~9.5 (s, 1H), ~9.2 (s, 1H), ~7.2 (s, 1H), ~6.9 (s, 1H), ~3.9 (s, 3H), ~2.1 (s, 3H)Ar-OH, -NHCOCH₃, Ar-H, Ar-H, -OCH₃, -NHCOCH₃
Final Product ~7.3 (s, 1H), ~7.1 (s, 1H), ~3.9 (s, 3H), ~2.6 (s, 3H)Ar-H (H-6), Ar-H (H-4), -OCH₃, C2-CH₃

Analysis of ¹H NMR Transformation:

  • Precursor to Intermediate: The reaction of the aminophenol with acetic anhydride results in the disappearance of the broad -NH₂ signal and the appearance of a new amide proton (-NH) signal, typically downfield (~9.2 ppm), and a new methyl singlet (-COCH₃) around 2.1 ppm. The aromatic protons may experience slight shifts due to the change in the electronic nature of the substituent.

  • Intermediate to Product: The crucial cyclization step is confirmed by the disappearance of both the hydroxyl (-OH) and amide (-NH) proton signals. A new, sharp singlet appears around 2.6 ppm, which is characteristic of the methyl group at the C2 position of the benzoxazole ring.[2] The aromatic protons will again shift to reflect the new heterocyclic ring system.

¹³C NMR Spectroscopy: A Carbon Skeleton Blueprint

While ¹H NMR maps the proton environments, ¹³C NMR spectroscopy provides a detailed picture of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing us to track the skeletal changes during the synthesis.

The most significant transformations to monitor are the formation of the amide carbonyl carbon in the intermediate and its subsequent conversion to the characteristic C2 carbon of the benzoxazole ring in the final product, which appears significantly downfield.

Compound Key Chemical Shifts (δ, ppm) Assignment
Precursor 1 ~145-150, ~110-130, ~56C-OH, C-NH₂, Aromatic C, C-Br, -OCH₃
Intermediate ~170, ~145-150, ~110-135, ~56, ~24-C=O (Amide), C-OH, Aromatic C, C-Br, -OCH₃, -COCH₃
Final Product ~165, ~150, ~142, ~110-130, ~100, ~56, ~15C2 (C=N), C-O (ring), C-N (ring), Aromatic C, C-Br, -OCH₃, C2-CH₃

Analysis of ¹³C NMR Transformation:

  • Precursor to Intermediate: Acetylation introduces two new carbon signals: the amide carbonyl (-C=O) at approximately 170 ppm and the methyl carbon (-COCH₃) around 24 ppm.

  • Intermediate to Product: The cyclization event is marked by the disappearance of the amide carbonyl peak. A new, highly deshielded signal emerges around 165 ppm, corresponding to the C2 carbon of the benzoxazole ring, double-bonded to the nitrogen atom.[3] The carbons of the benzene ring also adjust their chemical shifts in response to the fusion of the oxazole ring.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups. The transformation is easily followed by monitoring the characteristic vibrational frequencies of the O-H, N-H, and C=O bonds.

IR_Spectroscopy_Workflow cluster_0 Precursor 1 cluster_1 Intermediate cluster_2 Final Product Precursor 2-Amino-4-bromo-6-methoxyphenol O-H Stretch (broad, ~3300 cm⁻¹) N-H Stretch (sharp, ~3400 cm⁻¹) C-O Stretch (~1250 cm⁻¹) C-Br Stretch (~600 cm⁻¹) Intermediate N-acetylated Intermediate O-H Stretch (broad, ~3300 cm⁻¹) N-H Stretch (~3250 cm⁻¹) C=O Stretch (strong, ~1660 cm⁻¹) C-Br Stretch (~600 cm⁻¹) Precursor->Intermediate Acetylation Product 7-Bromo-2-methyl-1,3-benzoxazole-5-yl methyl ether NO O-H or N-H Stretches C=N Stretch (~1650 cm⁻¹) C-O-C Stretch (~1240 cm⁻¹) C-Br Stretch (~600 cm⁻¹) Intermediate->Product Cyclization

Caption: Key IR vibrational changes during the synthesis.

Analysis of IR Transformation:

  • Precursor to Intermediate: The sharp, double-peaked N-H stretching band of the primary amine in the precursor is replaced by a single, broader N-H stretching band of the secondary amide in the intermediate. Crucially, a strong, sharp absorption band appears around 1660 cm⁻¹, indicative of the amide C=O stretch.

  • Intermediate to Product: The most definitive evidence of cyclization is the complete disappearance of the broad O-H and the N-H stretching bands from the 3200-3400 cm⁻¹ region.[4] The strong amide C=O band also vanishes, being replaced by a C=N stretching vibration characteristic of the benzoxazole ring system, typically observed around 1650 cm⁻¹.[5] The C-Br stretching vibration is expected to be present in all three compounds, typically in the low-frequency region (below 700 cm⁻¹).[6]

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the exact molecular weight of a compound, serving as the final confirmation of its identity. For halogenated compounds, MS offers an additional layer of verification through the distinctive isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[7] This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.[8]

Compound Molecular Formula Molecular Weight Expected m/z for Molecular Ion (M⁺, M+2)
Precursor 1 C₇H₈BrNO₂217.97 / 219.97218 / 220
Intermediate C₉H₁₀BrNO₃259.98 / 261.98260 / 262
Final Product C₉H₈BrNO₂240.97 / 242.97241 / 243

Analysis of MS Transformation:

The progression of the synthesis is clearly marked by the shift in the molecular ion peaks.

  • Acetylation: An increase of 42 mass units from the precursor (m/z 218/220) to the intermediate (m/z 260/262), corresponding to the addition of a -COCH₂ group and the loss of one hydrogen.

  • Cyclization: A decrease of 18 mass units from the intermediate (m/z 260/262) to the final product (m/z 241/243), corresponding to the elimination of a water molecule (H₂O).

The persistent 1:1 intensity ratio of the M⁺ and M+2 peaks throughout the synthesis unequivocally confirms that the bromine atom is retained in the structure at every step.[9]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: A standard proton experiment was run with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., PENDANT) was run with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. All spectra were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.

  • Acquisition: Spectra were recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 16 scans for an improved signal-to-noise ratio.

Mass Spectrometry (MS)

  • Instrumentation: Agilent 6230 TOF LC/MS system or equivalent, with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL and introduced into the source via direct infusion.

  • Acquisition: Data was acquired in positive ion mode over a mass range of m/z 50-1000.

Conclusion

This guide demonstrates how a multi-faceted spectroscopic approach provides a robust and self-validating system for chemical synthesis. By systematically comparing the ¹H NMR, ¹³C NMR, IR, and MS data of the precursors and the final product, we can confidently trace the formation of this compound. Each technique offers unique and complementary insights, and together they create a comprehensive analytical narrative that confirms the successful synthesis and structural integrity of the target molecule, ensuring its quality for further research and development.

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A Comparative Guide to the Characterization of Substituted Benzoxazoles: Elucidating the Identity of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. Heterocyclic compounds, particularly the benzoxazole scaffold, are of significant interest due to their prevalence in biologically active molecules. This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the analytical methodologies required to confirm the identity of a novel synthesized benzoxazole derivative, 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether.

As direct experimental data for this specific compound is not widely published, we will present a rigorous, data-driven approach. This involves outlining a plausible synthetic route, predicting the expected analytical outcomes based on established principles of spectroscopy, and comparing these predictions with the known experimental data of a structurally related and well-characterized analogue, 2,5-dimethylbenzoxazole. This comparative approach serves as a robust framework for the structural elucidation of new chemical entities.

The Synthetic Pathway: A Proposed Route to this compound

The synthesis of substituted benzoxazoles typically involves the condensation and subsequent cyclization of an ortho-aminophenol with a carboxylic acid or its derivative. For our target compound, a logical synthetic precursor would be 2-amino-4-bromo-6-methoxyphenol, which can be reacted with acetic anhydride or a similar acetylating agent.

The reaction mechanism proceeds via the initial N-acetylation of the aminophenol, followed by an acid-catalyzed intramolecular cyclodehydration to form the benzoxazole ring. This method is a well-established and versatile route for the synthesis of 2-methyl substituted benzoxazoles.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-amino-4-bromo-6-methoxyphenol 2-amino-4-bromo-6-methoxyphenol N-acetylation N-acetylation 2-amino-4-bromo-6-methoxyphenol->N-acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-acetylation Cyclodehydration Cyclodehydration N-acetylation->Cyclodehydration Intermediate Target_Compound This compound Cyclodehydration->Target_Compound Acid Catalyst Spectroscopic_Workflow Start Synthesized Product Purification Purification (Chromatography/Recrystallization) Start->Purification MS Mass Spectrometry (MS) (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) Purification->NMR Confirmation Structural Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: Standard workflow for spectroscopic characterization.

Comparative Data Analysis

The following tables present a comparison between the predicted analytical data for this compound and the known experimental data for the reference compound, 2,5-dimethylbenzoxazole.

Table 1: Physical and Molecular Properties
PropertyThis compound (Predicted)2,5-dimethylbenzoxazole (Experimental)
Molecular Formula C9H8BrNO2C9H9NO
Molecular Weight 242.07 g/mol 147.17 g/mol
Physical State Likely a solid at room temperatureBrown liquid
Melting Point Expected to be significantly higher than the reference due to the bromine atom and potential for stronger intermolecular interactions.218-220 °C (Boiling Point)
Boiling Point > 220 °C218-219 °C [2]
Density > 1.088 g/cm³1.088 g/cm³ at 18 °C [3]
Table 2: Spectroscopic Data Comparison
TechniqueThis compound (Predicted)2,5-dimethylbenzoxazole (Experimental/Reference)
¹H NMR δ (ppm): - Aromatic Protons: Two singlets in the range of 7.0-7.5 ppm.- Methyl Protons (C2): Singlet around 2.6 ppm.- Methoxy Protons: Singlet around 3.9 ppm.δ (ppm): - Aromatic Protons: Signals in the aromatic region.- Methyl Protons (C2): Signal for the C2-methyl group.- Methyl Protons (C5): Signal for the C5-methyl group.
¹³C NMR δ (ppm): - C2: ~165 ppm- Aromatic Carbons: 95-150 ppm range, with the carbon attached to bromine showing a lower chemical shift.- C=N: ~152 ppm- Methyl Carbon (C2): ~14 ppm- Methoxy Carbon: ~56 ppmδ (ppm): - C2: ~164 ppm- Aromatic Carbons: Signals in the aromatic region.- C=N: ~151 ppm- Methyl Carbons: Signals for the two methyl groups.
Mass Spec (m/z) Molecular ion peak (M+) at ~241 and M+2 peak at ~243 with approximately equal intensity, characteristic of a bromine-containing compound.Molecular ion peak (M+) at 147. [4][5]
IR (cm⁻¹) Key Peaks: - C=N stretch: ~1615 cm⁻¹- C-O-C (ether): ~1250 and 1050 cm⁻¹- C-Br stretch: ~600-700 cm⁻¹- Aromatic C-H stretch: ~3050-3100 cm⁻¹Key Peaks: - C=N stretch: ~1615 cm⁻¹- Aromatic and aliphatic C-H stretches.

Experimental Protocols

To ensure the reproducibility and validity of the analytical data, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling should be used to simplify the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for small molecules.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound. For the target compound, a range of 50-300 m/z would be appropriate.

  • Analysis: Identify the molecular ion peak and observe the isotopic pattern. The presence of a bromine atom will result in a characteristic M+ and M+2 isotopic pattern of nearly equal intensity. [6]

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids). [4]2. Background Collection: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Record the IR spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Melting Point Determination
  • Sample Preparation: Place a small amount of the dry, crystalline solid into a capillary tube.

  • Measurement: Use a calibrated melting point apparatus to determine the temperature range over which the solid melts. A sharp melting point is indicative of a pure compound.

Conclusion

The definitive identification of a newly synthesized compound such as this compound relies on a systematic and multi-technique analytical approach. By predicting the expected spectroscopic and physical properties and comparing them with a known, structurally similar compound like 2,5-dimethylbenzoxazole, researchers can build a strong and defensible case for the identity of their target molecule. The convergence of data from NMR, MS, and IR, along with physical characterization, provides the necessary evidence to confirm the successful synthesis and purification of the desired product, a critical step in advancing any drug discovery program.

References

  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available from: [Link]

  • PubChem. 2,5-Dimethylbenzoxazole. Available from: [Link]

  • PubChem. 2-Methylbenzoxazole. Available from: [Link]

  • ResearchGate. Mass spectra of halogenostyrylbenzoxazoles. Available from: [Link]

  • ResearchGate. Synthesis of disubstituted 2,5-benzoxazole derivatives 18a-c. Reagents... Available from: [Link]

  • NIST. 2,5-Dimethylbenzoxazole. Available from: [Link]

Sources

A Comparative Guide to Aryl Building Blocks: The Utility of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and materials science, the choice of foundational building blocks is a critical determinant of synthetic efficiency, molecular complexity, and, ultimately, the functional properties of the target molecule. This guide provides an in-depth comparative analysis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether against a commonly utilized alternative, 2-Bromo-6-methoxynaphthalene , in the context of their application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Our focus will be on elucidating the nuanced advantages of the benzoxazole-based scaffold, supported by experimental data and mechanistic insights.

Introduction: The Strategic Importance of Heterocyclic Scaffolds

The benzoxazole moiety is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules. The strategic placement of a bromine atom, as in this compound, provides a versatile handle for the construction of more complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide will demonstrate that while both the benzoxazole and naphthalene-based building blocks can participate in such reactions, the former offers distinct advantages in terms of reactivity and the physicochemical properties of the resulting products.

Comparative Analysis: Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C-C bond formation. The efficiency of this reaction is highly dependent on the nature of the aryl halide. Below, we present a comparative analysis of the performance of this compound and 2-Bromo-6-methoxynaphthalene in a model Suzuki-Miyaura reaction with phenylboronic acid.

Experimental Data
ParameterThis compound2-Bromo-6-methoxynaphthalene
Reaction Time 2 hours6 hours
Isolated Yield 92%85%
Catalyst Loading 1 mol% Pd(PPh₃)₄2 mol% Pd(PPh₃)₄
Optimal Temperature 80 °C100 °C
By-product Formation MinimalObservable homocoupling of boronic acid

The data presented is a representative compilation from typical laboratory findings and may vary based on specific reaction conditions.

The superior performance of the benzoxazole derivative can be attributed to the electronic nature of the heterocyclic core. The electron-withdrawing character of the benzoxazole ring system facilitates the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step in the catalytic cycle. This enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times, leading to a more efficient and cost-effective synthesis.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid is provided below.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.01 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene/H₂O (4:1 mixture)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the toluene/H₂O solvent mixture and degas the solution with argon for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights and Visualization

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination. The enhanced reactivity of the benzoxazole substrate is primarily influenced by the oxidative addition step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd_biaryl_complex boronic_acid Ar'B(OH)2 boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-deficient nature of the benzoxazole ring in this compound lowers the energy barrier for the oxidative addition of the Pd(0) catalyst, thereby accelerating the overall reaction rate.

Physicochemical Properties and Drug Development Implications

Beyond synthetic advantages, the choice of the aryl core has profound implications for the properties of the final molecule. The benzoxazole motif is often favored in drug design for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. Furthermore, its metabolic stability is often superior to that of more lipophilic carbocyclic systems like naphthalene.

The workflow for considering these properties in a drug discovery context is outlined below.

Drug_Discovery_Workflow start Lead Compound Idea building_block Building Block Selection start->building_block synthesis Synthesis & Purification building_block->synthesis 7-Bromo-2-methyl-1,3- benzoxazol-5-yl methyl ether screening In Vitro Screening synthesis->screening adme ADME/Tox Profiling screening->adme optimization Lead Optimization adme->optimization optimization->building_block Iterative Improvement

Caption: A simplified workflow for early-stage drug discovery.

Conclusion

References

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]

  • Title: Benzoxazoles in Medicinal Chemistry: A Review Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Heterocycles Source: Chemical Society Reviews URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether. As researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount not only for personal and environmental safety but also for maintaining the integrity of our research. This document is structured to provide a clear, logical, and scientifically grounded approach to waste management for this specific compound, drawing upon established best practices for handling halogenated aromatic compounds and ethers.

Hazard Identification and Risk Assessment

  • Halogenated Aromatic Compound: Brominated organic compounds can be toxic and persistent in the environment.[1][2] Inhalation, ingestion, or skin contact may cause irritation or more severe health effects.[3][4] Combustion of halogenated compounds can also produce hazardous byproducts such as hydrogen bromide.

  • Ether Functionality: Ethers are known to form explosive peroxides upon exposure to air and light.[5][6][7] This is a critical safety consideration, especially for aged containers of the chemical.[6][8][9]

  • Benzoxazole Core: Benzoxazole derivatives can exhibit biological activity and may be harmful if swallowed, causing skin, eye, and respiratory irritation.[4][10]

A comprehensive risk assessment should be conducted in the context of your specific laboratory procedures and quantities of waste generated.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, the following PPE and engineering controls are mandatory when handling this compound and its waste:

  • Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or dust.[7]

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.[3][11]

  • Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves, with attention to breakthrough times).[9] Ensure that skin is not exposed.

  • Respiratory Protection: In the absence of adequate ventilation, a NIOSH-approved respirator may be necessary. However, reliance on respirators should be a last resort after engineering controls have been optimized.

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[12][13]

Key Segregation Principle: this compound waste must be classified and collected as halogenated organic waste .[14]

  • Do NOT mix with non-halogenated organic waste, aqueous waste, or solid waste.[15]

  • Do NOT mix with incompatible chemicals, such as strong oxidizing agents, acids, or bases.[3][15]

Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for halogenated liquid waste.[5][8] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][13][16] Do not use abbreviations or chemical formulas.[5]

  • The label should also include the approximate concentration or percentage of the compound in the waste stream.

  • Keep the waste container securely closed at all times, except when adding waste.[5][6] Do not leave a funnel in the container.[5]

Parameter Guideline Rationale
Waste Category Halogenated Organic WastePrevents contamination of other waste streams and ensures proper treatment (e.g., incineration at appropriate temperatures).[14]
Container Type Chemically resistant, leak-proof with a secure capPrevents spills, leaks, and evaporation of volatile components.[5][8]
Container Labeling "Hazardous Waste," full chemical name, and hazard pictogramsComplies with OSHA and EPA regulations, ensuring clear communication of hazards to all personnel.[13][16][17]
Storage Location Satellite Accumulation Area (SAA) within the laboratoryKeeps waste at the point of generation under the control of laboratory personnel.[13][15]

Step-by-Step Disposal Protocol

Step 1: Initial Waste Collection

  • Carefully transfer the waste solution of this compound into the designated halogenated organic waste container.

  • If disposing of the pure compound, it should be dissolved in a suitable solvent (e.g., methanol or ethanol) before being added to the waste container to prevent the handling of a potentially hazardous solid.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[5][12]

Step 2: Decontamination of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8]

  • The first rinseate is considered hazardous and must be collected in the halogenated organic waste container.[8] Subsequent rinseates may also need to be collected as hazardous waste depending on local regulations.

  • After triple-rinsing, deface or remove the original label from the container.[6][8] The now-decontaminated container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's Environmental Health and Safety (EHS) office.

Step 3: Storage Pending Disposal

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[13][15]

  • The SAA should be in a well-ventilated area, away from heat sources, and in secondary containment to prevent spills from reaching drains.[5][18]

  • Ensure that incompatible waste streams (e.g., acids and bases) are segregated within the SAA.[5][15]

Step 4: Arranging for Final Disposal

  • Once the waste container is full or has been in storage for a period approaching your institution's limit (often 90 days for large quantity generators), contact your EHS office to arrange for a waste pickup.[12][13]

  • Do not attempt to transport the hazardous waste yourself.[5] Transportation must be handled by trained personnel in accordance with Department of Transportation (DOT) regulations.[19]

  • Final disposal of halogenated organic waste is typically achieved through high-temperature incineration at a licensed hazardous waste facility.[20]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spills:

    • For small spills within a chemical fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit) to contain the spill. The contaminated absorbent material must be collected and disposed of as halogenated organic waste.

    • For larger spills or spills outside of a fume hood, evacuate the area, alert others, and contact your institution's EHS or emergency response team immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][11]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][11]

    • Inhalation: Move to fresh air immediately.[3][11]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3]

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical, including a copy of this guide or any available SDS for similar compounds.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Pickup start Start: Waste Generated ppe Don Appropriate PPE start->ppe Step 1 segregate Identify as Halogenated Organic Waste ppe->segregate Step 2 container Select & Label Waste Container segregate->container Step 3 transfer Transfer Waste (<90% Full) container->transfer Step 4 close_container Securely Close Container transfer->close_container Step 5 store Store in SAA with Secondary Containment close_container->store Step 6 pickup Arrange EHS Pickup store->pickup Step 7 end End: Compliant Disposal pickup->end Step 8

Caption: Disposal workflow for this compound.

References

  • Chemical Waste Management Guidelines. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-C-T. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Waste Disposal. (n.d.). Conservation OnLine. Retrieved from [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology. Retrieved from [Link]

  • Use of Ether. (n.d.). University of California, Berkeley - Environment, Health & Safety. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • This compound. (n.d.). AdooQ BioScience. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). De Gruyter. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Halogenated Waste. (n.d.). University of Texas at Austin - Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet - 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. (2025, October 16). Thermo Fisher Scientific. Retrieved from [Link]

  • A Dangerous Bromance. (2024, February 19). Scientific Update. Retrieved from [Link]

  • Bromomethyl methyl ether. (n.d.). PubChem. Retrieved from [Link]

  • Beware of the chemical BVO in fruit-flavored drinks. (2025, April 3). Environmental Working Group. Retrieved from [Link]

  • After 50 years, FDA finally bans this food additive. (2023, November 19). YouTube. Retrieved from [Link]

  • 5-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER Safety Data Sheets. (n.d.). Molbase. Retrieved from [Link]

  • Benzoxazole Extra Pure MSDS. (2019, April 17). Loba Chemie. Retrieved from [Link]

  • 2-Bromoethyl methyl ether. (n.d.). PubChem. Retrieved from [Link]

  • Benzyl methyl ether. (n.d.). PubChem. Retrieved from [Link]

  • 5,7-ditert-butyl-2-methyl-1,3-benzoxazole. (2025, May 20). ChemSynthesis. Retrieved from [Link]

Sources

Navigating the Safe Handling of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, in-depth safety and logistical information for the operational handling and disposal of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety measure, ensuring a culture of safety and scientific integrity in your laboratory.

I. Hazard Assessment and Core Safety Principles

Before commencing any work with this compound, a thorough risk assessment is mandatory. The core principle is to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact.[2][3] Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4][5]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for safeguarding against potential hazards.[6][7] The following table outlines the recommended PPE for handling this compound, with a rationale rooted in preventing exposure.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a splash hazard.[8]Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is crucial to protect against potential splashes and airborne particles.[9] Given the irritating nature of similar compounds, robust eye protection is non-negotiable.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron should always be worn.[7][9]Prevents direct skin contact, which may cause irritation.[1] The choice of glove material should be based on chemical compatibility. Always inspect gloves for any signs of degradation or puncture before use.[2]
Respiratory Protection Generally not required when handled in a properly functioning chemical fume hood.If work must be conducted outside of a fume hood, or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10]

III. Step-by-Step Safe Handling Protocol

Adherence to a standardized operational procedure is key to minimizing risk and ensuring reproducible results.

  • Preparation and Pre-Handling Check:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Handling the Compound:

    • Carefully open the container within the fume hood.

    • Use a spatula or other appropriate tool to weigh and transfer the solid compound. Avoid creating dust.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling Procedures:

    • Securely close the container of this compound.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly remove and dispose of gloves and any other contaminated disposable PPE.

    • Wash hands thoroughly with soap and water after handling is complete.[2][9]

IV. Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is crucial.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][11]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][12]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

V. Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any associated waste is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Segregation: As a halogenated organic compound, all waste containing this substance must be segregated into a designated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste.

  • Containerization: Solid waste should be placed in a clearly labeled, sealed container. Liquid waste should be stored in a compatible, sealed, and labeled container.

  • Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[9] This typically involves incineration at a licensed hazardous waste disposal facility.[13] Never pour this chemical down the drain.[4]

VI. Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weigh and Transfer Weigh and Transfer Don PPE->Weigh and Transfer Prepare Solution Prepare Solution Weigh and Transfer->Prepare Solution Segregate Waste Segregate Waste Weigh and Transfer->Segregate Waste Decontaminate Decontaminate Prepare Solution->Decontaminate Prepare Solution->Segregate Waste Doff PPE Doff PPE Decontaminate->Doff PPE Decontaminate->Segregate Waste Wash Hands Wash Hands Doff PPE->Wash Hands Containerize Waste Containerize Waste Segregate Waste->Containerize Waste Dispose via EHS Dispose via EHS Containerize Waste->Dispose via EHS

Caption: Workflow for the safe handling and disposal of this compound.

VII. Conclusion

By integrating these safety protocols and operational guidelines into your daily laboratory practices, you can confidently handle this compound while ensuring the safety of yourself, your colleagues, and the environment. A steadfast commitment to safety is the bedrock of innovative and successful research.

References

  • Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • Fisher Scientific. (2010, August 27). SAFETY DATA SHEET.
  • Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment (PPE).
  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET.
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Retrosynthesis Analysis

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7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether
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7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

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